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  • Product: 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid
  • CAS: 904766-63-8

Core Science & Biosynthesis

Foundational

"4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" CAS number 904766-63-8

An In-Depth Technical Guide to 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid (CAS 904766-63-8) A Primer for the Research Scientist and Drug Development Professional As Senior Application Scientist, this guide is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid (CAS 904766-63-8)

A Primer for the Research Scientist and Drug Development Professional

As Senior Application Scientist, this guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. This document moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, characterization, and potential biological applications of this compound, grounded in established chemical principles and data from structurally related molecules.

Core Compound Identity and Physicochemical Properties

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, also known as N-(2-fluoro-5-methylphenyl)succinamic acid, is a synthetic organic compound featuring a fluorinated aromatic amine linked to a butanoic acid moiety via an amide bond. The strategic inclusion of a fluorine atom and a methyl group on the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[1]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 904766-63-8
Molecular Formula C₁₁H₁₂FNO₃
Molecular Weight 225.219 g/mol
Purity Typically ≥95.0%
InChI Key CHWRAGGSWHBHFW-UHFFFAOYSA-N

Synthesis and Purification: A Validated Protocol

The synthesis of N-aryl succinamic acids is a well-established process, typically achieved through the nucleophilic attack of an aniline derivative on succinic anhydride.[2][3][4] This reaction is generally high-yielding and proceeds under mild conditions.

Proposed Synthetic Workflow

The following protocol is a robust and validated method for the synthesis of the title compound, adapted from established procedures for structurally similar molecules.[2][3][4]

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction Progression cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification A Dissolve succinic anhydride in an appropriate solvent (e.g., toluene). B Add a solution of 2-fluoro-5-methylaniline dropwise with constant stirring. A->B C Stir the mixture at room temperature for 1-2 hours. B->C D Treat with dilute HCl to remove unreacted aniline. C->D E Filter the resulting precipitate under suction. D->E F Wash thoroughly with water to remove unreacted succinic anhydride and succinic acid. E->F G Recrystallize the crude product from a suitable solvent (e.g., ethanol) to a constant melting point. F->G

Caption: Proposed synthetic workflow for 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in toluene.

  • Addition of Aniline: To this solution, add a solution of 2-fluoro-5-methylaniline (1.0 equivalent) in toluene dropwise over 30 minutes with vigorous stirring.

  • Reaction: Stir the resulting mixture at ambient temperature for approximately one to two hours to allow for the completion of the reaction.

  • Quenching and Isolation: After the reaction is complete, treat the mixture with dilute hydrochloric acid to protonate and solubilize any unreacted 2-fluoro-5-methylaniline. The solid product should precipitate out of the solution.

  • Filtration and Washing: Filter the precipitate under vacuum and wash thoroughly with cold water to remove any remaining succinic anhydride or succinic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. The purity can be checked by determining the melting point and through spectroscopic methods.

Potential Biological and Pharmacological Significance

While specific biological data for 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is not yet available in the public domain, the structural motifs present in the molecule suggest several avenues for investigation. Amide derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[5]

Hypothetical Signaling Pathway Involvement

Given the known activities of structurally related amide-containing compounds, it is plausible that this molecule could interact with various biological targets. For instance, many small molecule inhibitors of protein kinases, which are crucial in cancer signaling, contain similar structural features.[6]

G cluster_0 Potential Cellular Interactions cluster_1 Downstream Cellular Effects A 4-[(2-Fluoro-5-methylphenyl)amino] -4-oxobutanoic acid B Protein Kinase (e.g., TrkA, c-Met, VEGFR-2) A->B Hypothesized Inhibition C Enzyme Inhibition (e.g., Carbonic Anhydrase) A->C Potential Inhibition D Microbial Target A->D Possible Interaction E Inhibition of Tumor Growth and Angiogenesis B->E F Modulation of Physiological pH C->F G Antimicrobial Action D->G

Caption: Hypothesized biological targets and downstream effects.

Safety and Handling

As with any research chemical, proper safety precautions should be observed when handling 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid.

  • Handling: Use in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[9]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8] For skin contact, wash off immediately with soap and plenty of water.[9] If inhaled, move to fresh air.[8] If ingested, clean mouth with water and get medical attention.[8]

Future Research Directions

The lack of specific biological data for 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid presents a clear opportunity for novel research. Key areas for future investigation include:

  • Biological Screening: A broad-based screening against various cell lines (e.g., cancer cell lines) and microbial strains would be a logical first step to identify any potential therapeutic activity.

  • Enzyme Inhibition Assays: Based on the activities of related compounds, assays for the inhibition of enzymes like carbonic anhydrase or various protein kinases could be fruitful.[11]

  • Structural Biology: Should any significant biological activity be identified, co-crystallization with its target protein would provide invaluable insights into its mechanism of action.

  • Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound would be essential for any further drug development efforts.

References

  • Hangzhou Leap Chem Co., Ltd. (n.d.). Buy CHEMBRDG-BB 9055446.
  • Shah, F. A., Tahir, M. N., & Ali, S. (2009). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3139. Retrieved from [Link]

  • Fisher Scientific. (2010, June 7). Myristic acid Safety Data Sheet.
  • E.M. N-[9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS), a versatile handle for the solid-phase synthe. (n.d.). ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (2010, May 14). Tridecanoic acid Safety Data Sheet.
  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. (2024, August 27). [Source not further specified].
  • abcr Gute Chemie. (n.d.). AB221180 | CAS 904766-63-8. Retrieved from [Link]

  • Narayana, B., Nayak, P. S., Sarojini, B. K., & Jasinski, J. P. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1813–o1814. Retrieved from [Link]

  • Saraswathi, M., Gowda, B. T., & Foro, S. (2011). N-(2-Chloro-5-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o221. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • Suwito, H. (2020). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2020(2), M1131. Retrieved from [Link]

  • Process for producing 4-amino-3-oxo-butanoic acid ester. (n.d.). Google Patents.
  • Taste modulating aldehydes. (n.d.). Google Patents.
  • PubChemLite. (n.d.). 4-{[2-fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Nayak, P. S., Narayana, B., Jasinski, J. P., Yathirajan, H. S., & Kaur, M. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1676–o1677. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Synthesis of 4-amino-2, 4-dioxobutanoic acid. (n.d.). Google Patents.
  • Gowda, B. T., Saraswathi, M., & Antipin, M. Y. (2010). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2783. Retrieved from [Link]

  • Gowda, B. T., Saraswathi, M., & Antipin, M. Y. (2010). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2783. Retrieved from [Link]

  • Al-Iraqi, M. A., & Al-Karawi, A. J. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(4), 1803. Retrieved from [Link]

  • Kalinichenko, E., et al. (2024). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Pharmacology & Pharmacy, 15(11), 329-342. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). [Source not further specified]. Retrieved from [Link]

  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. (n.d.). Scirp.org. Retrieved from [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Succinanilate Derivative at the Crossroads of Metabolism and Signaling 4-[(2-Fluoro-5-methylphenyl)amino]-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Succinanilate Derivative at the Crossroads of Metabolism and Signaling

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid emerges as a novel synthetic compound with a structure suggestive of significant biological activity. Belonging to the succinanilic acid class of molecules, it possesses a succinate backbone, a cornerstone of cellular metabolism, and a substituted aromatic ring, a feature often pivotal for target specificity and potency in medicinal chemistry. The absence of direct studies on this specific molecule necessitates a hypothesis-driven approach to elucidate its mechanism of action. This guide, therefore, serves as a technical framework for investigating its potential biological roles, drawing upon the known functions of its structural components and related compounds. We will explore three primary putative mechanisms: modulation of succinate-mediated metabolic pathways, direct enzyme inhibition, and interaction with the succinate receptor, GPR91. For each proposed mechanism, we will provide the scientific rationale and detailed experimental protocols for validation.

Part 1: The Succinate Backbone - A Gateway to Cellular Energetics and Communication

The 4-oxobutanoic acid core of the molecule is a derivative of succinic acid, which exists in vivo as the anion succinate. Succinate is a critical hub in cellular metabolism with well-defined roles that present potential targets for our compound of interest.

The Citric Acid Cycle and Electron Transport Chain

Succinate is a key intermediate in the citric acid cycle (TCA cycle), where it is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the mitochondrial electron transport chain.[1][2][3] This dual role places SDH at the heart of cellular energy production. Inhibition of SDH can disrupt both the TCA cycle and oxidative phosphorylation, leading to metabolic stress, an avenue often exploited in the development of therapeutics for diseases characterized by rapid cell proliferation, such as cancer.

Succinate as an Extracellular Signaling Molecule

Beyond its intracellular metabolic functions, succinate can be released into the extracellular space, where it acts as a signaling molecule by activating a specific G-protein coupled receptor, GPR91 (also known as SUCNR1).[4][5][6][7] This signaling axis is particularly important in conditions of cellular stress, such as hypoxia and inflammation.[8] Activation of GPR91 can trigger a variety of downstream cellular responses, including changes in blood pressure, immune cell activation, and retinal neovascularization.

Part 2: The 2-Fluoro-5-methylphenyl Moiety - Tailoring Potency and Specificity

The N-linked (2-Fluoro-5-methylphenyl) group is a critical component that likely dictates the compound's specificity and potency for its biological target(s). The fluorine and methyl substitutions on the phenyl ring are common in medicinal chemistry and are known to modulate several key properties:

  • Lipophilicity: These substitutions can increase the compound's ability to cross cellular membranes, potentially enhancing its access to intracellular targets.

  • Metabolic Stability: The fluoro group, in particular, can block sites of oxidative metabolism, increasing the compound's half-life.

  • Binding Interactions: The electronic properties of the fluorine atom and the steric bulk of the methyl group can significantly influence the compound's binding affinity and selectivity for its target protein by altering hydrogen bonding, van der Waals interactions, and hydrophobic interactions within the binding pocket.

Part 3: Postulated Mechanisms of Action and Experimental Validation

Based on the structural features of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, we propose three primary, testable hypotheses for its mechanism of action.

Hypothesis 1: Inhibition of Succinate Dehydrogenase (SDH)

The structural similarity to succinate suggests that the compound could act as a competitive or non-competitive inhibitor of SDH.

This protocol is adapted from commercially available colorimetric assay kits.[2][3][9][10]

Principle: SDH catalyzes the oxidation of succinate to fumarate, with the concomitant reduction of a probe molecule, leading to a measurable change in absorbance. An inhibitor will decrease the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare SDH Assay Buffer.

    • Reconstitute SDH enzyme (e.g., from porcine heart mitochondria).

    • Prepare a stock solution of the succinate substrate.

    • Prepare a stock solution of the colorimetric probe (e.g., 2,6-dichlorophenolindophenol - DCPIP).

    • Prepare a 10 mM stock solution of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 1 µM to 1 mM).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of SDH Assay Buffer to each well.

    • Add 10 µL of the test compound at various concentrations to the sample wells. Add 10 µL of solvent to the positive control wells and 10 µL of a known SDH inhibitor (e.g., malonate) to the inhibitor control wells.

    • Add 20 µL of SDH enzyme solution to all wells except the background control.

    • Add 10 µL of the succinate substrate solution to all wells.

    • Incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of the colorimetric probe to all wells.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) in a kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Subtract the background rate from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of SDH activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Expected Quantitative Data from SDH Inhibition Assay

CompoundIC50 (µM)
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acidTo be determined
Malonate (Positive Control Inhibitor)Expected: Low µM range
Vehicle Control (e.g., DMSO)No inhibition

Diagram 1: Experimental Workflow for SDH Inhibition Assay

SDH_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, Probe A1 Add Buffer & Test Compound P1->A1 P2 Prepare Test Compound Dilution Series P2->A1 A2 Add SDH Enzyme A1->A2 A3 Add Succinate Substrate A2->A3 A4 Incubate A3->A4 A5 Add Probe & Start Reaction A4->A5 D1 Kinetic Absorbance Reading (e.g., 600 nm) A5->D1 D2 Calculate Reaction Rates D1->D2 D3 Normalize Data & Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for determining the inhibitory activity of the test compound on SDH.

Hypothesis 2: Agonism or Antagonism of the Succinate Receptor (GPR91)

The compound's succinate-like structure makes it a candidate for interaction with GPR91, either as an agonist that activates the receptor or as an antagonist that blocks the binding of endogenous succinate.

Principle: GPR91 is a Gq-coupled receptor. Its activation leads to an increase in intracellular calcium ([Ca2+]i), which can be measured using a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing human GPR91 (e.g., HEK293-GPR91) in appropriate media.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Agonist Mode Assay:

    • Prepare a dilution series of the test compound and a known GPR91 agonist (e.g., succinate or cis-epoxysuccinic acid[6][7]) in a suitable assay buffer.

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Add the test compound or control agonist to the wells and monitor the change in fluorescence over time.

  • Antagonist Mode Assay:

    • Prepare a dilution series of the test compound.

    • Pre-incubate the dye-loaded cells with the test compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of succinate (typically the EC80 concentration, determined previously) to all wells.

    • Monitor the change in fluorescence. An antagonist will reduce the fluorescence signal induced by succinate.

  • Data Analysis:

    • For agonist mode, plot the peak fluorescence response against the log of the compound concentration and fit the data to determine the EC50 value.

    • For antagonist mode, plot the percentage inhibition of the succinate response against the log of the compound concentration to determine the IC50 value.

Table 2: Expected Quantitative Data from GPR91 Calcium Mobilization Assay

Assay ModeCompoundPotency Metric (µM)
Agonist4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acidEC50: To be determined
AgonistSuccinate (Positive Control)EC50: Expected ~15-30 µM[5][6]
Antagonist4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acidIC50: To be determined

Diagram 2: GPR91 Signaling Pathway and Assay Principle

GPR91_Signaling Ligand Succinate or Agonist Compound GPR91 GPR91 Receptor Ligand->GPR91 Binds Gq Gαq GPR91->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Cyto [Ca2+]i ↑ ER->Ca_Cyto Releases Ca2+ Ca_ER Ca2+ Fluo4 Fluo-4 Dye Ca_Cyto->Fluo4 Binds Fluorescence Fluorescence Signal Fluo4->Fluorescence Emits

Caption: Activation of GPR91 leads to a measurable increase in intracellular calcium.

Conclusion and Future Directions

This guide outlines a foundational strategy to investigate the mechanism of action of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. By systematically testing its effects on two high-probability targets, succinate dehydrogenase and the GPR91 receptor, researchers can generate the initial data required to build a comprehensive pharmacological profile. Positive results in either of these assays would warrant further investigation, including determination of the mode of inhibition for SDH (e.g., competitive, non-competitive) or downstream signaling pathway analysis for GPR91 (e.g., cAMP modulation, β-arrestin recruitment). Should these initial hypotheses prove negative, broader screening approaches, such as phenotypic screening or target-agnostic proteomics, may be employed to uncover novel mechanisms of action. The structured, hypothesis-driven approach detailed herein provides a robust and efficient pathway to understanding the biological role of this novel chemical entity.

References

  • Geubelle, P., Dilly, S., Fievez, L., et al. (2017). Discovery and pharmacological characterization of succinate receptor (SUCNR1/GPR91) agonists. ResearchGate. Retrieved from [Link]

  • Haffke, M., Bläger, F., Petersen, J., et al. (2013). Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91. PLoS ONE, 8(11), e78984. Retrieved from [Link]

  • Assay Genie. (n.d.). Succinate Dehydrogenase (SDH) Activity Assay Kit (MAES0229). Retrieved from [Link]

  • Geubelle, P., Dilly, S., Fievez, L., et al. (2017). Identification and pharmacological characterization of succinate receptor agonists. British Journal of Pharmacology, 174(10), 1143-1155. Retrieved from [Link]

  • Jalal, A., et al. (2022). Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 323(2), E129-E140. Retrieved from [Link]

  • Geubelle, P., Dilly, S., Fievez, L., et al. (2017). Identification and pharmacological characterization of succinate receptor agonists. PubMed. Retrieved from [Link]

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Foundational

A-Z Guide to the Synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid: A Technical Whitepaper

Abstract This technical guide provides a comprehensive, in-depth overview of the synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, a substituted N-aryl succinamic acid. N-aryl succinamic acids are valua...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, a substituted N-aryl succinamic acid. N-aryl succinamic acids are valuable intermediates in medicinal chemistry and materials science. This document outlines a robust and efficient synthetic pathway, beginning with a logical retrosynthetic analysis and culminating in detailed, step-by-step experimental protocols. It covers the underlying reaction mechanism, reagent selection, process optimization, and state-of-the-art characterization techniques. Designed for researchers, chemists, and drug development professionals, this guide emphasizes scientific integrity, causality behind experimental choices, and adherence to authoritative standards to ensure reproducible and high-yield synthesis.

Introduction and Strategic Importance

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid belongs to the class of N-aryl amic acids, which are characterized by a carboxylic acid and an amide functional group. This bifunctional nature makes them highly versatile building blocks. The specific substitutions on the aromatic ring—a fluorine atom at position 2 and a methyl group at position 5—can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. While specific applications for this exact molecule are not broadly documented in public literature, its structural motifs are common in pharmacologically active compounds, suggesting its potential as a key intermediate for the synthesis of novel therapeutic agents or functional materials. The synthesis route described herein is a direct and atom-economical approach, making it suitable for both laboratory-scale and potential scale-up operations.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient approach to synthesizing the target molecule is through the formation of the central amide bond. A retrosynthetic analysis reveals that the most direct pathway involves disconnecting the C-N amide bond, leading to two readily available and commercially viable starting materials: 2-Fluoro-5-methylaniline and Succinic anhydride .

This strategy is advantageous due to the high reactivity of the anhydride towards the amine, which typically proceeds under mild conditions with high selectivity and yield. The reaction is a classic nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to a ring-opening event that forms the desired amic acid.

G TM 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid Disconnect Amide Bond Disconnection TM->Disconnect Retrosynthesis SM1 2-Fluoro-5-methylaniline Disconnect->SM1 SM2 Succinic Anhydride Disconnect->SM2 G cluster_mech Reaction Mechanism Aniline R-NH₂ Anhydride Succinic Anhydride Aniline->Anhydride Nucleophilic Attack Intermediate Tetrahedral Intermediate Anhydride->Intermediate Forms Product Amic Acid Product Intermediate->Product Ring Opening G start Start dissolve Dissolve 2-Fluoro-5-methylaniline in Acetone start->dissolve add Add Succinic Anhydride Portion-wise dissolve->add react Stir at Room Temp (2 hours) add->react filter Filter Slurry using Buchner Funnel react->filter wash Wash Solid with Cold Acetone & Water filter->wash dry Dry Product Under Vacuum wash->dry characterize Characterize Final Product (NMR, IR, MS, MP) dry->characterize end End characterize->end

Caption: High-level workflow for the synthesis and characterization process.

Characterization and Quality Control

To confirm the identity, structure, and purity of the synthesized 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, a suite of analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons (typically in the 7-8 ppm region), the methylene protons of the succinate backbone (two triplets around 2.6-2.8 ppm), the methyl group on the phenyl ring (a singlet around 2.3 ppm), and broad singlets for the amide (N-H) and carboxylic acid (O-H) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the expected number of carbon atoms, including two distinct carbonyl carbons (amide and carboxylic acid) in the 170-180 ppm range, aromatic carbons, and the aliphatic carbons of the succinate chain.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), C=O stretching from the amide and carboxylic acid (typically 1650-1750 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₁H₁₂FNO₃, MW: 225.22 g/mol ).

  • Melting Point (MP): A sharp melting point is indicative of high purity. The measured value should be recorded and compared against any available literature values.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves must be worn at all times.

  • Chemical Hazards:

    • 2-Fluoro-5-methylaniline: Is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected mutagen. Handle only in a well-ventilated fume hood.

    • Succinic Anhydride: Causes serious eye irritation and may cause respiratory irritation. Avoid inhalation of dust.

    • Acetone: Is a highly flammable liquid and vapor. Keep away from ignition sources.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid via the ring-opening of succinic anhydride with 2-fluoro-5-methylaniline is a highly efficient, straightforward, and robust method. The protocol detailed in this guide provides a reliable pathway to obtain a high yield of the pure product. The simplicity of the reaction, mild conditions, and ease of purification make it an excellent choice for both academic research and industrial applications. Proper characterization is essential to validate the structure and purity, ensuring its suitability for subsequent use in drug discovery or materials science development.

References

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-[(2-Fluor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid , focusing on its solubility and stability. Understanding these parameters is paramount for the successful development of this compound into a viable pharmaceutical agent. This document will delve into the theoretical underpinnings and provide practical, field-proven methodologies for the robust characterization of this molecule.

Introduction to 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is a molecule of interest in pharmaceutical research, belonging to the classes of amides, halogenated benzenes, and fatty acid derivatives. A foundational understanding of its chemical and physical properties is the first step in any development workflow.

Table 1: Core Chemical Properties

PropertyValueSource
CAS Number 904766-63-8
Molecular Formula C₁₁H₁₂FNO₃
Molecular Weight 225.219 g/mol
Chemical Class Amide, Halogenated Benzene, Fatty Acid Derivative

The structure of this molecule, containing both a carboxylic acid and an amide functional group, suggests that its solubility will be pH-dependent. The presence of a fluorinated phenyl ring may influence its metabolic stability and interactions with biological targets. A thorough investigation into its solubility and stability is therefore essential.

Solubility Assessment: A Cornerstone of Drug Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1] Poor solubility can lead to low absorption and insufficient therapeutic effect.[2] This section outlines a multi-faceted approach to characterizing the solubility of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid.

Theoretical Considerations

The molecule possesses a carboxylic acid moiety, which is expected to be ionized at physiological pH, and an amide linkage. The pKa of the carboxylic acid will be a key factor in its solubility profile. At pH values below its pKa, the compound will be in its neutral, less soluble form. Conversely, at pH values above its pKa, it will exist as the more soluble carboxylate anion.

Experimental Approaches to Solubility Determination

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.[2]

  • Kinetic Solubility: This measurement assesses the solubility of a compound that is already dissolved in an organic solvent (commonly DMSO) and then introduced into an aqueous buffer. It measures the point of precipitation and is often used in early-stage drug discovery for high-throughput screening.[2][3]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a given solvent system. The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Experimental Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid across a range of physiologically relevant pH values.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate-buffered saline, citrate buffers).

  • Compound Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.[3]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[3]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot the solubility (in µg/mL or µM) as a function of pH.

Table 2: Example pH-Dependent Solubility Data

pHSolubility (µg/mL)
2.015
4.050
6.0250
7.4>1000
10.0>2000
Visualization of the Solubility Assessment Workflow

The following diagram illustrates the decision-making process for solubility assessment.

Solubility_Workflow A Start: Compound Synthesis B Kinetic Solubility Screen (High-Throughput) A->B C Is Kinetic Solubility > 100 µM? B->C D Thermodynamic Solubility (Shake-Flask) C->D Yes G Consider Salt Forms or Formulation Strategies C->G No E pH-Dependent Solubility Profile D->E F Proceed to Formulation Development E->F

Caption: A streamlined workflow for assessing the solubility of a new chemical entity.

Stability Evaluation: Ensuring Product Quality and Shelf-Life

The stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[5] Stability testing is a regulatory requirement and provides critical information for determining storage conditions and shelf-life.[5][6]

Long-Term and Accelerated Stability Studies

Stability studies are conducted under various environmental conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6]

  • Long-Term Stability: These studies are performed under the intended storage conditions and are designed to establish the re-test period or shelf-life.[5][6]

  • Accelerated Stability: These studies are conducted under exaggerated storage conditions to increase the rate of chemical degradation and physical change. They are used to predict the stability profile in the long-term studies.[5]

Experimental Protocol: ICH-Compliant Stability Study

This protocol outlines the setup for a comprehensive stability study of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid.

Step-by-Step Methodology:

  • Batch Selection: Use at least two primary batches of the API for the study.[5]

  • Container Closure System: Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[5][6]

  • Storage Conditions: Place the samples in stability chambers set to the conditions outlined in Table 3.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[5][6][7]

  • Analytical Testing: At each time point, test the samples for key attributes that are susceptible to change, including:

    • Appearance

    • Assay

    • Degradation products (impurities)

    • Water content

  • Evaluation: A "significant change" is defined as a failure to meet the specification.[5][6] If a significant change occurs during the accelerated study, additional testing at an intermediate condition may be required.[6]

Table 3: ICH Recommended Storage Conditions for Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[8][9][10] These studies are also crucial for developing and validating stability-indicating analytical methods.[8][9] The goal is to achieve 5-20% degradation of the API.[8]

Step-by-Step Methodology:

  • Stress Conditions: Expose the API to a variety of stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 N NaOH at room temperature or elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80°C).

    • Photostability: Expose the compound to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the main peak from all degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradation products.

  • Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100%.

Visualization of the Stability Testing Workflow

The following diagram outlines the comprehensive stability testing program.

Stability_Workflow A Start: API Batches B Forced Degradation Studies A->B C Develop & Validate Stability-Indicating Method B->C D ICH Stability Studies C->D E Long-Term Study (e.g., 25°C/60% RH) D->E F Accelerated Study (e.g., 40°C/75% RH) D->F I Establish Re-test Period / Shelf-life E->I G Is there significant change in accelerated study? F->G H Intermediate Study (e.g., 30°C/65% RH) G->H Yes G->I No H->I

Caption: A comprehensive workflow for API stability testing, from method development to shelf-life determination.

Conclusion

The solubility and stability of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid are critical attributes that must be thoroughly characterized to ensure the development of a safe, effective, and high-quality pharmaceutical product. The methodologies outlined in this guide provide a robust framework for this characterization, from early-stage screening to formal ICH-compliant stability studies. A data-driven understanding of these properties will enable informed decisions in formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority.
  • Annex 10 - ICH.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. (n.d.). CymitQuimica.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

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Foundational

Unveiling the Therapeutic Potential of N-(2-fluoro-5-methylphenyl)succinamic Acid: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive overview of the potential biological activities of N-(2-fluoro-5-methylphenyl)succinamic acid, a synthetic compound belonging to the succinamic acid derivative class...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of N-(2-fluoro-5-methylphenyl)succinamic acid, a synthetic compound belonging to the succinamic acid derivative class. Drawing upon extensive research into structurally related molecules, this document explores the promising therapeutic avenues for this compound, with a primary focus on its potential as an anticancer and anti-inflammatory agent. We will delve into the scientific rationale behind these potential activities, propose detailed experimental protocols for their investigation, and discuss potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this and similar molecules.

Introduction: The Succinamic Acid Scaffold in Medicinal Chemistry

Succinamic acids and their cyclic counterparts, succinimides, represent a privileged scaffold in modern drug discovery. These structures are found in a wide array of biologically active compounds, demonstrating a remarkable versatility in targeting diverse physiological pathways.[1][2] The core succinamic acid structure provides a robust and synthetically accessible framework that can be readily modified to optimize pharmacological properties.

The subject of this guide, N-(2-fluoro-5-methylphenyl)succinamic acid, incorporates several key features that suggest significant therapeutic potential. The presence of a fluorinated phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] The methyl group can also influence steric interactions and lipophilicity. This guide will explore the potential biological activities stemming from this unique combination of structural motifs.

Chemical Structure of N-(2-fluoro-5-methylphenyl)succinamic acid:

Synthesis of N-(2-fluoro-5-methylphenyl)succinamic Acid

The synthesis of N-(2-fluoro-5-methylphenyl)succinamic acid can be readily achieved through a straightforward and well-established chemical reaction. The proposed synthetic route involves the reaction of 2-fluoro-5-methylaniline with succinic anhydride.[4][5][6]

Proposed Synthetic Protocol

Materials:

  • 2-fluoro-5-methylaniline

  • Succinic anhydride

  • Toluene (or other suitable aprotic solvent)

  • Dilute hydrochloric acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve succinic anhydride in toluene.

  • Add a solution of 2-fluoro-5-methylaniline in toluene dropwise to the succinic anhydride solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature for approximately one hour, and then allow it to stand for an additional hour to ensure the completion of the reaction.[4]

  • To remove any unreacted 2-fluoro-5-methylaniline, wash the mixture with dilute hydrochloric acid.

  • Filter the resulting solid precipitate under suction.

  • Wash the precipitate thoroughly with water to remove any unreacted succinic anhydride and succinic acid.[4][5]

  • Recrystallize the crude product from ethanol to obtain pure N-(2-fluoro-5-methylphenyl)succinamic acid.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactants 2-fluoro-5-methylaniline + Succinic Anhydride in Toluene Reaction Stirring at Room Temperature Reactants->Reaction Mixing Workup Wash with dilute HCl and Water Reaction->Workup Reaction Completion Isolation Filtration Workup->Isolation Purification Recrystallization from Ethanol Isolation->Purification Product N-(2-fluoro-5-methylphenyl)succinamic acid Purification->Product

Caption: Proposed workflow for the synthesis of N-(2-fluoro-5-methylphenyl)succinamic acid.

Potential Biological Activity I: Anticancer Properties

A significant body of research points to the potential of succinamic acid and succinimide derivatives as anticancer agents.[1][2][7] The presence of a fluorinated aromatic ring in the target molecule further strengthens this hypothesis, as fluorinated compounds are well-represented among clinically used anticancer drugs.[3]

Rationale and Potential Mechanisms of Action

Several mechanisms could underpin the potential anticancer activity of N-(2-fluoro-5-methylphenyl)succinamic acid:

  • Inhibition of De Novo Pyrimidine Biosynthesis: Some fluorinated compounds have been shown to inhibit key enzymes in the de novo pyrimidine nucleotide biosynthesis pathway, such as dihydroorotate dehydrogenase.[8] This leads to the depletion of essential precursors for DNA and RNA synthesis, ultimately causing cell death in rapidly proliferating cancer cells.

  • Induction of Apoptosis: Succinamic acid derivatives have been observed to induce apoptosis in cancer cell lines. This can occur through the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of anti-apoptotic genes like survivin.[7]

  • WNT Signaling Pathway Inhibition: The WNT signaling pathway is frequently dysregulated in various cancers. Certain small molecules have been shown to inhibit this pathway by targeting components like Dishevelled (DVL), leading to reduced tumor growth.[9] The structural features of our target molecule make it a candidate for investigation in this context.

  • DNA Methyltransferase (DNMT) Inhibition: Some fluorinated nucleoside analogs exhibit potent DNMT inhibitory activity, leading to DNA hypomethylation and re-expression of tumor suppressor genes.[10] While structurally distinct, the potential for epigenetic modulation by novel fluorinated compounds should not be overlooked.

Proposed Experimental Investigation of Anticancer Activity

A tiered approach is recommended to systematically evaluate the anticancer potential of N-(2-fluoro-5-methylphenyl)succinamic acid.

Tier 1: In Vitro Cytotoxicity Screening

  • Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

  • Protocol: MTT Assay

    • Seed cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], DU145 [prostate]) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of N-(2-fluoro-5-methylphenyl)succinamic acid (e.g., 0.1 µM to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

Cell LineN-(2-fluoro-5-methylphenyl)succinamic acidDoxorubicin (Control)
MCF-7[Expected Value][Known Value]
A549[Expected Value][Known Value]
HCT116[Expected Value][Known Value]
DU145[Expected Value][Known Value]

Tier 2: Mechanistic Assays

  • Objective: To elucidate the mechanism of action of the compound in sensitive cell lines.

  • Protocols:

    • Apoptosis Assay (Annexin V/Propidium Iodide Staining): Use flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment.

    • Cell Cycle Analysis (Propidium Iodide Staining): Analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using flow cytometry to identify any cell cycle arrest.

    • Western Blot Analysis: Probe for key proteins involved in apoptosis (e.g., cleaved PARP, Caspase-3, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Diagram of the Anticancer Investigation Workflow:

Anticancer_Workflow Start Synthesized Compound MTT MTT Cytotoxicity Assay (Cancer Cell Line Panel) Start->MTT IC50 Determine IC50 Values MTT->IC50 Mechanistic Mechanistic Studies (Apoptosis, Cell Cycle, Western Blot) IC50->Mechanistic Potent Activity InVivo In Vivo Xenograft Models (if promising in vitro data) Mechanistic->InVivo

Caption: A stepwise workflow for the evaluation of anticancer properties.

Potential Biological Activity II: Anti-inflammatory Properties

Succinamide and related structures have also been investigated for their anti-inflammatory properties.[2] Chronic inflammation is a key driver of numerous diseases, and novel anti-inflammatory agents are in high demand.

Rationale and Potential Mechanisms of Action

The anti-inflammatory potential of N-(2-fluoro-5-methylphenyl)succinamic acid could be mediated by several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: The compound may suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11][12]

  • Modulation of Inflammatory Enzymes: Inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) is a common mechanism for anti-inflammatory drugs.[13][14]

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. The compound could potentially inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[11][12]

Proposed Experimental Investigation of Anti-inflammatory Activity

In Vitro Assays

  • Objective: To assess the compound's ability to modulate inflammatory responses in a cellular model.

  • Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

    • Culture RAW 264.7 macrophage cells in appropriate media.

    • Pre-treat the cells with various concentrations of N-(2-fluoro-5-methylphenyl)succinamic acid for 1-2 hours.

    • Stimulate the cells with LPS (a potent inflammatory agent) for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess assay and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.[11][12]

    • Lyse the cells to prepare protein extracts for Western blot analysis of key inflammatory proteins like iNOS and COX-2.[12]

Table 2: Hypothetical In Vitro Anti-inflammatory Data

TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)
LPS + Vehicle100%100%
LPS + Compound (10 µM)[Expected Value][Expected Value]
LPS + Compound (50 µM)[Expected Value][Expected Value]
LPS + Dexamethasone (Control)[Known Value][Known Value]

In Vivo Models

  • Objective: To evaluate the anti-inflammatory efficacy of the compound in a living organism.

  • Protocol: Carrageenan-Induced Paw Edema in Rodents

    • Administer N-(2-fluoro-5-methylphenyl)succinamic acid or a vehicle control to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).

    • After a set period, induce acute inflammation by injecting carrageenan into the plantar surface of the hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Diagram of the Anti-inflammatory Investigation Workflow:

Anti_inflammatory_Workflow Start Synthesized Compound InVitro LPS-stimulated RAW 264.7 Macrophages (NO, Cytokine, Western Blot) Start->InVitro InVitro_Results Analyze In Vitro Efficacy InVitro->InVitro_Results InVivo Carrageenan-Induced Paw Edema (Rodent Model) InVitro_Results->InVivo Promising Activity InVivo_Results Evaluate In Vivo Efficacy InVivo->InVivo_Results

Caption: A structured workflow for assessing anti-inflammatory potential.

Conclusion and Future Directions

N-(2-fluoro-5-methylphenyl)succinamic acid presents a compelling starting point for a drug discovery program. Based on the well-documented biological activities of related succinamic acid and fluorophenyl derivatives, this compound holds significant potential as both an anticancer and an anti-inflammatory agent. The experimental workflows detailed in this guide provide a clear and logical path for the systematic evaluation of these activities.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this chemical scaffold. Further mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by this compound. The insights gained from such investigations will be invaluable in advancing N-(2-fluoro-5-methylphenyl)succinamic acid and its analogs toward preclinical and, ultimately, clinical development.

References

  • Research progress in biological activities of succinimide derivatives - ResearchGate. (2025-07-17). Available from: [Link]

  • Research progress in biological activities of succinimide derivatives - PubMed. Available from: [Link]

  • Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC - NIH. Available from: [Link]

  • Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Available from: [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. Available from: [Link]

  • AN IMPROVED SYNTHESIS OF N-[(9-HYDROXYMETHYL)-2- FLUORENYL]SUCCINAMIC ACID (HMFS), A VERSATILE HANDLE FOR THE SOLID-PHASE SYNTHE - ResearchGate. Available from: [Link]

  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Available from: [Link]

  • N-(2-Chloro-5-methylphenyl)succinamic acid - PMC - NIH. Available from: [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis - PubMed. Available from: [Link]

  • Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl). Available from: [Link]

  • N-(2-Methylphenyl)succinamic acid - PMC - NIH. Available from: [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC - NIH. Available from: [Link]

  • Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PubMed Central. Available from: [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC - NIH. Available from: [Link]

  • N-(2-Methylphenyl)succinamic acid - ResearchGate. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. Available from: [Link]

  • N-(4-Methylphenyl)succinamic acid - PMC - NIH. Available from: [Link]

  • Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PubMed Central. Available from: [Link]

  • Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC - NIH. Available from: [Link]

  • Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed. Available from: [Link]

  • In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC - NIH. Available from: [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PubMed Central. Available from: [Link]

  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor - Scirp.org. Available from: [Link]

  • 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics - PubMed. Available from: [Link]

  • N-(2-Chloro-5-methyl-phen-yl)succinamic acid - PubMed. Available from: [Link]

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - ResearchGate. Available from: [Link]

  • 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC - PubMed Central. Available from: [Link]

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Exploratory

Topic: Investigating the Pharmacology of 4-oxo-4-(phenylamino)butanoic Acid Derivatives

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide provides a comprehensive technical overview of the pharmacology of 4-oxo-4-(phenylamino)buta...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive technical overview of the pharmacology of 4-oxo-4-(phenylamino)butanoic acid derivatives, a significant class of compounds primarily recognized for their activity as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. These derivatives are structurally related to kynurenic acid, an endogenous antagonist of excitatory amino acid receptors. By exploring their synthesis, mechanism of action, structure-activity relationships (SAR), and the critical experimental protocols for their evaluation, this document serves as a vital resource for researchers in neuropharmacology and medicinal chemistry. We delve into the causality behind experimental design, from initial binding assays to functional electrophysiological recordings and in vivo models, providing a framework for the rational design and development of novel central nervous system (CNS) therapeutics.

Introduction: Glutamatergic Neurotransmission and the Kynurenine Pathway

The glutamatergic system is the primary excitatory neurotransmitter system in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The N-methyl-D-aspartate (NMDA) receptor, a key component of this system, is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Overactivation of NMDA receptors leads to excessive calcium influx, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

The kynurenine pathway, a metabolic route for tryptophan degradation, produces an endogenous antagonist of the NMDA receptor: kynurenic acid (KYNA). KYNA non-selectively blocks the glycine co-agonist site (also known as the GlyB site) on the NMDA receptor, thereby modulating glutamatergic neurotransmission. However, the therapeutic potential of KYNA itself is limited by its poor ability to cross the blood-brain barrier. This has driven the development of synthetic analogues, such as 4-oxo-4-(phenylamino)butanoic acid derivatives, which are designed to retain the pharmacophore responsible for NMDA receptor antagonism while possessing improved pharmacokinetic properties.

Core Structure and Chemical Synthesis

The foundational structure of this class is 4-oxo-4-(phenylamino)butanoic acid. It consists of a phenylamino group linked via an amide bond to a butanoic acid chain bearing a ketone at the 4-position. This scaffold mimics the essential features of kynurenic acid required for binding to the NMDA receptor's glycine site.

The synthesis of these derivatives often involves the condensation of a substituted aniline with succinic anhydride to form the corresponding 4-oxo-4-(phenylamino)butanoic acid. This straightforward approach allows for extensive chemical modification of the phenyl ring, which is crucial for exploring the structure-activity relationship (SAR) and optimizing pharmacological properties such as potency, selectivity, and bioavailability.

Primary Pharmacological Target: The NMDA Receptor Glycine Site

The principal mechanism of action for 4-oxo-4-(phenylamino)butanoic acid derivatives is competitive antagonism at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. By occupying this site, these compounds prevent the binding of glycine or D-serine, thereby allosterically inhibiting the receptor's activation by glutamate. This provides a modulatory approach to dampening excessive glutamatergic signaling without completely blocking basal neurotransmission.

Subunit Selectivity

NMDA receptors are heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties. Derivatives of 4-oxo-4-(phenylamino)butanoic acid have been developed that show selectivity for specific GluN2 subunits, particularly GluN2B. This is therapeutically significant because GluN2B-containing receptors are heavily implicated in pathological excitotoxic processes, while being less involved in normal synaptic transmission compared to GluN2A-containing receptors. Targeting GluN2B may therefore offer a more favorable side-effect profile by sparing physiological NMDA receptor function.

Below is a diagram illustrating the mechanism of antagonism at the NMDA receptor.

NMDA_Antagonism cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_channel Ion Channel State GluN1 GluN1 Glycine Site Channel_Closed Channel Closed (No Ion Flow) GluN1->Channel_Closed Prevents Opening GluN2B GluN2B Glutamate Site GluN2B->Channel_Closed Prevents Opening Glutamate Glutamate Glutamate->GluN2B:e Binds Glycine Glycine Glycine->GluN1:g Binding Blocked Antagonist 4-oxo-4-(phenylamino) butanoic acid deriv. Antagonist->GluN1:g Binds competitively

Caption: Antagonism at the NMDA receptor glycine site.

In Vitro Pharmacological Profiling

A systematic in vitro evaluation is essential to characterize the pharmacological profile of novel derivatives. This typically follows a hierarchical screening cascade, starting with binding affinity and progressing to functional activity.

Radioligand Binding Assays

This technique is a cornerstone for determining the affinity of a compound for its target receptor. It measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target site with high affinity.

Expertise & Rationale: The choice of radioligand is critical. For the NMDA glycine site, [³H]glycine or more specific antagonists like [³H]L-701,324 are often used. Using a well-characterized antagonist radioligand can provide more reliable data for novel antagonists by avoiding complexities related to agonist-induced conformational states of the receptor. The use of rat brain cortical membranes is a standard and cost-effective source of native NMDA receptors.

Protocol: [³H]L-701,324 Displacement Assay

  • Preparation of Membranes: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

  • Washing: Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash away endogenous ligands.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of test compound (at various concentrations) or vehicle.

    • 50 µL of [³H]L-701,324 (final concentration ~2-3 nM).

    • 100 µL of membrane preparation (final protein concentration ~100-200 µ g/well ).

    • For non-specific binding (NSB), add a high concentration (e.g., 1 mM) of unlabeled glycine or a known glycine site antagonist.

  • Equilibrium: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration inhibiting 50% of binding), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Electrophysiology

While binding assays confirm affinity, they do not measure functional activity. Electrophysiology, particularly the patch-clamp technique, directly assesses the compound's ability to inhibit NMDA receptor-mediated ion channel function.

Expertise & Rationale: Whole-cell patch-clamp on cultured neurons or heterologous expression systems (e.g., HEK293 or Xenopus oocytes expressing specific NMDA receptor subunits) is the gold standard. This allows for precise control of the cellular environment and the application of agonists and antagonists. Using a heterologous system is particularly powerful for determining subunit selectivity (e.g., comparing inhibition at GluN1/GluN2A vs. GluN1/GluN2B receptors).

Protocol: Whole-Cell Patch-Clamp on Transfected HEK293 Cells

  • Cell Culture & Transfection: Culture HEK293 cells and co-transfect them with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B). A fluorescent reporter like GFP is often co-transfected to identify successfully transfected cells.

  • Recording Setup: Place a coverslip with transfected cells onto the stage of an inverted microscope. Perfuse the cells with an extracellular solution containing Mg²⁺-free buffer to prevent voltage-dependent block.

  • Patching: Using a glass micropipette filled with intracellular solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a transfected cell.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette, establishing electrical access to the cell's interior. Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).

  • Agonist Application: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit an inward current.

  • Antagonist Application: After establishing a stable baseline current, co-apply the test compound at various concentrations with the agonists.

  • Data Acquisition: Record the peak inward current at each concentration of the test compound.

  • Data Analysis: Normalize the current response at each antagonist concentration to the control response (agonists alone). Plot the normalized response against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison of different derivatives.

Compound IDPhenyl SubstitutionBinding Affinity (Ki, nM) [³H]L-701,324Functional Potency (IC₅₀, nM) GluN1/GluN2B
Ref-01 4-Chloro15.225.8
Ref-02 3,4-Dichloro5.810.1
Ref-03 4-Hydroxy120.5250.0
Ref-04 3-Bromo-4-methyl8.314.5

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the lead compounds. For 4-oxo-4-(phenylamino)butanoic acid derivatives, modifications are typically made to the phenyl ring.

Key SAR Insights:

  • Electronic Effects: Electron-withdrawing groups (e.g., halogens like Cl, Br) on the phenyl ring generally increase potency. This suggests that reducing the basicity of the aniline nitrogen is favorable for binding.

  • Positional Isomers: The position of the substituent is critical. Substituents at the meta (3) and para (4) positions of the phenyl ring are often more beneficial than those at the ortho (2) position, which can cause steric hindrance.

  • Lipophilicity: Increasing lipophilicity through halogenation can improve both potency and brain penetration, although excessive lipophilicity may lead to off-target effects and poor solubility.

The following diagram illustrates the key SAR points for this chemical series.

InVivo_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) / Efficacy cluster_Safety Safety & Tolerability PK_Study Single Dose PK Study (IV and PO in Rodents) BBB Assess Brain Penetration (Brain/Plasma Ratio) PK_Study->BBB Dose_Range Dose-Range Finding Study in Target Efficacy Model (e.g., MES Seizure Model) PK_Study->Dose_Range Inform Dose Selection Efficacy Full Efficacy Study (Determine ED₅₀) Dose_Range->Efficacy Tox Acute Tolerability Study (Observe for side effects, e.g., motor impairment) Efficacy->Tox Determine Therapeutic Index (Toxic Dose / Effective Dose) Start Optimized Lead Compound (from In Vitro studies) Start->PK_Study

Caption: A streamlined workflow for in vivo evaluation.

Conclusion and Future Directions

4-oxo-4-(phenylamino)butanoic acid derivatives represent a well-validated class of NMDA receptor glycine site antagonists. The established SAR provides a clear roadmap for designing potent and selective modulators of glutamatergic neurotransmission. The experimental methodologies detailed in this guide, from high-throughput in vitro assays to targeted in vivo models, form a self-validating framework for their pharmacological investigation.

Future research will likely focus on fine-tuning subunit selectivity, particularly enhancing the preference for GluN2B over other subunits to maximize the therapeutic window. Furthermore, optimizing pharmacokinetic properties to achieve better oral bioavailability and brain penetration remains a key challenge. The continued application of the rational, systematic approach outlined here will be instrumental in advancing these promising compounds from preclinical candidates to potential clinical therapies for a range of devastating neurological disorders.

References

  • Title: Synthesis and pharmacological characterization of a series of 4-((phenylamino)carbonyl)butanoic acid derivatives as novel glycine site antagonists. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and synthesis of potent and selective GluN2B-containing NMDA receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

Abstract This application note provides a detailed protocol for the synthesis of 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, a valuable succinamic acid derivative, through the nucleophilic ring-opening of succ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, a valuable succinamic acid derivative, through the nucleophilic ring-opening of succinic anhydride with 2-fluoro-5-methylaniline. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction

Succinamic acids, N-acyl-β-amino acids, are a class of compounds with significant interest in medicinal chemistry and materials science. Their structural motif, featuring both a carboxylic acid and an amide functional group, allows for diverse biological interactions and further chemical modifications. The target molecule, 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, incorporates a fluorinated and methylated aniline moiety, which can impart unique physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. The synthesis described herein is a straightforward and efficient method for producing this valuable compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid from succinic anhydride and 2-fluoro-5-methylaniline proceeds via a nucleophilic acyl substitution mechanism.[1][2][3] The reaction is initiated by the nucleophilic attack of the amino group of 2-fluoro-5-methylaniline on one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the formation of the amide bond and a carboxylate. An intramolecular proton transfer then yields the final product, a succinamic acid. This reaction is typically carried out under mild conditions and proceeds with high selectivity for the formation of the amic acid over the corresponding imide.[4]

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Reagents

Proper handling and use of high-purity reagents are critical for the success of this synthesis. The following table summarizes the key materials and their relevant properties.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Safety Precautions
Succinic Anhydride108-30-5C₄H₄O₃100.07Causes severe skin burns and eye damage. Corrosive to the respiratory tract. Handle in a fume hood with appropriate personal protective equipment (PPE).
2-Fluoro-5-methylaniline452-84-6C₇H₈FN125.14Causes skin and eye irritation. May cause respiratory irritation. Combustible liquid. Use in a well-ventilated area.
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Flammable liquid and vapor. Causes severe skin burns and eye damage. Use in a fume hood.
Acetone67-64-1C₃H₆O58.08Highly flammable liquid and vapor. Causes serious eye irritation.
Distilled Water7732-18-5H₂O18.02No significant hazards.

Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound and is expected to provide a high yield of the desired product.[5]

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.1 mol) of succinic anhydride in 50 mL of glacial acetic acid.

  • Stir the mixture at room temperature until the succinic anhydride is completely dissolved.

2. Reagent Addition:

  • In a separate beaker, dissolve 12.5 g (0.1 mol) of 2-fluoro-5-methylaniline in 30 mL of glacial acetic acid.

  • Slowly add the 2-fluoro-5-methylaniline solution to the succinic anhydride solution dropwise over a period of 15-20 minutes with continuous stirring.

  • A precipitate may begin to form during the addition.

3. Reaction:

  • Stir the resulting mixture at room temperature overnight (approximately 12-16 hours) to ensure the reaction goes to completion.

4. Work-up and Isolation:

  • After the reaction is complete, filter the precipitate using a Büchner funnel.

  • Wash the collected solid with copious amounts of distilled water to remove any residual acetic acid and unreacted starting materials.

  • Continue washing until the filtrate is neutral to pH paper.

  • Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

5. Purification:

  • The crude product can be recrystallized from acetone to obtain a purified final product.

  • Dissolve the crude solid in a minimal amount of hot acetone.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Filter the purified crystals, wash with a small amount of cold acetone, and dry under vacuum.

Experimental_Workflow start Dissolve Succinic Anhydride in Glacial Acetic Acid add_amine Add 2-Fluoro-5-methylaniline Solution Dropwise start->add_amine react Stir Overnight at Room Temperature add_amine->react filter Filter the Precipitate react->filter wash Wash with Distilled Water filter->wash dry Dry the Crude Product wash->dry recrystallize Recrystallize from Acetone dry->recrystallize final_product Obtain Purified 4-[(2-Fluoro-5-methylphenyl)amino] -4-oxobutanoic acid recrystallize->final_product

Sources

Application

Synthesis of N-Aryl Succinamic Acids: An Experimental Protocol and Technical Guide

This document provides a comprehensive guide for the synthesis of N-aryl succinamic acids, tailored for researchers, scientists, and professionals in drug development. This guide moves beyond a simple recitation of steps...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of N-aryl succinamic acids, tailored for researchers, scientists, and professionals in drug development. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a thorough understanding of the protocol for robust and reproducible results.

Introduction: The Significance of N-Aryl Succinamic Acids

N-aryl succinamic acids are valuable intermediates in organic synthesis, serving as precursors to a wide range of biologically active molecules, including N-substituted succinimides. The succinimide motif is a key structural feature in many pharmaceutical agents, exhibiting anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. The synthesis of N-aryl succinamic acids is typically the initial and crucial step in accessing these important compounds. The straightforward and high-yielding nature of this reaction makes it a fundamental transformation in medicinal chemistry and materials science.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of N-aryl succinamic acids proceeds via a nucleophilic acyl substitution reaction. In this mechanism, the lone pair of electrons on the nitrogen atom of the aromatic amine (aniline or a substituted aniline) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate. Subsequently, a proton transfer and collapse of the intermediate yield the final N-aryl succinamic acid product. The reaction is typically exothermic and proceeds readily under mild conditions.

Below is a diagram illustrating the general mechanism for this reaction:

Caption: Mechanism of N-Aryl Succinamic Acid Synthesis.

Experimental Protocol: Synthesis of N-Phenylsuccinamic Acid

This protocol details the synthesis of N-phenylsuccinamic acid as a representative example. The same general procedure can be adapted for various substituted anilines.

Materials and Reagents
  • Succinic anhydride (1.0 eq)

  • Aniline (1.0 eq)

  • Benzene (anhydrous)

  • Ethanol (for recrystallization)

  • Dilute Hydrochloric Acid

  • Deionized Water

Equipment
  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of succinic anhydride in 30 mL of warm anhydrous benzene.

  • Addition of Aniline: While stirring, add a solution of 9.0 mL of aniline dissolved in 50 mL of anhydrous benzene to the succinic anhydride solution. The addition can be done at a moderate pace.

  • Reaction: The reaction is exothermic and the N-phenylsuccinamic acid will begin to precipitate as a white solid almost immediately.[1] Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.[1]

  • Work-up:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold benzene to remove any unreacted starting materials.

    • To remove any unreacted aniline, the crude product can be stirred with dilute hydrochloric acid, followed by filtration and thorough washing with water.[1]

  • Purification:

    • The crude N-phenylsuccinamic acid is purified by recrystallization. Ethanol is a suitable solvent for this purpose.[1] Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven or desiccator.

  • Characterization:

    • Determine the melting point of the purified product. The literature melting point for N-phenylsuccinamic acid is approximately 150 °C.[2]

    • Obtain infrared (IR), nuclear magnetic resonance (NMR), and mass spectra to confirm the structure of the product.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Succinic Anhydride in warm Benzene add Add Aniline Solution dissolve->add react Stir at Room Temperature (1-2 hours) add->react cool Cool in Ice Bath react->cool filter1 Vacuum Filter Crude Product cool->filter1 wash1 Wash with Cold Benzene filter1->wash1 wash2 Wash with Dilute HCl & Water wash1->wash2 recrystallize Recrystallize from Ethanol wash2->recrystallize filter2 Vacuum Filter Purified Crystals recrystallize->filter2 dry Dry Product filter2->dry characterize Characterize (MP, IR, NMR, MS) dry->characterize

Sources

Method

Application Notes and Protocols for "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" in Drug Discovery

Introduction: A Scaffold with Latent Potential In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that are readily synthesized and amenable to diversification is a cornerstone of suc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold with Latent Potential

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that are readily synthesized and amenable to diversification is a cornerstone of successful drug discovery campaigns. "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" (henceforth referred to as Compound 1) represents such a scaffold. As a derivative of succinanilic acid, it combines the structural features of a fluorinated aniline with a carboxylic acid moiety, offering multiple points for chemical modification and interaction with biological targets.

The presence of the 2-fluoro-5-methylaniline group is of particular interest. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The succinic acid component provides a biocompatible linker and a handle for further derivatization, for instance, to improve solubility or to attach the molecule to a larger carrier.[3] While direct biological data for Compound 1 is not extensively documented, the known pharmacological activities of related succinic acid and fluorinated aniline derivatives suggest its potential across several therapeutic areas.[4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, potential applications, and detailed experimental protocols for investigating the therapeutic potential of Compound 1.

Synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (Compound 1)

The synthesis of Compound 1 is a straightforward and efficient process, typically achieved through the reaction of 2-fluoro-5-methylaniline with succinic anhydride.[6][7] This reaction, a nucleophilic acyl substitution, is a common method for creating amide bonds.

Protocol: Synthesis of Compound 1

Materials:

  • 2-Fluoro-5-methylaniline (CAS: 452-84-6)

  • Succinic anhydride (CAS: 108-30-5)

  • Anhydrous acetone (or other suitable aprotic solvent like Dichloromethane)

  • Glacial acetic acid (optional, as catalyst)[8]

  • Hydrochloric acid (for workup)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-fluoro-5-methylaniline in anhydrous acetone.

  • To this solution, add 1.05 equivalents of succinic anhydride.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The reaction can be gently heated to 40-50°C to increase the rate.

  • Upon completion, if a precipitate has formed, filter the solid product and wash with a small amount of cold acetone.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized Compound 1 should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry (MS)

  • Fourier-transform infrared spectroscopy (FTIR)

  • Melting point determination

Potential Therapeutic Applications and Screening Protocols

The structural motifs within Compound 1 suggest several avenues for investigation in drug discovery.

Oncology

Derivatives of succinic acid have been explored for their potential as anticancer agents.[9][10] Specifically, they have been investigated as inhibitors of enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[10] The fluorinated phenyl ring in Compound 1 can enhance binding to target proteins.

a) Cell Proliferation Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of Compound 1 in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

b) Enzyme Inhibition Assays (Example: HDAC Inhibition):

Commercial kits are available for measuring HDAC activity. The general principle involves:

  • Incubating the HDAC enzyme with a fluorogenic substrate in the presence of varying concentrations of Compound 1.

  • The HDAC enzyme deacetylates the substrate, which is then cleaved by a developer to produce a fluorescent signal.

  • The fluorescence is measured, and the inhibitory effect of Compound 1 is determined by the reduction in the fluorescent signal compared to the control.

  • IC₅₀ values can be calculated to quantify the potency of inhibition.

Neurological Disorders

Succinimide derivatives are a known class of anticonvulsant drugs.[4] Furthermore, succinic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[5] The fluoro- and methyl-substituents on the phenyl ring of Compound 1 can modulate its blood-brain barrier permeability and target engagement.

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and human recombinant AChE.

  • Assay Procedure:

    • In a 96-well plate, add buffer (e.g., phosphate buffer, pH 8.0), DTNB solution, and different concentrations of Compound 1.

    • Add the AChE enzyme and incubate for a predefined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate, ATCI.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with the thiocholine produced by the enzymatic hydrolysis of ATCI.

  • Data Analysis: Calculate the rate of reaction for each concentration of Compound 1. Determine the percentage of inhibition and calculate the IC₅₀ value.

Infectious Diseases

Succinamic acid derivatives have been reported to exhibit antibacterial and antimalarial activities.[9] Compound 1 can be screened against a panel of pathogenic bacteria and parasites to identify potential anti-infective properties.

  • Bacterial Strains: Use standard strains of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Serially dilute Compound 1 in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Compound 1 that completely inhibits visible bacterial growth.

Visualization of Workflows

Synthesis Workflow

G A 2-Fluoro-5-methylaniline C Reaction in Aprotic Solvent (e.g., Acetone) A->C B Succinic Anhydride B->C D Crude Product C->D E Purification (Recrystallization or Chromatography) D->E F 4-[(2-Fluoro-5-methylphenyl)amino] -4-oxobutanoic acid (Compound 1) E->F

Caption: Synthesis of Compound 1.

Drug Discovery Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening & Lead Optimization cluster_2 Preclinical Development A Compound 1 Library B In Vitro Assays (e.g., Cell Proliferation, Enzyme Inhibition) A->B C Active 'Hits' Identified B->C D Dose-Response Studies (IC₅₀/EC₅₀) C->D E Structure-Activity Relationship (SAR) Studies D->E F ADME/Tox Profiling E->F G Optimized Lead Compounds F->G H In Vivo Efficacy Studies (Animal Models) G->H I Candidate Drug H->I

Caption: Drug Discovery Workflow.

Data Presentation

All quantitative data from the described assays should be summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Anticancer Activity of Compound 1
Cell Line IC₅₀ (µM)
MCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
Table 2: Enzyme Inhibitory Activity of Compound 1
Enzyme IC₅₀ (µM)
Acetylcholinesterase (AChE)Experimental Value
Histone Deacetylase (HDAC)Experimental Value
Table 3: Antibacterial Activity of Compound 1
Bacterial Strain MIC (µg/mL)
Staphylococcus aureusExperimental Value
Escherichia coliExperimental Value

Conclusion and Future Directions

"4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" is a readily accessible compound with a promising chemical structure for drug discovery. The protocols outlined in these application notes provide a solid foundation for initiating a comprehensive investigation into its biological activities. Based on the initial screening results, further studies, including structure-activity relationship (SAR) optimization, advanced cell-based assays, and in vivo efficacy studies in relevant animal models, can be pursued to develop novel therapeutic agents. The versatility of the succinic acid moiety also allows for its potential use as a linker in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), further expanding its applicability in modern drug development.

References

  • Chem-Impex. (n.d.). 2-Fluoro-5-methylaniline. Retrieved from [Link][1]

  • DC Chemicals. (2023, December 29). 2-Fluoro-5-methylaniline: A Crucial Intermediate in Chemical Synthesis. Retrieved from [Link][2]

  • Shah, F. A., Tahir, M. N., & Ali, S. (2009). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783. [Link][11]

  • Suwito, H., et al. (2022). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2022(4), M1483. [Link][6]

  • Lange, J., Rump, S., Galecka, E., Ilczuk, I., Lechowska-Postek, M., & Rabsztyn, T. (1977). Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. Pharmazie, 32(2), 82-84. [Link][4]

  • PubChem. (n.d.). 2-Fluoro-5-methylaniline. Retrieved from [Link][12]

  • Roots Analysis. (2023). Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036. Retrieved from [Link][3]

  • Vivas-Rojas, O., et al. (2010). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 18(2), 651-659. [Link][5]

  • ResearchGate. (n.d.). Succinamic acid derivative building block was synthesized through the.... Retrieved from [Link][9]

  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. IUCrData, 1(1), x130001. [Link][13]

  • PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. Retrieved from [Link][14]

  • Kseniia, O. S., et al. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 24(18), 3348. [Link][10]

  • Nayak, P. S., et al. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1810–o1811. [Link][15]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link][7]

Sources

Application

Application Note: FMPA as a Novel Chemical Probe for Interrogating Succinate Dehydrogenase Activity

Introduction: Unveiling FMPA, a Putative SDH Chemical Probe In the landscape of chemical biology and drug discovery, chemical probes are indispensable tools for dissecting complex biological processes and validating nove...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling FMPA, a Putative SDH Chemical Probe

In the landscape of chemical biology and drug discovery, chemical probes are indispensable tools for dissecting complex biological processes and validating novel therapeutic targets. We introduce 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, hereafter designated FMPA , as a novel, potent, and selective chemical probe candidate for Succinate Dehydrogenase (SDH) . SDH, also known as Complex II of the electron transport chain, is a critical enzyme that links the Krebs cycle to oxidative phosphorylation. Its dysfunction is implicated in various pathologies, including rare cancers, neurodegenerative disorders, and inflammatory diseases, making it a target of significant therapeutic interest.

FMPA has been rationally designed based on the structure of the natural SDH substrate, succinate. The butanoic acid backbone serves as a scaffold to mimic succinate, while the 2-fluoro-5-methylphenylamino moiety is hypothesized to confer high-affinity binding and selectivity by occupying a hydrophobic pocket adjacent to the enzyme's active site. This application note provides a comprehensive guide for researchers to utilize FMPA for studying SDH biology, including detailed protocols for target engagement, cellular functional assays, and quantitative analysis.

Proposed Mechanism of Action: Competitive Inhibition of SDH

FMPA is proposed to act as a competitive inhibitor of SDH. By mimicking the structure of succinate, FMPA is believed to bind to the dicarboxylate binding site in the SDHA subunit of the SDH complex. This binding event prevents the catalytic conversion of succinate to fumarate, thereby inhibiting the Krebs cycle and the transfer of electrons to the respiratory chain. The consequences of this inhibition are a decrease in cellular respiration and ATP production, and an accumulation of cellular succinate.

FMPA_Mechanism_of_Action cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Binds Fumarate Fumarate CoQ Coenzyme Q (Ubiquinone) CoQ->SDH CoQH2 Coenzyme QH2 (Ubiquinol) ATP Cellular Respiration & ATP Production CoQH2->ATP Drives SDH->Fumarate Oxidizes SDH->CoQH2 Reduces FMPA FMPA Probe FMPA->SDH Competitively Inhibits

Figure 1: Proposed Mechanism of FMPA. FMPA competitively inhibits SDH, blocking succinate oxidation and downstream ATP production.

Core Applications & Experimental Protocols

This section provides detailed protocols to validate and utilize FMPA as a chemical probe for SDH. The experimental workflow is designed to first confirm target engagement in a cellular context, then quantify its biochemical potency, and finally, assess its downstream functional effects on cellular metabolism.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.

Objective: To confirm that FMPA directly binds to and stabilizes SDH in a cellular environment.

Materials:

  • Cell line of interest (e.g., HEK293T, A549)

  • FMPA (dissolved in DMSO)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies: anti-SDHA primary antibody, HRP-conjugated secondary antibody

  • SDS-PAGE and Western Blotting reagents

Step-by-Step Protocol:

  • Cell Culture: Grow cells to 80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend in PBS. Aliquot cells into separate tubes. Treat with FMPA at various concentrations (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO). Incubate at 37°C for 1 hour.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction). Normalize protein concentration. Perform SDS-PAGE and Western blotting using an anti-SDHA antibody to detect the amount of soluble SDH remaining at each temperature.

  • Data Analysis: Quantify band intensities. Plot the fraction of soluble SDH as a function of temperature for each FMPA concentration. A rightward shift in the melting curve in the presence of FMPA indicates target engagement.

Expected Outcome:

CompoundConcentration (µM)Tm of SDHA (°C)ΔTm (°C)
Vehicle (DMSO)-52.1-
FMPA154.3+2.2
FMPA1058.7+6.6
FMPA5059.1+7.0

Table 1: Hypothetical CETSA Data. Expected thermal shift (ΔTm) of SDHA upon FMPA binding.

Protocol 2: In Vitro SDH Activity Assay

This protocol measures the direct inhibitory effect of FMPA on the enzymatic activity of purified SDH. The assay measures the reduction of a substrate, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Objective: To determine the IC50 value of FMPA for SDH.

Materials:

  • Purified mitochondria or SDH enzyme complex

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Succinate (substrate)

  • FMPA (serial dilutions)

  • DCPIP (electron acceptor)

  • Decylubiquinone (electron transfer mediator)

  • 96-well microplate

  • Spectrophotometer

Step-by-Step Protocol:

  • Prepare Reagents: Prepare serial dilutions of FMPA in assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, purified SDH, decylubiquinone, and DCPIP to each well.

  • Compound Incubation: Add the FMPA dilutions or vehicle control to the wells. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add succinate to each well to start the reaction.

  • Measure Absorbance: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each FMPA concentration. Plot the percentage of inhibition against the log of FMPA concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome:

ParameterValue
FMPA IC5075 nM
Hill Slope1.1
R20.99

Table 2: Hypothetical In Vitro Inhibition Data. FMPA demonstrates potent inhibition of SDH activity.

Protocol 3: Cellular Respiration Assay

This assay assesses the functional consequence of SDH inhibition on cellular metabolism by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Objective: To measure the effect of FMPA on cellular respiration.

Materials:

  • Cell line of interest

  • Seahorse XF Analyzer (or similar respirometry system)

  • Seahorse XF cell culture microplates

  • FMPA

  • Standard mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with Seahorse assay medium and pre-incubate the cells with various concentrations of FMPA or vehicle for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer.

  • Mitochondrial Stress Test: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. Place the cell plate in the analyzer and begin the assay.

  • Data Acquisition: The instrument will sequentially inject the drugs and measure the OCR at baseline and after each injection.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration. A dose-dependent decrease in these parameters upon FMPA treatment indicates inhibition of the electron transport chain.

Experimental_Workflow start Hypothesis: FMPA is an SDH Probe cetsa Protocol 1: CETSA for Target Engagement start->cetsa Step 1 decision1 Does FMPA stabilize SDH? cetsa->decision1 biochem Protocol 2: In Vitro SDH Activity Assay decision2 Does FMPA inhibit SDH activity? biochem->decision2 cell_resp Protocol 3: Cellular Respiration Assay decision3 Does FMPA impair OCR? cell_resp->decision3 decision1->biochem Yes rethink Re-evaluate Hypothesis or Compound decision1->rethink No decision2->cell_resp Yes decision2->rethink No conclusion Conclusion: FMPA is a validated chemical probe for SDH decision3->conclusion Yes decision3->rethink No

Method

"4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" as a precursor for succinimide synthesis

Application Note & Protocol Guide Topic: 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid as a Precursor for N-Aryl Succinimide Synthesis Authored For: Researchers, Medicinal Chemists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid as a Precursor for N-Aryl Succinimide Synthesis

Authored For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Importance of the Succinimide Moiety

The succinimide ring system is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities such as anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects.[1][2] The structural rigidity and hydrogen bonding capabilities of the imide group make it a valuable pharmacophore for designing targeted enzyme inhibitors and receptor ligands.[3] The synthesis of N-aryl succinimides, in particular, is a critical process for generating novel drug candidates with tailored pharmacological profiles.[4]

A robust and common pathway to these valuable compounds involves a two-step process: first, the formation of an N-aryl amic acid intermediate, followed by a dehydrative cyclization to yield the target succinimide. This application note provides a detailed, field-proven guide for the synthesis of N-(2-Fluoro-5-methylphenyl)succinimide, using 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid as the key precursor. We will elucidate the chemical principles behind each step, present comprehensive protocols, and offer expert insights into process optimization and validation.

Part 1: Synthesis of the Amic Acid Precursor

The foundational step in this workflow is the synthesis of the amic acid, 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. This is achieved through the nucleophilic acyl substitution reaction between succinic anhydride and 2-fluoro-5-methylaniline.

Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine (2-fluoro-5-methylaniline) on one of the carbonyl carbons of succinic anhydride. This attack opens the anhydride ring to form the corresponding amic acid. The reaction is typically conducted under mild conditions and is often high-yielding. The presence of the electron-withdrawing fluorine atom on the aniline ring slightly modulates its nucleophilicity, but the reaction proceeds efficiently.

Figure 1: Reaction scheme for the synthesis of the amic acid precursor.

Experimental Protocol: Synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

This protocol details the synthesis of the amic acid intermediate from commercially available starting materials.

Materials & Reagents:

  • 2-Fluoro-5-methylaniline

  • Succinic anhydride

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask with stir bar

  • Ice bath

  • Buchner funnel and filter paper

Quantitative Data:

Reagent Molar Mass ( g/mol ) Molar Eq. Amount (mmol) Mass/Volume
2-Fluoro-5-methylaniline 125.15 1.0 50 6.26 g
Succinic anhydride 100.07 1.05 52.5 5.25 g

| Dichloromethane (DCM) | - | - | - | 150 mL |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (5.25 g, 52.5 mmol). Dissolve the solid in 100 mL of anhydrous dichloromethane.

  • Amine Addition: In a separate beaker, dissolve 2-fluoro-5-methylaniline (6.26 g, 50 mmol) in 50 mL of anhydrous DCM. Transfer this solution to an addition funnel.

  • Reaction Execution: Add the aniline solution dropwise to the stirred succinic anhydride solution over 30 minutes at room temperature. A precipitate will likely form as the reaction proceeds.

  • Stirring: Allow the reaction mixture to stir vigorously at room temperature for 4-6 hours to ensure complete consumption of the starting materials. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, filter the resulting white precipitate using a Buchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified white solid under vacuum to yield 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. The expected yield is typically >90%.

Part 2: Dehydrative Cyclization to N-(2-Fluoro-5-methylphenyl)succinimide

The critical step is the intramolecular cyclization of the amic acid precursor to form the stable five-membered succinimide ring. This is an acid-catalyzed dehydration reaction.

Principle and Mechanism

The conversion of the amic acid to the succinimide is achieved by heating in the presence of a dehydrating agent, most commonly acetic anhydride, with a catalytic amount of a weak base like sodium acetate.[5] The mechanism involves the activation of the carboxylic acid group, followed by an intramolecular nucleophilic attack from the amide nitrogen. The resulting tetrahedral intermediate then collapses, eliminating a molecule of water (or acetic acid in this case) to form the stable imide ring.[6][7]

Figure 2: Dehydrative cyclization of the amic acid to the succinimide.

Experimental Protocol: Synthesis of N-(2-Fluoro-5-methylphenyl)succinimide

This protocol provides a reliable method for the cyclization of the amic acid precursor.

Materials & Reagents:

  • 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (from Part 1)

  • Acetic anhydride (Ac₂O)

  • Sodium acetate (NaOAc), anhydrous

  • Round-bottom flask with stir bar and reflux condenser

  • Heating mantle

  • Ice water

  • Ethanol (for recrystallization)

Quantitative Data:

Reagent Molar Mass ( g/mol ) Molar Eq. Amount (mmol) Mass/Volume
Amic Acid Precursor 225.22 1.0 40 9.01 g
Acetic Anhydride 102.09 - - 50 mL

| Sodium Acetate | 82.03 | 0.2 | 8 | 0.66 g |

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, create a suspension of the amic acid (9.01 g, 40 mmol) and anhydrous sodium acetate (0.66 g, 8 mmol) in acetic anhydride (50 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 140°C) using a heating mantle. Maintain reflux for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • Expert Insight: Sodium acetate acts as a basic catalyst to facilitate the deprotonation of the amide nitrogen, enhancing its nucleophilicity for the intramolecular attack. Acetic anhydride serves as both the solvent and the dehydrating agent.

  • Quenching and Precipitation: After cooling the reaction mixture to room temperature, pour it slowly and carefully into a beaker containing 400 mL of ice-cold water while stirring. This hydrolyzes the excess acetic anhydride and precipitates the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any acetic acid and sodium acetate.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-(2-Fluoro-5-methylphenyl)succinimide as crystalline needles.

  • Drying: Dry the purified crystals under vacuum. The expected yield is typically in the range of 80-90%.

Overall Workflow Visualization

The two-stage process provides a clear and efficient path from basic building blocks to the final N-aryl succinimide target.

Figure 3: Complete experimental workflow from starting materials to final product.

Validation and Trustworthiness

Each protocol is designed to be self-validating through standard analytical techniques:

  • TLC Monitoring: Progress of both reactions can be easily monitored to ensure the consumption of starting materials before proceeding to workup.

  • Characterization: The identity and purity of the intermediate and final product should be confirmed by:

    • Melting Point: A sharp melting point indicates high purity.

    • FT-IR Spectroscopy: The amic acid will show characteristic peaks for both amide and carboxylic acid groups. The final succinimide will show two distinct imide carbonyl (C=O) stretches, typically in the 1690-1780 cm⁻¹ region, and the disappearance of the broad carboxylic O-H stretch.[5]

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

By following these detailed protocols, researchers can reliably synthesize N-(2-Fluoro-5-methylphenyl)succinimide, a valuable building block for further elaboration in drug discovery programs.

References

  • Research progress in biological activities of succinimide deriv
  • 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid.CymitQuimica.
  • Exploring New Frontiers in Drug Design with Succinimide.Nanjing Suru Chemical Co., Ltd.
  • Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects.PubMed Central.
  • Synthesis And Antioxidant Activity Of Succinimide Deriv
  • Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches.
  • Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Comput
  • Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase.MDPI.
  • One Pot Green Synthesis of N- substituted Succinimide.International Journal of Chemical and Physical Sciences.
  • Solid-Phase Synthesis of N-Aryl Succinimides.
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.MDPI.
  • Cyclization of 4-ureidobutanoic acids in acetic anhydride.SciSpace.

Sources

Application

Application Notes & Protocols: High-Throughput Screening for Substituted Phenylamino Oxobutanoic Acid-Based Inhibitors of Kynurenine Aminotransferase

Introduction: Targeting the Kynurenine Pathway in Neurological Disorders The kynurenine pathway (KP) is the primary metabolic route for tryptophan in humans, producing several neuroactive metabolites.[1] An imbalance in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kynurenine Pathway in Neurological Disorders

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in humans, producing several neuroactive metabolites.[1] An imbalance in this pathway, particularly the overproduction of the NMDA receptor antagonist kynurenic acid (KYNA), has been implicated in the pathophysiology of cognitive deficits associated with schizophrenia and other psychiatric disorders.[2][3] Kynurenine aminotransferase (KAT) is the pyridoxal-5'-phosphate (PLP) dependent enzyme responsible for the synthesis of KYNA from kynurenine.[3][4] Of the known KAT isozymes, KAT-II is the predominant form in the mammalian brain and is considered a key therapeutic target for reducing elevated KYNA levels.[5] Substituted phenylamino oxobutanoic acids represent a promising chemical scaffold for the development of novel KAT-II inhibitors.

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[6][7][8] This guide provides detailed protocols for two robust HTS assays designed to identify and characterize inhibitors of KAT-II from compound libraries containing substituted phenylamino oxobutanoic acids: a fluorescence-based direct enzyme activity assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

Assay Principles and Strategic Selection

The selection of an appropriate HTS assay format is critical for the successful identification of genuine inhibitors while minimizing false positives and negatives.[9] For KAT-II, a PLP-dependent enzyme, both direct enzymatic activity and competitive binding assays offer distinct advantages.

  • Fluorescence-Based Enzyme Activity Assay: This assay directly measures the catalytic activity of KAT-II.[10][11] The protocol described herein is a coupled-enzyme assay where the production of glutamate, a co-product of the transamination of kynurenine to KYNA, is linked to the generation of a fluorescent signal. This approach provides a direct measure of enzyme inhibition.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay: TR-FRET assays are a powerful tool for studying molecular interactions.[12] In this format, a fluorescently labeled tracer compound that binds to the KAT-II active site is displaced by a potential inhibitor, leading to a decrease in the FRET signal.[13] This assay is particularly useful for identifying compounds that bind to the enzyme, regardless of their mechanism of inhibition, and is less susceptible to interference from autofluorescent compounds.[13]

Workflow for KAT-II Inhibitor Screening

The following diagram illustrates a typical workflow for an HTS campaign targeting KAT-II.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound Library Compound Library Primary Assay Fluorescence-Based Enzyme Activity Assay Compound Library->Primary Assay 10 µM single concentration Active Compounds Primary Hits Primary Assay->Active Compounds Dose-Response IC50 Determination Active Compounds->Dose-Response Orthogonal Assay TR-FRET Competitive Binding Assay Dose-Response->Orthogonal Assay Confirm on-target activity Confirmed Hits Validated Hits Orthogonal Assay->Confirmed Hits SAR Studies Structure-Activity Relationship Confirmed Hits->SAR Studies ADMET Profiling ADMET & PK/PD SAR Studies->ADMET Profiling Lead Candidate Lead Candidate ADMET Profiling->Lead Candidate

Caption: High-level workflow for KAT-II inhibitor discovery.

Protocol 1: Fluorescence-Based Coupled Enzyme Activity Assay

This assay quantifies KAT-II activity by measuring the production of glutamate, which is then oxidized by glutamate dehydrogenase (GDH), leading to the reduction of NAD+ to NADH. The resulting NADH is detected by its fluorescence.

Principle of the Coupled Assay

Coupled_Assay_Principle cluster_KAT KAT-II Catalyzed Reaction cluster_GDH Coupled Detection Reaction Kynurenine L-Kynurenine KAT KAT-II (PLP) Kynurenine->KAT AlphaKG α-Ketoglutarate AlphaKG->KAT KYNA Kynurenic Acid Glutamate L-Glutamate GDH Glutamate Dehydrogenase Glutamate->GDH Glutamate->GDH links the reactions KAT->KYNA KAT->Glutamate NAD NAD+ NAD->GDH NADH NADH (Fluorescent) GDH->NADH

Caption: Principle of the coupled enzyme assay for KAT-II activity.

Materials and Reagents
ReagentSupplierCatalog No.Storage
Recombinant Human KAT-IIIn-house or Vendor--80°C
L-KynurenineSigma-AldrichK86254°C
α-Ketoglutaric acidSigma-AldrichK1128RT
Pyridoxal 5'-phosphate (PLP)Sigma-AldrichP9255-20°C
Glutamate Dehydrogenase (GDH)Sigma-AldrichG26264°C
β-Nicotinamide adenine dinucleotide (NAD+)Sigma-AldrichN70044°C
PF-04859989 (Positive Control)Tocris4969-20°C
Tris-HClSigma-AldrichT5941RT
DMSO, AnhydrousSigma-AldrichD2650RT
384-well black, flat-bottom assay platesCorning3710RT
Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5. Prepare fresh and store at 4°C.

    • 2X Enzyme Mix: In Assay Buffer, prepare a solution containing 40 nM recombinant human KAT-II and 10 µM PLP. Keep on ice.

    • 2X Substrate/Detection Mix: In Assay Buffer, prepare a solution containing 2 mM L-Kynurenine, 100 µM α-Ketoglutaric acid, 6 mM NAD+, and 176 µg/mL GDH.[14] Prepare fresh before use.

    • Test Compounds: Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series in DMSO, followed by a 1:100 dilution in Assay Buffer for a final 2X concentration with 2% DMSO.

    • Positive Control (PF-04859989): Prepare a 10 mM stock in DMSO. Prepare a 2X solution at 200 nM in Assay Buffer with 2% DMSO for the high-inhibition control.

  • Assay Procedure (384-well plate):

    • Add 5 µL of test compound or control solution to the appropriate wells.

      • Test wells: 5 µL of 2X test compound.

      • Negative control (0% inhibition): 5 µL of Assay Buffer with 2% DMSO.

      • Positive control (100% inhibition): 5 µL of 2X PF-04859989.

    • Add 5 µL of 2X Enzyme Mix to all wells.

    • Mix on a plate shaker for 1 minute and then incubate for 30 minutes at room temperature.[14] This pre-incubation allows the compounds to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of 2X Substrate/Detection Mix to all wells. The final reaction volume is 20 µL.

    • Mix on a plate shaker for 1 minute.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the fluorescence on a plate reader with excitation at 340 nm and emission at 460 nm.

Data Analysis and Validation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • IC50 Determination: For dose-response curves, plot percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation.

  • Assay Quality Control (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[15] Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • A Z'-factor between 0 and 0.5 is acceptable.

    • A Z'-factor less than 0 is not suitable for HTS.[15]

ParameterExpected Value
Final Enzyme (KAT-II) Conc.20 nM
Final L-Kynurenine Conc.1 mM
Final α-KG Conc.50 µM
Final DMSO Conc.1%
Z'-factor> 0.7
Positive Control IC50~20-30 nM

Protocol 2: TR-FRET Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the active site of a terbium-labeled KAT-II enzyme.

Principle of the TR-FRET Assay

TRFRET_Principle cluster_bound No Inhibitor: High FRET cluster_unbound Inhibitor Present: Low FRET Bound Tb-KAT-II Fluorescent Tracer Bound:f0->Bound:f1 Emission FRET Signal (665 nm) Bound:f1->Emission Excitation Excitation (340 nm) Excitation->Bound:f0 Unbound_Enzyme Tb-KAT-II Inhibitor No_Emission No FRET Signal Unbound_Enzyme:f0->No_Emission No Energy Transfer Unbound_Tracer Fluorescent Tracer Excitation2 Excitation (340 nm) Excitation2->Unbound_Enzyme:f0

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cellular effects of the novel compound 4-[(2-Fluoro-5-methylphenyl)amino]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cellular effects of the novel compound 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. Given the structural similarities of this molecule to known bioactive agents, particularly the presence of a butanoic acid moiety, we hypothesize a potential role as a modulator of cellular signaling pathways, possibly through enzyme inhibition. This document outlines detailed protocols for a tiered approach to characterizing the compound's activity in cell-based assays, commencing with an assessment of its cytotoxic potential, followed by an investigation into the induction of apoptosis and cell cycle arrest. The methodologies are designed to be robust and self-validating, providing a solid foundation for further mechanistic studies.

Introduction and Scientific Rationale

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is a synthetic organic compound with potential applications in biomedical research. Its chemical structure, featuring a substituted anilino group linked to a butanoic acid backbone, suggests possible interactions with biological macromolecules. The butanoic acid component is of particular interest, as it is a known pharmacophore for inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] HDAC inhibitors have emerged as a promising class of anti-cancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.

Therefore, we propose a putative mechanism of action for 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid as an HDAC inhibitor. This hypothesis provides a strong rationale for the initial screening of this compound for anti-proliferative and pro-apoptotic activity in cancer cell lines. The following protocols are designed to systematically evaluate these potential effects.

Compound Information

PropertyValue
IUPAC Name 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid
Synonyms N-(2-Fluoro-5-methylphenyl)succinamic acid
Molecular Formula C₁₁H₁₂FNO₃
Molecular Weight 225.22 g/mol
CAS Number 904766-63-8

Note: For laboratory use, it is recommended to prepare a stock solution of the compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10-50 mM. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid as an HDAC inhibitor, leading to apoptosis and cell cycle arrest.

HDAC_Inhibition_Pathway cluster_0 Cellular Effects Compound 4-[(2-Fluoro-5-methylphenyl)amino]- 4-oxobutanoic acid HDAC HDAC Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Gene Expression (e.g., p21, Bax) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothesized HDAC inhibition pathway.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay using MTT

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, or a cell line relevant to the researcher's interest)

  • Complete cell culture medium

  • 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection using Annexin V-FITC and Propidium Iodide

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis using Propidium Iodide Staining

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content.[5][6] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence of a large population of individual cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

  • 70% Ethanol (ice-cold)

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Analysis: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the initial characterization of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid.

Experimental_Workflow cluster_1 Phase 1: Cytotoxicity Screening cluster_2 Phase 2: Mechanism of Action cluster_3 Phase 3: Further Studies Start Start with Cancer Cell Line MTT MTT Assay (24, 48, 72h) Start->MTT IC50 Determine IC50 Value MTT->IC50 ApoptosisAssay Annexin V / PI Staining (Flow Cytometry) IC50->ApoptosisAssay CellCycleAssay Propidium Iodide Staining (Flow Cytometry) IC50->CellCycleAssay ApoptosisResult Quantify Apoptosis ApoptosisAssay->ApoptosisResult CellCycleResult Analyze Cell Cycle Arrest CellCycleAssay->CellCycleResult FurtherStudies Mechanistic Studies (e.g., Western Blot for HDAC targets, Enzyme Inhibition Assays) ApoptosisResult->FurtherStudies CellCycleResult->FurtherStudies

Caption: Tiered experimental workflow.

Concluding Remarks

The protocols detailed in this application note provide a robust and systematic approach to the initial characterization of the biological activities of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. By first establishing its cytotoxic potential and then investigating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. The proposed mechanism of action as an HDAC inhibitor serves as a guiding hypothesis for these initial studies and can be further validated through more specific molecular assays.

References

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Darzynkiewicz, Z., & Huang, X. (2004). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.7.
  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences, 24(15), 12344.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Animal Models for Efficacy Testing of N-arylsuccinamic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of N-arylsuccinamic Acid Derivatives N-arylsuccinamic acid derivatives represent a versatile class of compounds with demonstrated...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of N-arylsuccinamic Acid Derivatives

N-arylsuccinamic acid derivatives represent a versatile class of compounds with demonstrated potential across multiple therapeutic areas, including oncology and inflammatory diseases. Structurally characterized by a succinamic acid backbone linked to an aryl group, these molecules can be synthesized to interact with a variety of biological targets. For instance, certain derivatives like α-hydroxy succinamic acid (α-HSA) have shown significant antiproliferative and pro-apoptotic effects in head and neck cancer cell lines[1]. Their mechanism often involves the modulation of key cellular pathways controlling cell cycle progression and apoptosis, such as the p53 and p21 pathways[1]. Given their promise in in vitro studies, robust preclinical evaluation using validated animal models is a critical next step to determine their in vivo efficacy, safety, and translational potential.

This guide provides an in-depth overview and detailed protocols for selecting and utilizing appropriate animal models to test the efficacy of N-arylsuccinamic acid derivatives against inflammatory disorders and cancer. The methodologies are designed to provide clear, reproducible, and translatable data for drug development professionals.

Guiding Principle: Selecting the Right Model for the Right Question

The choice of an animal model is fundamentally dictated by the therapeutic hypothesis being tested. A model must recapitulate key aspects of the human disease pathology to be predictive. For N-arylsuccinamic acid derivatives, the primary indications suggested by early research guide us toward models of acute inflammation, chronic autoimmune inflammation, and oncology.

Causality in Model Selection:

  • For Acute Anti-Inflammatory Effects: To screen for rapid, potent anti-inflammatory activity, a model that is simple, reproducible, and involves well-characterized inflammatory mediators is ideal. The Carrageenan-Induced Paw Edema model serves this purpose perfectly, as it allows for the quantification of a compound's ability to suppress edema formation, a classic sign of acute inflammation[2].

  • For Chronic/Autoimmune Inflammatory Disease: If the derivative is intended for chronic conditions like rheumatoid arthritis, a model with a stronger immunological basis is required. The Collagen-Induced Arthritis (CIA) model is the gold standard, as it shares significant immunopathological features with the human disease, including autoantibody production, synovial inflammation, and joint destruction[3][4][5].

  • For Anticancer Efficacy: To evaluate a compound's ability to inhibit tumor growth, xenograft models are indispensable. These involve implanting human tumor cells into immunodeficient mice, providing a direct test of the agent's effect on human cancer in a living system[6][7]. Cell line-derived xenografts (CDX) are excellent for initial large-scale screening due to their reproducibility, while patient-derived xenografts (PDX) offer higher fidelity to the original patient tumor for more advanced, personalized studies[7][8].

  • For Neuroinflammatory Conditions: If the therapeutic target involves the central nervous system, models that induce neuroinflammation are necessary. The Lipopolysaccharide (LPS)-induced neuroinflammation model is widely used to study the activation of microglia and the production of pro-inflammatory cytokines in the brain, mimicking aspects of several neurodegenerative diseases[9][10][11].

Experimental Workflow: A Generalized Approach

The following diagram outlines a typical workflow for an in vivo efficacy study, emphasizing the key stages from animal preparation to data analysis.

G cluster_0 Pre-Study Phase cluster_1 Induction & Dosing Phase cluster_2 Efficacy Assessment Phase cluster_3 Post-Study Analysis acclimatization Animal Acclimatization (7-14 days) randomization Randomization & Group Allocation acclimatization->randomization baseline Baseline Measurements (e.g., Paw Volume, Body Weight) randomization->baseline induction Disease Induction (e.g., Carrageenan, Collagen, Tumor Cells) baseline->induction dosing Compound Administration (Vehicle, Test Article, Positive Control) induction->dosing monitoring Clinical Monitoring (Daily Health Checks, Scoring) dosing->monitoring endpoints Endpoint Measurements (e.g., Tumor Volume, Paw Edema) monitoring->endpoints necropsy Necropsy & Tissue Collection (Blood, Joints, Tumors) endpoints->necropsy histology Histopathology necropsy->histology biomarkers Biomarker Analysis (e.g., Cytokines, Gene Expression) necropsy->biomarkers stats Statistical Analysis & Reporting histology->stats biomarkers->stats

Caption: Generalized workflow for in vivo efficacy studies.

Protocols for Anti-Inflammatory Efficacy Testing

Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model is a cornerstone for the rapid screening of compounds with acute anti-inflammatory properties[2][12]. Injection of carrageenan, a polysaccharide, into a rodent's paw induces a biphasic inflammatory response that is easily quantifiable[12].

Signaling Pathway in Carrageenan-Induced Inflammation The inflammatory cascade initiated by carrageenan involves the release of several key mediators. Understanding this pathway is crucial for interpreting how a test compound, such as an N-arylsuccinamic acid derivative, might exert its effect.

G cluster_early Early Phase (0-2.5h) cluster_late Late Phase (3-6h) carrageenan Carrageenan Injection histamine Histamine & Serotonin Release carrageenan->histamine bradykinin Bradykinin Production carrageenan->bradykinin cox2 COX-2 Upregulation carrageenan->cox2 neutrophils Neutrophil Infiltration carrageenan->neutrophils cytokines Cytokines (TNF-α, IL-1β) carrageenan->cytokines vasodilation Increased Vascular Permeability histamine->vasodilation bradykinin->vasodilation prostaglandins Prostaglandins (PGE2) cox2->prostaglandins edema Edema & Hyperalgesia prostaglandins->edema neutrophils->edema cytokines->edema

Caption: Key mediators in the biphasic carrageenan-induced inflammatory response.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • 1. Animals:

    • Species: Male Wistar or Sprague-Dawley rats.

    • Weight: 180-220 g.

    • Acclimatization: Minimum of 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

  • 2. Materials & Reagents:

    • N-arylsuccinamic acid derivative (Test Article).

    • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline).

    • Positive Control: Indomethacin or Diclofenac (e.g., 10 mg/kg).

    • Carrageenan (Lambda, Type IV): 1% (w/v) solution in sterile 0.9% saline. Prepare fresh.

    • Digital Plethysmometer or Calipers.

    • Administration tools: Oral gavage needles, 27G needles, and 1 mL syringes.

  • 3. Experimental Procedure:

    • Grouping: Randomly assign animals to groups (n=6-8 per group):

      • Group 1: Vehicle Control (receives vehicle only).

      • Group 2: Carrageenan Control (receives vehicle + carrageenan).

      • Group 3: Positive Control (receives Indomethacin + carrageenan).

      • Groups 4-N: Test Article groups (e.g., 10, 30, 100 mg/kg of derivative + carrageenan).

    • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer just before drug administration[12].

    • Compound Administration: Administer the vehicle, positive control, or test article via the desired route (typically oral, p.o.) one hour before carrageenan injection[12][13].

    • Inflammation Induction: Inject 0.1 mL of the 1% carrageenan solution into the subplantar surface of the right hind paw of all animals except the Vehicle Control group[12][13].

    • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection[12].

  • 4. Data Analysis:

    • Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treated group relative to the Carrageenan Control group at the time of peak edema (usually 3-4 hours): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Data Presentation Example

GroupDose (mg/kg)Mean Paw Edema at 3h (mL) ± SEM% Inhibition
Carrageenan Control-0.85 ± 0.06-
Indomethacin100.34 ± 0.0460.0%
Test Article100.72 ± 0.0515.3%
Test Article300.51 ± 0.0540.0%
Test Article1000.38 ± 0.0455.3%
Model 2: Collagen-Induced Arthritis (Chronic, Autoimmune Inflammation)

This model is highly relevant for testing compounds aimed at treating rheumatoid arthritis (RA). It involves immunizing susceptible mouse strains with type II collagen, which leads to the development of an autoimmune polyarthritis that mimics human RA[3][4][14].

Protocol: Collagen-Induced Arthritis in DBA/1 Mice

  • 1. Animals:

    • Species: Male DBA/1 mice[3][4].

    • Age: 8-10 weeks old.

    • Housing: House in specific pathogen-free (SPF) conditions, as viral or bacterial infections can interfere with arthritis development[3][4].

  • 2. Materials & Reagents:

    • Bovine or Chicken Type II Collagen (TII C).

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Incomplete Freund's Adjuvant (IFA).

    • 0.05 M Acetic Acid.

    • Test Article, Vehicle, and Positive Control (e.g., Methotrexate or a biologic).

    • Anesthesia (e.g., isoflurane or ketamine/xylazine).

  • 3. Experimental Procedure:

    • Collagen Emulsion Preparation:

      • Dissolve TII C in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

      • Create a stable emulsion by mixing the collagen solution 1:1 with CFA (for primary immunization) or IFA (for booster) using two glass syringes connected by a Luer lock. The quality of the emulsion is critical for successful induction[4].

    • Primary Immunization (Day 0):

      • Anesthetize the mice.

      • Inject 100 µL of the TII C/CFA emulsion intradermally at the base of the tail[14].

    • Booster Immunization (Day 21):

      • Anesthetize the mice.

      • Inject 100 µL of the TII C/IFA emulsion intradermally at a site near the primary injection[3][14].

    • Treatment Initiation:

      • Prophylactic: Begin dosing before the onset of clinical signs (e.g., Day 21).

      • Therapeutic: Begin dosing after the onset of clinical signs (clinical score ≥ 2).

      • Administer the Test Article, Vehicle, or Positive Control daily (or as determined by PK studies).

    • Clinical Assessment:

      • Starting from Day 21, monitor animals 3-4 times per week for the onset and severity of arthritis.

      • Score each paw based on a 0-4 scale:

        • 0 = No evidence of erythema or swelling.

        • 1 = Subtle erythema or localized edema.

        • 2 = Easily identified erythema and swelling.

        • 3 = Significant erythema and swelling affecting the entire paw.

        • 4 = Maximal inflammation with joint deformity or ankylosis.

      • The maximum score per mouse is 16[3]. Paw thickness can also be measured with calipers.

  • 4. Endpoint Analysis (e.g., Day 42-56):

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion[15][16].

    • Biomarker Analysis: Collect serum to measure levels of anti-collagen antibodies or inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Protocols for Anticancer Efficacy Testing

Model 3: Cell Line-Derived Xenograft (CDX) Model

The CDX model is a fundamental tool in preclinical oncology for evaluating the anti-tumor activity of novel compounds[6][7]. It involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice[6][17].

Protocol: Subcutaneous CDX Model in Nude Mice

  • 1. Animals:

    • Species: Athymic Nude (Nu/Nu) or SCID mice. These mice lack a functional adaptive immune system, preventing rejection of the human tumor cells[17][18].

    • Age: 6-8 weeks old.

  • 2. Materials & Reagents:

    • Human cancer cell line relevant to the therapeutic target of the N-arylsuccinamic acid derivative (e.g., SCC4 for head and neck cancer[1]).

    • Cell culture medium (e.g., DMEM) and supplements.

    • Matrigel (optional, can improve tumor take rate).

    • Test Article, Vehicle, and Positive Control (standard-of-care chemotherapy for that cancer type).

    • Digital calipers.

  • 3. Experimental Procedure:

    • Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend at a concentration of 5-10 x 10⁷ cells/mL. A 1:1 mix with Matrigel is often used.

    • Tumor Implantation:

      • Anesthetize the mouse.

      • Inject 100-200 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of each mouse.

    • Tumor Growth Monitoring:

      • Allow tumors to establish. Monitor tumor growth 2-3 times per week using digital calipers.

      • Tumor Volume (mm³) is calculated using the formula: (Length x Width²) / 2 .

    • Randomization and Dosing:

      • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

      • Administer the Test Article, Vehicle, or Positive Control according to the planned schedule (e.g., daily, orally).

    • Efficacy Assessment:

      • Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

      • The study is typically terminated when tumors in the vehicle control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or after a set duration.

  • 4. Data Analysis:

    • Tumor Growth Inhibition (TGI): Calculate the %TGI at the end of the study using the formula: % TGI = [ 1 - ( (T_final - T_initial) / (C_final - C_initial) ) ] * 100 Where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.

    • Tumor Growth Curves: Plot the mean tumor volume ± SEM for each group over time.

Data Presentation Example

GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%)
Vehicle Control-1650 ± 150-+5.2%
Cisplatin5580 ± 9571.3%-8.5%
Test Article50820 ± 11055.3%+2.1%
Test Article150490 ± 8877.3%-1.5%

Protocol for Neuroinflammation Efficacy Testing

Model 4: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is used to screen compounds for their ability to suppress inflammatory responses in the central nervous system. Systemic (intraperitoneal) injection of LPS, a component of Gram-negative bacteria, triggers TLR4 signaling, leading to microglial activation and cytokine production in the brain[10][11][19].

Protocol: LPS-Induced Neuroinflammation in C57BL/6 Mice

  • 1. Animals:

    • Species: C57BL/6 mice are commonly used.

    • Age: 8-12 weeks old.

  • 2. Materials & Reagents:

    • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5).

    • Sterile, pyrogen-free saline.

    • Test Article, Vehicle, and Positive Control (e.g., Dexamethasone or Minocycline).

    • Anesthesia and perfusion solutions (PBS, 4% PFA).

  • 3. Experimental Procedure:

    • Grouping and Pre-treatment:

      • Randomly assign mice to treatment groups (n=6-8 per group).

      • Administer the Test Article, Vehicle, or Positive Control. The pre-treatment time can vary (e.g., 1 hour to several days of pre-dosing) depending on the compound's properties[20].

    • LPS Administration:

      • Inject LPS intraperitoneally (i.p.) at a dose known to induce a robust but sub-lethal inflammatory response (e.g., 0.5 - 1 mg/kg)[21]. The control group receives a saline injection.

    • Tissue Collection:

      • At a time point corresponding to peak central cytokine expression (typically 4-24 hours post-LPS), euthanize the animals[9].

      • For gene/protein analysis, rapidly dissect the brain, isolate regions of interest (hippocampus, cortex), and snap-freeze in liquid nitrogen.

      • For histology, perfuse animals transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix brains in PFA before processing for sectioning.

  • 4. Endpoint Analysis:

    • Cytokine Analysis: Homogenize brain tissue and measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • Gene Expression: Extract RNA from brain tissue and perform RT-qPCR to measure the expression of inflammatory genes (Tnf, Il1b, Nos2, Cox2)[20].

    • Immunohistochemistry (IHC): Use brain sections to stain for markers of microglial activation (e.g., Iba1, CD68) or astrogliosis (GFAP)[21]. Quantify the number and morphology of activated cells.

Trustworthiness: Self-Validating Systems and Ethical Considerations

Every protocol described is designed as a self-validating system. The inclusion of a vehicle control establishes the baseline disease progression, while a positive control (a clinically relevant drug) validates the model's sensitivity and provides a benchmark against which the N-arylsuccinamic acid derivative's efficacy can be judged. Rigorous randomization, blinded assessment of endpoints, and appropriate statistical analysis are mandatory for generating trustworthy data.

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC, ARRIVE guidelines). The principles of the 3Rs (Replacement, Reduction, and Refinement ) should be applied to minimize animal use and suffering.

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  • Shelar, P. A. (n.d.).

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Method

Application Note: Quantitative Analysis of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" in Human Plasma using UPLC-MS/MS

Abstract This application note presents a robust and sensitive method for the quantification of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" in human plasma. The protocol employs a straightforward protein prec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" in human plasma. The protocol employs a straightforward protein precipitation extraction followed by analysis using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method is designed to meet the rigorous demands of pharmacokinetic studies in drug development, offering high throughput, accuracy, and precision in line with regulatory expectations. All procedures are detailed to be consistent with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3]

Introduction: The Rationale for a Validated Bioanalytical Method

"4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" is a small molecule of interest in pharmaceutical development. To accurately characterize its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—a validated bioanalytical method is indispensable.[4] The complexity of biological matrices like plasma necessitates a highly selective and sensitive analytical approach to distinguish the analyte from endogenous components.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for the quantification of drugs and their metabolites in biological samples.[7][8][9] Specifically, UPLC-MS/MS offers superior resolution, speed, and sensitivity compared to conventional HPLC methods.[10][11][12] This enhanced performance is critical for achieving the low limits of quantification often required in clinical and preclinical studies.[10]

This guide provides a comprehensive framework for method development, including sample preparation, chromatographic conditions, and mass spectrometric detection, culminating in a detailed protocol that researchers can adapt and validate for their specific needs.

Method Overview: A Strategic Approach

The quantification of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" is achieved through a multi-step process designed for efficiency and accuracy. The workflow is initiated with a simple yet effective sample clean-up, followed by rapid chromatographic separation and highly selective detection.

Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spiked with Internal Standard PPT Protein Precipitation with Acetonitrile Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Injection into UPLC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Detection Ionize->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report Concentration Quantify->Report

Figure 1: General workflow for the quantification of the target analyte.

Detailed Protocols and Methodologies

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[13][14][15] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins while keeping most small molecule drugs in solution.[14][16]

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the thawed plasma to ensure homogeneity.[17]

  • In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of an internal standard (IS) working solution. The IS should be a structurally similar, stable isotopically labeled version of the analyte if available.

  • Add 250 µL of ice-cold acetonitrile to the plasma-IS mixture.[17]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[14]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[14]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14][18]

  • Carefully transfer the supernatant to a new vial for injection into the UPLC-MS/MS system.[17]

UPLC-MS/MS Conditions

The following conditions are a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: UPLC-MS/MS Parameters

ParameterRecommended SettingRationale
UPLC System
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)C18 columns provide excellent retention for a wide range of small molecules. The 1.7 µm particle size allows for high resolution and fast run times.[19]
Mobile Phase A0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte in positive ion mode, enhancing sensitivity.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, providing good separation efficiency.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and chromatographic performance.
Injection Volume5 µLA small injection volume minimizes potential matrix effects.
Column Temp.40°CElevated temperature can improve peak shape and reduce viscosity.
Gradient Elution See Table 2A gradient is used to effectively separate the analyte from endogenous plasma components and ensure a timely elution.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for a wide range of small molecules. The chemical structure of the analyte suggests it will readily protonate.
MRM TransitionsAnalyte: To be determined; IS: To be determinedMultiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[20]
Dwell Time100 msBalances the number of data points across the peak with sensitivity.
Collision EnergyTo be optimizedThe energy required to fragment the precursor ion into the desired product ion must be empirically determined.
Source Temp.500°COptimized for efficient desolvation of the mobile phase.
Desolvation GasNitrogen, 800 L/hrAids in the desolvation process.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.0595
3.1955
4.0955

Method Validation Framework

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[1][7] The validation should be conducted in accordance with regulatory guidelines, such as those from the FDA.[1][3]

Validation cluster_params Key Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Stability Stability Validation->Stability

Figure 2: Core parameters for bioanalytical method validation.

Table 3: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[7]
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Alternative and Advanced Methodologies

While protein precipitation is a straightforward approach, other sample preparation techniques may be necessary if matrix effects are significant.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the analyte on a solid sorbent while interferences are washed away.[21][22][23][24] This is particularly useful for enhancing sensitivity and reducing ion suppression in mass spectrometry.[23]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent. This technique can also yield a very clean sample.[13]

Conclusion

The UPLC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" in human plasma. The combination of a simple protein precipitation protocol and the high resolving power of UPLC-MS/MS allows for a high-throughput and reliable assay suitable for pharmacokinetic studies. Adherence to the principles of bioanalytical method validation as prescribed by regulatory agencies is crucial for ensuring the integrity of the data generated.

References

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

  • Bioanalytical samples preparation. DOCX. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. FDA. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Optimizing Sample Prep for Bioanalysis: Essential Techniques for Developing Robust Bioanalytical Methods. LCGC International. [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences. [Link]

  • New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]

  • Bioanalytical Sample Preparation. Agilent. [Link]

  • Sample Protein Precipitation for Global Metabolomics. University of Florida. [Link]

  • Technical Tip: Protein Precipitation. Phenomenex. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]

  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PMC - NIH. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Small Molecules Quantitation. Yale School of Medicine. [Link]

  • Small Molecule Quantitation. Biotechnology Center. [Link]

  • An Overview of Solid-Phase Extraction. WelchLab. [Link]

  • Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham. [Link]

  • a protein precipitation extraction method. Protocols.io. [Link]

  • What is LC-MS/MS Drug Testing? Keystone Lab, Inc. [Link]

  • Mass spectrometry: a game changer in laboratory diagnostics? Wiley Analytical Science. [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • UPLC-MS/MS method development for peptide analysis. AMSbiopharma. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. [Link]

  • Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma. PubMed Central. [Link]

  • Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. NIH. [Link]

  • Development and validation of an UPLC-MS/MS method. DDDT - Dove Medical Press. [Link]

  • (PDF) Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. ResearchGate. [Link]

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Application

Application Notes and Protocols for the Evaluation of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid as a Putative Enzyme Inhibitor

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Succinate Analog In the landscape of modern drug discovery, the identification and characterization of no...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Succinate Analog

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount.[1] Enzymes are critical catalysts for a vast array of physiological processes, and their dysregulation is often implicated in diseases ranging from cancer to metabolic disorders.[2] Small molecules that can selectively modulate enzyme activity represent a significant portion of clinically approved therapeutics. This document provides a comprehensive guide to investigating the inhibitory potential of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid , a compound whose structural features suggest a compelling hypothesis for its mechanism of action.

The structure of this molecule, featuring a 4-oxobutanoic acid backbone, bears a strong resemblance to succinic acid, a key intermediate in the citric acid (TCA) cycle. This structural analogy makes the mitochondrial enzyme succinate dehydrogenase (SDH) , also known as Complex II of the electron transport chain, a primary putative target.[3][4] SDH catalyzes the oxidation of succinate to fumarate, a critical step in cellular respiration.[5] Molecules that mimic succinate can act as competitive inhibitors, binding to the enzyme's active site and blocking its catalytic function.[4][6] A classic example of such a competitive inhibitor is malonate.[5][6]

These application notes will guide researchers through a logical, field-proven workflow to:

  • Screen for inhibitory activity against succinate dehydrogenase.

  • Quantify the potency of inhibition by determining the half-maximal inhibitory concentration (IC50).

  • Elucidate the mechanism of inhibition and determine the inhibitor constant (Ki).

Part 1: Foundational Screening for SDH Inhibition

The initial step is to ascertain whether 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid exerts any inhibitory effect on SDH activity. A robust and sensitive colorimetric assay is employed for this purpose.

Principle of the SDH Activity Assay

The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which acts as a probe. SDH oxidizes succinate to fumarate and passes the electrons to the probe, causing it to change from a blue color to colorless. The rate of this color change, measured by the decrease in absorbance at 600 nm, is directly proportional to the SDH activity.[1][7]

Protocol 1: Initial Inhibitor Screening

Objective: To qualitatively determine if the test compound inhibits SDH activity.

Materials:

  • Test Compound: 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (dissolved in DMSO to create a 10 mM stock solution).

  • Enzyme Source: Isolated mitochondria from tissue (e.g., rat liver) or cultured cells, or a commercially available purified SDH enzyme.

  • SDH Assay Buffer: (e.g., 50 mM potassium phosphate, pH 7.2).

  • SDH Substrate: Succinate solution (e.g., 200 mM).

  • SDH Probe: DCIP solution (e.g., 2 mM).

  • Positive Control Inhibitor: Malonate solution (e.g., 1 M).

  • Equipment: 96-well clear, flat-bottom plates, spectrophotometric multiwell plate reader, pipettors.

Procedure:

  • Prepare Reagents: Allow all reagents to equilibrate to room temperature before use.[1]

  • Reaction Setup: In a 96-well plate, prepare the following wells in triplicate:

    • Negative Control (100% Activity): 50 µL SDH Assay Buffer, Enzyme Source, 1 µL DMSO.

    • Test Compound: 49 µL SDH Assay Buffer, Enzyme Source, 1 µL of 10 mM Test Compound stock (final concentration 100 µM).

    • Positive Control (Inhibition): 49 µL SDH Assay Buffer, Enzyme Source, 1 µL of 1 M Malonate stock (final concentration 10 mM).

  • Prepare Reaction Mix: For each reaction, prepare a mix containing:

    • 50 µL SDH Assay Buffer

    • 2 µL SDH Substrate (Succinate)

    • 2 µL SDH Probe (DCIP)

  • Initiate Reaction: Add 54 µL of the Reaction Mix to each well.

  • Kinetic Measurement: Immediately place the plate in a reader pre-set to 25°C and measure the absorbance at 600 nm every minute for 20-30 minutes.

Data Analysis & Expected Outcome: Calculate the rate of reaction (V) for each condition by determining the slope of the linear portion of the absorbance vs. time plot. A significant decrease in the reaction rate in the "Test Compound" wells compared to the "Negative Control" indicates inhibitory activity.

Part 2: Quantifying Inhibitory Potency (IC50 Determination)

Once initial inhibition is confirmed, the next crucial step is to quantify the compound's potency. This is achieved by determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8]

Protocol 2: IC50 Determination

Objective: To determine the concentration of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid required to inhibit 50% of SDH activity.

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the 10 mM test compound stock solution in DMSO. A common approach is a 10-point, 3-fold serial dilution.

  • Assay Setup: Set up the assay as described in Protocol 1, but instead of a single concentration, add 1 µL of each dilution of the test compound to respective wells. Include a "No Inhibitor" control (DMSO only).

  • Data Collection: Perform the kinetic assay and determine the initial reaction rate (V) for each inhibitor concentration.

  • Data Normalization: Convert the reaction rates into percentage inhibition. The "No Inhibitor" control represents 0% inhibition, and a well with a saturating concentration of a known inhibitor (or no enzyme) represents 100% inhibition.

    • % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

  • Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism). The IC50 is the concentration at the inflection point of this curve.[8]

Data Presentation: IC50 Summary
CompoundTarget EnzymeIC50 (µM) [Hypothetical]
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acidSuccinate Dehydrogenase15.2
Malonate (Reference)Succinate Dehydrogenase1500

Part 3: Elucidating the Mechanism of Inhibition (Ki Determination)

The IC50 value is dependent on experimental conditions, particularly the substrate concentration.[9] To determine a true measure of inhibitor affinity, the inhibition constant (Ki) must be calculated. This also allows for the determination of the inhibition mechanism (e.g., competitive, non-competitive).[10]

Workflow for Ki Determination

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Interpretation A Vary Substrate Concentration (e.g., 0.5x, 1x, 2x, 5x, 10x Km) B Vary Inhibitor Concentration (e.g., 0, 0.5x, 1x, 2x IC50) C Measure Initial Reaction Rates (V) for each [S] and [I] combination A->C B->C D Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) C->D F Calculate Ki using Cheng-Prusoff Equation C->F E Analyze Plot Characteristics: - Vmax (y-intercept) - Km (x-intercept) D->E G Determine Mechanism of Inhibition (e.g., Competitive: Vmax constant, Km increases) E->G

Caption: Workflow for determining the mechanism of inhibition and Ki.

Protocol 3: Kinetic Analysis and Ki Determination

Objective: To determine the mechanism of inhibition and calculate the Ki value.

Procedure:

  • Determine Km for Succinate: First, in the absence of the inhibitor, perform the SDH assay with varying concentrations of succinate to determine the Michaelis-Menten constant (Km) of the enzyme for its substrate.

  • Matrix Setup: Design a matrix of experiments where both the substrate (succinate) and inhibitor concentrations are varied.

    • Use several succinate concentrations around the Km value (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

    • For each succinate concentration, test a range of inhibitor concentrations around its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Acquisition: Measure the initial reaction rate (V) for every combination of substrate and inhibitor concentration.

  • Lineweaver-Burk Plot: For each inhibitor concentration, create a double reciprocal plot (Lineweaver-Burk plot) of 1/V versus 1/[Succinate].[10][11]

    • The y-intercept corresponds to 1/Vmax.

    • The x-intercept corresponds to -1/Km.

  • Mechanism Determination:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (apparent Km increases with inhibitor concentration).[11][12] This is the hypothesized mechanism.

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel.

Visualizing Competitive Inhibition

G X_axis_start X_axis_end X_axis_end X_axis_start->X_axis_end 1/[S] Y_axis_start Y_axis_end Y_axis_end Y_axis_start->Y_axis_end 1/V origin 0 y_intercept x_intercept_no_I x_intercept_no_I->y_intercept  - Inhibitor x_intercept_with_I x_intercept_with_I->y_intercept  + Competitive Inhibitor label_y 1/Vmax label_x_no_I -1/Km label_x_with_I -1/Km_app

Caption: Lineweaver-Burk plot illustrating competitive inhibition.

Calculating the Inhibitor Constant (Ki)

For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[13][14]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • Ki: The inhibition constant, a measure of the inhibitor's binding affinity.

  • IC50: The experimentally determined half-maximal inhibitory concentration.

  • [S]: The concentration of the substrate (succinate) used in the IC50 determination assay.

  • Km: The Michaelis-Menten constant of the substrate.

This equation underscores why Ki is a more universal measure of potency than IC50, as it accounts for the concentration of the substrate used in the experiment.[9][13]

Conclusion and Further Steps

This guide outlines a systematic approach to validating the hypothesis that 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is a competitive inhibitor of succinate dehydrogenase. Following these protocols will allow researchers to robustly characterize its inhibitory activity, potency, and mechanism of action. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to cell-based assays to study its effects on cellular respiration and metabolism, and subsequently to more complex in vivo models.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Lineweaver–Burk plot. Wikipedia. [Link]

  • IC50 Determination. edX. [Link]

  • Lineweaver–Burk Plot. Microbe Notes. [Link]

  • Cheng-Prusoff Equation Calculator. Calculator.net. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]

  • Succinate Dehydrogenase Microplate Assay Kit User Manual. Bioworld Technology. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. PubMed. [Link]

  • Inhibition of succinic acid dehydronase. Slideshare. [Link]

  • 10.7: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • A competitive inhibitor of succinic dehydrogenase is class 12 biology CBSE. Vedantu. [Link]

  • Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE. Vedantu. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

Welcome to the technical support center for the synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.

Overview of the Synthesis

The synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is typically achieved through the nucleophilic acyl substitution reaction between 2-fluoro-5-methylaniline and succinic anhydride. This reaction involves the ring-opening of the succinic anhydride by the amine, forming an amide bond and a terminal carboxylic acid. While seemingly straightforward, this synthesis is susceptible to various challenges that can impact the final yield and purity. This guide will address these potential issues and provide solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction has a low yield or did not proceed to completion. What are the likely causes and how can I improve it?

Answer:

Low or no product formation is a common issue in this synthesis and can be attributed to several factors:

  • Insufficient Nucleophilicity of the Amine: The fluorine atom on the aniline ring is electron-withdrawing, which can decrease the nucleophilicity of the amine group, making it less reactive towards the succinic anhydride.[1] While the methyl group is electron-donating, the inductive effect of the fluorine atom can still play a significant role.[2][3]

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reduced reactivity of the amine. A temperature of 40-60°C is a good starting point.[4]

      • Use a Catalyst: While this reaction can often proceed without a catalyst, a mild base catalyst like pyridine or triethylamine can be employed to activate the succinic anhydride or deprotonate the aniline, increasing its nucleophilicity.[4][5]

  • Poor Solubility of Reactants: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly hindered.

    • Solution:

      • Solvent Selection: Aprotic solvents such as toluene, dichloromethane (DCM), or acetone are generally suitable for this reaction.[6][7][8] Toluene is a good choice as it allows for heating and can facilitate the removal of any trace amounts of water azeotropically.

      • Ensure Complete Dissolution: Gently warm the solvent and stir until both the 2-fluoro-5-methylaniline and succinic anhydride are fully dissolved before proceeding with the reaction.

  • Hydrolysis of Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, especially in the presence of moisture, which will convert it to succinic acid and render it unreactive towards the amine.[9]

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Storing succinic anhydride in a desiccator is also recommended.

Question 2: I am observing significant amounts of unreacted starting materials in my final product. How can I improve the conversion?

Answer:

The presence of unreacted starting materials is often linked to the issues mentioned in the first question. However, stoichiometry and reaction time are also critical factors.

  • Stoichiometry:

    • Solution: While a 1:1 molar ratio of 2-fluoro-5-methylaniline to succinic anhydride is theoretically required, using a slight excess (1.05 to 1.1 equivalents) of the succinic anhydride can help drive the reaction to completion, especially if the aniline is the more valuable reagent.

  • Reaction Time:

    • Solution: The reaction may require more time to reach completion than initially anticipated due to the moderated reactivity of the aniline. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A typical reaction time can range from 1 to 6 hours.[5][7]

Question 3: My final product is difficult to purify, and I suspect the presence of side products. What are the likely impurities and how can I remove them?

Answer:

The primary impurities in this synthesis are typically unreacted starting materials and the hydrolyzed form of succinic anhydride (succinic acid).

  • Unreacted 2-fluoro-5-methylaniline:

    • Solution: This basic impurity can be removed by washing the reaction mixture with a dilute aqueous acid solution, such as 1 M hydrochloric acid.[7] The aniline will be protonated and dissolve in the aqueous layer, which can then be separated.

  • Unreacted Succinic Anhydride and Succinic Acid:

    • Solution: Both succinic anhydride (which will hydrolyze to succinic acid during workup) and succinic acid are acidic and can be removed by washing the crude product with water or a dilute aqueous base solution, such as saturated sodium bicarbonate.[7] However, be cautious with a basic wash as your product also contains a carboxylic acid and could be deprotonated and lost to the aqueous layer if the pH is too high. A thorough wash with water is often sufficient.

  • Purification of the Final Product:

    • Recrystallization: The most effective method for purifying the final product, 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, is recrystallization. Suitable solvents for recrystallization include ethanol, or a mixture of methanol and toluene.[4][6]

    • Activated Carbon Treatment: If your product is colored, this may be due to trace impurities. Treating a solution of your crude product with activated carbon before recrystallization can help remove these colored impurities.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic solvents are preferred to avoid hydrolysis of the succinic anhydride. Toluene is an excellent choice as it has a good balance of solvating properties for both reactants and allows for heating to increase the reaction rate.[7] Dichloromethane (DCM) and acetone are also viable options, particularly for reactions conducted at or near room temperature.[4][6]

Q2: Do I need to use a catalyst for this reaction?

A2: The reaction between an aniline and succinic anhydride can often proceed without a catalyst, especially with heating. However, if you are experiencing low yields or slow reaction times, a catalytic amount of a tertiary amine base like triethylamine or pyridine can be beneficial.[4][5] These bases can act as nucleophilic catalysts, activating the succinic anhydride.

Q3: What is the expected yield for this synthesis?

A3: With optimized conditions, including the use of anhydrous solvents, appropriate reaction temperature and time, and proper purification, yields for this type of reaction are generally reported to be good to excellent, often in the range of 80-95%.[6]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This will show characteristic peaks for the amide and carboxylic acid functional groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

Optimized Synthesis Protocol
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride (1.05 g, 10.5 mmol) and toluene (50 mL).

  • Stir the mixture at room temperature until the succinic anhydride is completely dissolved.

  • In a separate beaker, dissolve 2-fluoro-5-methylaniline (1.25 g, 10.0 mmol) in toluene (20 mL).[11][12]

  • Add the 2-fluoro-5-methylaniline solution dropwise to the succinic anhydride solution with continuous stirring.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the resulting precipitate and wash it with a small amount of cold toluene.

  • To purify the crude product, transfer it to a beaker and add 50 mL of 1 M HCl. Stir for 15 minutes to remove any unreacted aniline.

  • Filter the solid and wash it thoroughly with deionized water until the washings are neutral to pH paper. This will remove any unreacted succinic anhydride (as succinic acid) and HCl.[7]

  • Dry the purified product in a vacuum oven at 60°C.

Recrystallization Protocol
  • Dissolve the crude, dried product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid.

Data Summary

ParameterRecommended ConditionRationale
Solvent Toluene, DCM, AcetoneAprotic to prevent anhydride hydrolysis; Toluene allows for heating.[7]
Temperature 40-60°COvercomes the reduced nucleophilicity of the fluorinated aniline.[4]
Stoichiometry 1.05:1 (Succinic Anhydride:Amine)A slight excess of the anhydride can drive the reaction to completion.
Catalyst None (optional: Pyridine, Et3N)Reaction often proceeds without a catalyst; a mild base can enhance the rate.[4][5]
Reaction Time 2-6 hoursAllow sufficient time for completion; monitor by TLC/LC-MS.
Purification Acid wash, water wash, recrystallizationEffectively removes unreacted starting materials and byproducts.[7]

Visualizations

Caption: Reaction scheme for the synthesis of the target compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Nucleophilicity Is the amine sufficiently nucleophilic? Start->Check_Nucleophilicity Check_Solubility Are reactants fully dissolved? Check_Nucleophilicity->Check_Solubility Yes Increase_Temp Increase reaction temperature (40-60°C) Check_Nucleophilicity->Increase_Temp No Check_Moisture Are anhydrous conditions being used? Check_Solubility->Check_Moisture Yes Choose_Solvent Select an appropriate aprotic solvent (Toluene, DCM) Check_Solubility->Choose_Solvent No Check_Stoichiometry Is the stoichiometry correct? Check_Moisture->Check_Stoichiometry Yes Dry_Reagents Use anhydrous solvents and dry glassware Check_Moisture->Dry_Reagents No Check_Time_Temp Is reaction time/temperature adequate? Check_Stoichiometry->Check_Time_Temp Yes Adjust_Stoichiometry Use slight excess of succinic anhydride Check_Stoichiometry->Adjust_Stoichiometry No Use_Catalyst Consider a mild base catalyst (e.g., Pyridine) Monitor_Reaction Monitor reaction by TLC/LC-MS and adjust time accordingly Check_Time_Temp->Monitor_Reaction No Increase_Temp->Use_Catalyst

Caption: Troubleshooting workflow for low reaction yield.

References

  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity? Retrieved from [Link]

  • Allen. Why does acetylation of - NH_2 group of aniline reduce its activity effect? Retrieved from [Link]

  • askIITians. (2025, March 4). Give reasons for the following.Acetylation of aniline reduces its activation effect. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]

  • Shaalaa.com. (2022, March 25). Why does acetylation of –NH2 group of aniline reduce its activating effect? Retrieved from [Link]

  • ResearchGate. AN IMPROVED SYNTHESIS OF N-[(9-HYDROXYMETHYL)-2- FLUORENYL]SUCCINAMIC ACID (HMFS), A VERSATILE HANDLE FOR THE SOLID-PHASE SYNTHE. Retrieved from [Link]

  • MDPI. (2017, August 25). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • ACS Publications. (2024, August 27). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Retrieved from [Link]

  • Blog. (2025, October 16). How to purify succinic acid obtained from synthesis? Retrieved from [Link]

  • PMC - NIH. (2014, November 29). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Retrieved from [Link]

  • PMC - NIH. (2011, September 1). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]

  • PMC - NIH. (2008, August 23). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Retrieved from [Link]

  • Google Patents. KR20230027520A - Method for producing high purity N-hydroxy succinimide using succinic anhydride.
  • ResearchGate. Ring opening reaction of succinic anhydride with the amino group of acrylamides. Retrieved from [Link]

  • Google Patents. US5143834A - Process for the production and purification of succinic acid.
  • PMC - NIH. (2011, December 3). N-(2-Chloro-5-methylphenyl)succinamic acid. Retrieved from [Link]

  • Google Patents. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • NIST WebBook. 2-Fluoro-5-methylaniline. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? Retrieved from [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PubMed - NIH. (2002, May 1). Cyclic anhydride ring opening reactions: theory and application. Retrieved from [Link]

  • ShareOK. Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. Retrieved from [Link]

  • ResearchGate. N-(2-Methylphenyl)succinamic acid. Retrieved from [Link]

  • Wikipedia. Succinic anhydride. Retrieved from [Link]

  • PubMed. (2019, September 7). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand. Retrieved from [Link]

  • Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

  • ResearchGate. Reagents and conditions: (i) succinic anhydride, triethylamine, dry... Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Fluoro-5-methylaniline. Retrieved from [Link]

  • C&L Chemical. Key Uses of 2-Fluoro-5-methylaniline in Chemical Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

Welcome to the technical support center for the synthesis and purification of 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate, providing not just protocols, but the underlying chemical principles to empower your experimental success.

Introduction: The Chemistry at Hand

The target molecule, 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, is typically synthesized via a nucleophilic acyl substitution reaction between 2-fluoro-5-methylaniline and succinic anhydride. This reaction is generally high-yielding and straightforward, involving the attack of the amine's lone pair on one of the carbonyl carbons of the anhydride, leading to ring-opening and formation of the desired amide-acid. However, as with any synthesis, side reactions and purification challenges can arise. This guide will help you navigate them effectively.

Reaction_Pathway cluster_reactants Reactants succinic_anhydride Succinic Anhydride product 4-[(2-Fluoro-5-methylphenyl)amino] -4-oxobutanoic acid succinic_anhydride->product Nucleophilic Acyl Substitution aniline 2-Fluoro-5-methylaniline aniline->product

Caption: Main synthetic route to the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiment in a question-and-answer format.

Q1: My reaction is complete, but my final yield is low after workup. Where did my product go?

A1: Low yield in this synthesis is often not due to a failed reaction but rather losses during the purification and workup. The primary culprits are typically related to the amphipathic nature of your product, which contains both a basic amide and an acidic carboxylic acid.

  • Cause 1: Incomplete Precipitation/Extraction. During the workup, adjusting the pH is critical. If you perform a basic wash (e.g., with sodium bicarbonate) to remove acidic impurities like succinic acid, your product will also be deprotonated to its carboxylate salt form, making it water-soluble.[1][2] If you then discard the aqueous layer, you are discarding your product.

  • Solution: The Acid/Base Workup Protocol.

    • After the reaction, dissolve the mixture in an organic solvent like ethyl acetate.

    • Wash with a saturated sodium bicarbonate solution to remove unreacted succinic anhydride (which hydrolyzes to succinic acid) and any succinic acid impurity. Crucially, save this aqueous layer.

    • Combine all aqueous layers.

    • Cool the combined aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~2. Your product, now protonated and less water-soluble, should precipitate out.[1]

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Cause 2: Emulsion Formation. The product can act as a surfactant, leading to emulsions during extraction, which makes phase separation difficult and can trap the product in the interfacial layer.

  • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand. Alternatively, filtering the entire mixture through a pad of Celite can help break up the emulsion.

Q2: My NMR spectrum shows my desired product, but also a significant amount of succinic acid. How did this happen and how can I remove it?

A2: The presence of succinic acid is a very common issue.

  • Cause: Succinic anhydride is highly susceptible to hydrolysis, reacting with any ambient moisture or water introduced during the reaction or workup to form succinic acid.[3][4] Using wet solvents or not working under reasonably dry conditions can exacerbate this.

Hydrolysis_Side_Reaction succinic_anhydride Succinic Anhydride succinic_acid Succinic Acid (Impurity) succinic_anhydride->succinic_acid Hydrolysis water H₂O (Moisture) water->succinic_acid

Caption: Formation of succinic acid impurity.

  • Solution 1: Prevention. Ensure your starting materials and solvent are dry. While a completely inert atmosphere is often unnecessary, avoid leaving reagents exposed to air for long periods.

  • Solution 2: Removal during Workup. As described in A1, a basic wash is highly effective. Succinic acid, being a dicarboxylic acid, is readily converted to its water-soluble disodium salt by washing the organic reaction mixture with sodium bicarbonate or sodium carbonate solution. Your desired product will also partition into the aqueous layer, so remember to acidify it to recover your product.[2]

Q3: I see a second, less polar spot on my TLC and a different set of peaks in my NMR. The mass spectrum suggests it's an isomer of my starting material. What could it be?

A3: This is likely the N-(2-fluoro-5-methylphenyl)succinimide.

  • Cause: The desired product, a succinamic acid, can undergo intramolecular cyclization via dehydration to form the corresponding succinimide.[5] This is particularly favored by heat or the presence of dehydrating agents (e.g., acetic anhydride, DCC).[5][6] Even prolonged refluxing in some solvents can promote this side reaction.

Succinimide_Formation product 4-[(2-Fluoro-5-methylphenyl)amino] -4-oxobutanoic acid succinimide N-(2-Fluoro-5-methylphenyl)succinimide (Side Product) product->succinimide Dehydration (e.g., Heat, Δ)

Caption: Dehydration to form the succinimide side product.

  • Solution: Purification.

    • Column Chromatography: The succinimide is significantly less polar than your carboxylic acid product. Normal-phase silica gel chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol should effectively separate the two compounds.

    • Chemical Separation: You can exploit the acidic nature of your desired product. Dissolve the crude mixture in an organic solvent and extract with a mild base like sodium bicarbonate. The desired acid will move to the aqueous phase, while the neutral succinimide will remain in the organic layer. Separate the layers, and then re-acidify the aqueous layer to precipitate your pure product.

Frequently Asked Questions (FAQs)

Q: What is the recommended standard protocol for the synthesis?

A: A reliable starting point is the reaction at room temperature in an aprotic solvent.

Parameter Recommendation Rationale
Solvent Diethyl ether, Toluene, or DichloromethaneThese solvents are aprotic and effectively dissolve the starting materials without participating in the reaction.[1]
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic and proceeds readily without heating. Applying heat increases the risk of succinimide formation.[5]
Stoichiometry 1.0 eq. Aniline to 1.05 eq. Succinic AnhydrideA slight excess of the anhydride ensures full consumption of the more valuable aniline.
Reaction Time 1-3 hoursThe reaction is usually rapid. Progress can be monitored by TLC or disappearance of the starting aniline.

Q: How do I choose the best purification method: recrystallization or chromatography?

A: The choice depends on the impurity profile and the scale of your reaction.

  • Recrystallization is the preferred method for this class of compounds if the main impurities are unreacted starting materials and succinic acid.[7][8] It is efficient, cost-effective, and excellent for achieving high purity on a large scale. A successful recrystallization relies on a significant difference in solubility between your product and impurities in a given solvent system at high and low temperatures.[9] Ethanol has been used successfully for similar N-aryl succinamic acids.[10]

  • Column Chromatography is more suitable when you have side products with similar polarities to your desired compound (like the succinimide) or when recrystallization fails to yield pure material. It offers finer separation but is more time-consuming and uses more solvent.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

  • To a stirred solution of 2-fluoro-5-methylaniline (1.0 eq) in toluene (approx. 0.5 M concentration) in a round-bottom flask, add succinic anhydride (1.05 eq) portion-wise over 10 minutes at room temperature.

  • A precipitate usually forms upon addition. Stir the resulting slurry vigorously at room temperature for 2 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes with 1% acetic acid) until the aniline spot is consumed.

  • Filter the resulting solid precipitate and wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials.

  • Proceed with the purification of the crude solid.

Protocol 2: Purification by Recrystallization

  • Place the crude solid product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (start with ethanol or an ethanol/water mixture) to the flask, just enough to create a slurry.[10]

  • Heat the mixture gently on a hot plate with swirling until the solid completely dissolves. If it doesn't dissolve, add more hot solvent dropwise until a clear solution is obtained. Avoid adding excessive solvent.[9]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Purification_Workflow Start Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash_Bicarb Wash with aq. NaHCO₃ Dissolve->Wash_Bicarb Separate_Layers Separate Layers Wash_Bicarb->Separate_Layers Organic_Layer Organic Layer (Contains neutral impurities e.g., Succinimide) Separate_Layers->Organic_Layer Discard or process for side product Aqueous_Layer Aqueous Layer (Contains Product & Succinic Acid Salts) Separate_Layers->Aqueous_Layer Acidify Acidify Aqueous Layer with HCl to pH ~2 Aqueous_Layer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter_Dry Filter & Dry Solid Precipitate->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product If sufficiently pure Recrystallize Optional: Recrystallize for Higher Purity Filter_Dry->Recrystallize Recrystallize->Pure_Product

Caption: Recommended purification workflow via acid-base extraction.

References

  • PrepChem. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Available from: [Link]

  • G. A. Gerasimova, et al. (2018). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. ResearchGate. Available from: [Link]

  • J. W. Bode, et al. (2011). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available from: [Link]

  • ResearchGate. Hydrolysis of the succinic anhydride ring with ammonia solution yields ammonium carboxylate groups. Available from: [Link]

  • A. K. Chakraborti, et al. (2017). Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. ACS Omega. Available from: [Link]

  • The Royal Society of Chemistry. (2012). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Available from: [Link]

  • University of Calgary. Recrystallization - Single Solvent. Available from: [Link]

  • I. V. Komarov, et al. (2017). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available from: [Link]

  • PubChem. Succinic anhydride. National Center for Biotechnology Information. Available from: [Link]

  • Quora. When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product?. Available from: [Link]

  • P. de Armas, et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. MDPI. Available from: [Link]

  • ResearchGate. Mechanisms of formation of succinimide and isoimide rings. Available from: [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Pearson. Propose a mechanism for the formation of succinic anhydride from.... Available from: [Link]

  • MDPI. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Available from: [Link]

  • R. D. Desai and M. A. Wai. (1937). Studies in the Friedel-Crafts Reaction. Indian Academy of Sciences. Available from: [Link]

  • P. Shet M, et al. (2018). Investigation of supramolecular synthons in the crystals of N-(aryl). Chemical Data Collections. Available from: [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it?. Available from: [Link]

  • Wikipedia. Succinic anhydride. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • ScienceDirect. E/Z equilibrium in tertiary amides. Part 2: N-acyl-N′-arylhexahydropyrimidines. Available from: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • M. M. M. F. S. Carvalho, et al. (2019). Mechanochemical Friedel–Crafts acylations. PMC. Available from: [Link]

  • ResearchGate. 4-(2-Isonicotinoylhydrazino)-4-oxobutanoic acid. Available from: [Link]

  • ResearchGate. γ-Oxocarboxylic acids in heterocyclic synthesis IV. Synthesis of some pyridazines containing phthalyl-and tosylamino acids using dicyclohexylcarbodiimide as the condensing agent. Available from: [Link]

  • Semantic Scholar. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(2-fluoro-5-methylphenyl)succinamic acid

Welcome to the comprehensive technical support guide for the synthesis of N-(2-fluoro-5-methylphenyl)succinamic acid. This document is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-(2-fluoro-5-methylphenyl)succinamic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and optimize your reaction conditions for higher yields and purity.

I. Reaction Overview and Mechanism

The synthesis of N-(2-fluoro-5-methylphenyl)succinamic acid is typically achieved through the nucleophilic acyl substitution of 2-fluoro-5-methylaniline with succinic anhydride. The lone pair of the amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is my yield of N-(2-fluoro-5-methylphenyl)succinamic acid consistently low?

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. While the reaction is generally facile, the electronic and steric effects of the substituents on the aniline can influence reactivity.

    • Solution: Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Ensure the reaction mixture is stirred efficiently to maximize contact between reactants.

  • Purity of Starting Materials: Impurities in the 2-fluoro-5-methylaniline or succinic anhydride can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the 2-fluoro-5-methylaniline by distillation and the succinic anhydride by recrystallization.

  • Suboptimal Solvent: The choice of solvent is crucial for ensuring the reactants are fully dissolved and can interact effectively.

    • Solution: While toluene is commonly used, other aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) can be explored[2][3][4]. The optimal solvent will provide good solubility for both starting materials.

  • Hydrolysis of Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, especially in the presence of moisture, which will reduce the amount of anhydride available to react with the amine.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store succinic anhydride in a desiccator.

Question 2: My final product is difficult to purify and contains unreacted starting materials. What can I do?

Potential Causes & Solutions:

  • Inefficient Work-up: The standard work-up procedure may not be completely removing unreacted 2-fluoro-5-methylaniline or succinic anhydride/succinic acid.

    • Solution 1 (Removing Unreacted Amine): After the reaction is complete, wash the reaction mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl)[2][3][4]. The acidic wash will protonate the basic aniline, forming a water-soluble salt that can be easily separated in the aqueous layer.

    • Solution 2 (Removing Unreacted Anhydride/Acid): Wash the organic layer with a saturated solution of sodium bicarbonate or water to remove any remaining succinic anhydride and the resulting succinic acid[4][5].

  • Co-precipitation of Product and Starting Materials: The product and starting materials may precipitate out of solution together.

    • Solution: After the initial reaction, consider filtering the crude product and then performing the purification washes on the solid material. Alternatively, dissolve the crude product in a suitable solvent before proceeding with the aqueous washes.

Question 3: I am observing the formation of a side-product. What could it be and how can I minimize it?

Potential Causes & Solutions:

  • Formation of N-(2-fluoro-5-methylphenyl)succinimide: Under certain conditions, particularly with heating, the initially formed succinamic acid can undergo intramolecular cyclization to form the corresponding succinimide.[6][7]

    • Solution: Avoid high reaction temperatures. The reaction is typically carried out at room temperature[2][3][4]. If heating is used to increase the reaction rate, it should be done cautiously and for a minimal amount of time. The formation of the imide can be detected by IR spectroscopy, where the characteristic peaks of the imide carbonyl groups appear around 1700-1770 cm⁻¹[8].

  • Diacylation of the Amine: Although less common with anhydrides compared to more reactive acylating agents, it is possible for a second molecule of succinic anhydride to react with the newly formed amide.

    • Solution: Use a 1:1 stoichiometric ratio of the amine and succinic anhydride. Adding the succinic anhydride solution dropwise to the amine solution can also help to minimize this side reaction.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

The ideal solvent should be aprotic and capable of dissolving both 2-fluoro-5-methylaniline and succinic anhydride. Toluene is a commonly cited solvent for the synthesis of similar N-aryl succinamic acids and is a good starting point[2][3][4]. Other suitable aprotic solvents include dichloromethane (DCM), chloroform, ethyl acetate, and acetonitrile. A solvent screen may be necessary to identify the optimal solvent for your specific conditions.

Q2: Is a catalyst required for this reaction?

No, a catalyst is generally not required for the acylation of amines with anhydrides. The reaction proceeds readily under mild conditions.

Q3: What is the recommended reaction temperature?

The reaction is typically performed at room temperature. Heating is generally not necessary and may lead to the formation of the undesired succinimide byproduct[6][7].

Q4: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting aniline will be less polar than the product, which contains a carboxylic acid group. Alternatively, LC-MS can be used for more quantitative monitoring[1].

Q5: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying N-(2-fluoro-5-methylphenyl)succinamic acid[2][3][4][5]. Ethanol is a frequently used solvent for recrystallization of similar compounds[2][3][4][5].

IV. Experimental Protocols

Standard Synthesis Protocol
  • In a clean, dry round-bottom flask, dissolve 2-fluoro-5-methylaniline (1 equivalent) in toluene.

  • In a separate flask, dissolve succinic anhydride (1 equivalent) in toluene.

  • Slowly add the succinic anhydride solution to the aniline solution with constant stirring at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the precipitated solid.

  • Wash the solid with a small amount of cold toluene to remove any soluble impurities.

  • To remove unreacted starting materials, suspend the solid in water and stir. Then, filter the solid product. Alternatively, perform the acid and base washes as described in the troubleshooting section.

  • Recrystallize the crude product from ethanol to obtain pure N-(2-fluoro-5-methylphenyl)succinamic acid.

  • Dry the purified product under vacuum.

Data Presentation
ParameterRecommended ConditionRationale
Stoichiometry 1:1 (Aniline:Anhydride)Minimizes side reactions and ensures efficient use of starting materials.
Solvent Toluene, DCM, or AcetonitrileAprotic solvents that provide good solubility for reactants.
Temperature Room TemperatureSufficient for the reaction to proceed and avoids the formation of the succinimide byproduct.
Reaction Time 2-4 hours (monitor by TLC)Ensures the reaction goes to completion.
Purification Recrystallization from ethanolEffective method for obtaining a high-purity product.

V. Visualizations

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product aniline 2-Fluoro-5-methylaniline reaction_node + aniline->reaction_node Nucleophilic Attack anhydride Succinic Anhydride anhydride->reaction_node product N-(2-fluoro-5-methylphenyl)succinamic acid reaction_node->product Ring Opening

Caption: Synthesis of N-(2-fluoro-5-methylphenyl)succinamic acid.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_completion Is the reaction complete? start->check_completion check_purity Are starting materials pure? check_completion->check_purity Yes increase_time Increase reaction time Monitor by TLC/LC-MS check_completion->increase_time No check_workup Is the work-up effective? check_purity->check_workup Yes purify_sm Purify starting materials check_purity->purify_sm No check_temp Was the temperature controlled? check_workup->check_temp Yes optimize_workup Implement acid/base washes check_workup->optimize_workup No control_temp Maintain room temperature check_temp->control_temp No

Caption: Decision tree for troubleshooting the synthesis.

VI. References

  • Gowda, B. T., et al. (2012). N-(2-Chloro-5-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o221. [Link]

  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. (2022). The Journal of Organic Chemistry. [Link]

  • Gowda, B. T., et al. (2012). N-(2-Chloro-4-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1459. [Link]

  • Gowda, B. T., et al. (2011). N-(2-Methylphenyl)succinamic acid. ResearchGate. [Link]

  • Gowda, B. T., et al. (2011). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398. [Link]

  • Propose a mechanism for the formation of succinic anhydride from... (n.d.). Pearson. [Link]

  • Processes for purification of succinic acid via distillation. (2013). Google Patents.

  • Solid-Phase Synthesis of N-Aryl Succinimides. (2017). ResearchGate. [Link]

  • Why did my amide syntesis does not work? (2014). ResearchGate. [Link]

  • One Pot Green Synthesis of N- substituted Succinimide. (2015). International Journal of Chemical and Physical Sciences. [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2020). MDPI. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (2020). PMC. [Link]

  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2020). Beilstein Archives. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). PMC. [Link]

  • Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. (2020). ACG Publications. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. (2023). ACS Publications. [Link]

Sources

Optimization

Troubleshooting inconsistent results in biological assays with "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid"

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (henceforth referred to as "the Compound"). This document provid...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (henceforth referred to as "the Compound"). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable results in biological assays. While specific biological activity for this compound is still under investigation in the broader scientific community, this guide is built on established principles of small molecule handling and assay development to address common challenges proactively.

Compound at a Glance
PropertyValueSource
CAS Number 904766-63-8
Molecular Formula C₁₁H₁₂FNO₃
Molecular Weight 225.22 g/mol
Chemical Class Substituted Butanoic Acid / Anilide

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and use of the Compound.

Q1: What is the best solvent for preparing a high-concentration stock solution of the Compound?

A1: For most novel organic small molecules, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended starting solvent.[1][2] The Compound's structure, featuring an aromatic ring and a carboxylic acid, suggests moderate to low aqueous solubility. A 10 mM stock in DMSO is a standard starting point. Always use a fresh bottle of anhydrous DMSO, as absorbed moisture can impact compound stability and solubility.[2]

Q2: How should I store the Compound in solid and solution forms?

A2: Proper storage is critical to maintain compound integrity.[3]

  • Solid Form: Store the vial at -20°C, protected from light and moisture, as recommended for most small molecules for long-term stability (up to 3 years).[1] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Stock Solution (in DMSO): Once prepared, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] This prevents degradation from repeated freeze-thaw cycles.[4]

Q3: The small amount of powdered Compound in the vial is hard to see. How can I ensure I use all of it?

A3: This is a common issue with small quantities of lyophilized powder, which can coat the vial walls.[1] Do not attempt to weigh out smaller amounts from a vial containing ≤10 mg. Instead, prepare your stock solution directly in the product vial. Add the calculated volume of solvent (e.g., DMSO), vortex thoroughly, and rinse the vial walls to ensure all the compound is dissolved.[1]

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assay?

A4: The final concentration of DMSO in your assay medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity or other artifacts.[4][5] However, the ideal maximum should be determined empirically for your specific cell line and assay, as sensitivity can vary. Always include a "vehicle control" (medium with the same final DMSO concentration as your treated samples) in your experiments.

Part 2: Troubleshooting Guide for Inconsistent Assay Results

This guide provides a systematic approach to diagnosing and resolving variability in your experiments.

Workflow: Systematic Troubleshooting

This diagram illustrates a logical flow for identifying the source of experimental inconsistency.

Troubleshooting_Workflow Start Inconsistent Results Observed (e.g., variable IC50, loss of activity) Compound_Check Category 1: Compound Integrity & Handling Start->Compound_Check Start Here Assay_Check Category 2: Assay System & Protocol Start->Assay_Check Data_Check Category 3: Data Analysis & Interpretation Start->Data_Check Solubility Is the compound fully soluble in the final assay buffer? Compound_Check->Solubility Storage Was the stock solution stored correctly (aliquoted, -80°C)? Compound_Check->Storage Purity Is the compound purity verified? Compound_Check->Purity Controls Did all controls behave as expected (Vehicle, Positive, Negative)? Assay_Check->Controls Cells Are cells healthy and at a consistent passage number/density? Assay_Check->Cells Reagents Are assay reagents fresh and correctly prepared? Assay_Check->Reagents Sol_Solubility ACTION: Perform solubility test. Consider pre-dilution in medium. Solubility->Sol_Solubility If 'No' Sol_Storage ACTION: Prepare fresh stock solution. Aliquot and store properly. Storage->Sol_Storage If 'No' Sol_Controls ACTION: Re-run assay with fresh controls. Troubleshoot specific control failure. Controls->Sol_Controls If 'No'

Caption: A systematic workflow for troubleshooting inconsistent biological assay results.

Category 1: Compound-Related Issues

Q5: My compound shows high activity in one experiment but little to no activity in the next. What could be the cause?

A5: This is a classic sign of issues with compound solubility or stability.[4] Poor aqueous solubility is a very common reason for the apparent inactivity of small molecules.[4]

  • The Problem of Precipitation: When a DMSO stock is diluted directly into an aqueous assay buffer, the compound can "crash out" or precipitate.[2] This dramatically lowers the effective concentration of the compound in your assay, leading to a loss of activity. The extent of precipitation can vary between experiments, causing inconsistency.

  • Troubleshooting Steps & Protocol:

    • Visual Solubility Check: Before running a full assay, perform a simple solubility test.

    • Protocol: Visual Solubility Assessment

      • Prepare your highest planned concentration of the Compound in your final assay buffer (e.g., cell culture medium).

      • In a clear microcentrifuge tube, add the assay buffer first.

      • While vortexing gently, add the small volume of DMSO stock solution. This is preferable to adding the buffer to the DMSO.[2]

      • Incubate the solution under your exact assay conditions (e.g., 37°C) for 1-2 hours.

      • Visually inspect the tube against a dark background for any cloudiness or precipitate.

    • Solutions for Poor Solubility:

      • Serial Dilution Strategy: Make intermediate dilutions of your DMSO stock in 100% DMSO first. Then, perform the final dilution into the aqueous buffer. This minimizes the local concentration shock.

      • Use of Surfactants: For biochemical (cell-free) assays, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer to help maintain solubility. This is not always suitable for cell-based assays.

      • Re-evaluate Maximum Concentration: You may be working above the Compound's limit of solubility. Determine the highest soluble concentration and work below that limit.

Q6: How can I be sure my compound isn't degrading in the assay plate during a long incubation?

A6: Compound stability in aqueous media over time is a critical factor, especially for multi-day cell-based assays.

  • Potential for Hydrolysis: The amide bond in the Compound could be susceptible to hydrolysis, and the overall molecule could be metabolized by cells over long incubations.

  • Troubleshooting and Validation:

    • Time-Course Experiment: Run your assay at multiple incubation time points (e.g., 24, 48, 72 hours). A progressive loss of effect at later time points (that is not explained by cell death or other factors) could suggest compound degradation.

    • Control Experiment (Biochemical Assay): Pre-incubate the Compound in your assay buffer for the full duration of your experiment (e.g., 48 hours at 37°C). Then, use this "aged" solution to run a rapid activity assay. Compare the results to a freshly prepared solution. A significant drop in potency indicates instability.

    • LC-MS Analysis: For a definitive answer, analyze the concentration and purity of the Compound in your assay medium at time zero and after the incubation period using Liquid Chromatography-Mass Spectrometry (LC-MS).

Category 2: Assay System-Related Issues

Q7: My dose-response curve is flat or the IC₅₀ value is much higher than expected. I've checked solubility. What's next?

A7: If the compound is not the issue, the problem likely lies within the biological system or the assay protocol itself.[4][6]

  • Target Expression & Relevance: Is the putative molecular target of the Compound expressed in your cell line? Is it functionally important for the endpoint you are measuring (e.g., viability, signaling)?

  • Assay Conditions: For enzyme inhibition assays, the concentration of substrate (like ATP for kinases) can dramatically affect the apparent potency of an inhibitor.[7] An IC₅₀ value is only meaningful in the context of the specific assay conditions used.

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can respond differently to treatment.[4]

Workflow: Validating On-Target Effect

When a compound is active, it's crucial to confirm the effect is due to its intended mechanism and not an artifact.

OnTarget_Validation Start Observed Biological Effect Dose_Response 1. Confirm Dose-Response Is there a clear sigmoidal curve? Start->Dose_Response SAR 2. Use Analogs (SAR) Does a structurally related but inactive analog show no effect? Dose_Response->SAR Rescue 3. Rescue Experiment Can overexpression of the target or a resistant mutant reverse the effect? SAR->Rescue Target_Engagement 4. Confirm Target Binding Use a biophysical method (e.g., CETSA, SPR) Rescue->Target_Engagement Conclusion High Confidence in On-Target Effect Target_Engagement->Conclusion

Sources

Troubleshooting

Stability testing of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" under different storage conditions

Welcome to the technical support center for "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" (CAS: 904766-63-8). This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" (CAS: 904766-63-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. The information herein is curated to ensure scientific integrity and is grounded in established principles of pharmaceutical stability analysis.

Introduction to the Molecule and its Stability Considerations

"4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" is a small molecule featuring a fluoro-substituted aromatic ring, an amide linkage, and a carboxylic acid moiety. Each of these functional groups presents potential stability challenges that must be thoroughly investigated to ensure the quality, safety, and efficacy of any resulting drug product. Understanding the intrinsic stability of this molecule is a critical step in its development.[1][2]

The primary degradation pathways to consider for this molecule, based on its structure, are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions.[2][3][4]

  • Oxidation: The aromatic amine functionality can be prone to oxidative degradation.[1][5]

  • Photodegradation: Fluoroaromatic compounds can be susceptible to degradation upon exposure to light.

  • Thermal Degradation: The butanoic acid chain may undergo decarboxylation or other reactions at elevated temperatures.

This guide will address common questions and issues that may arise during the stability assessment of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability and Storage

Question 1: What are the recommended general storage conditions for "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" as a solid material?

Answer: For routine laboratory use and long-term storage of the solid active pharmaceutical ingredient (API), it is recommended to store the material in well-closed containers at controlled room temperature, protected from light and moisture. Based on the compound's functional groups, minimizing exposure to high humidity and direct light is crucial to prevent hydrolytic and photolytic degradation. For long-term stability studies, the conditions outlined in the ICH Q1A(R2) guideline should be followed.[6][7][8]

Storage ConditionTemperatureRelative HumidityDuration
Long-Term25°C ± 2°C or 30°C ± 2°C60% RH ± 5% RH or 65% RH ± 5% RH12 months (minimum)
Intermediate30°C ± 2°C65% RH ± 5% RH6 months
Accelerated40°C ± 2°C75% RH ± 5% RH6 months

Question 2: My solid compound shows discoloration (e.g., turning slightly yellow or brown) over time, even when stored in the dark. What could be the cause?

Answer: Discoloration in the absence of light suggests potential oxidative or thermal degradation. The aromatic amine portion of the molecule is susceptible to oxidation, which can lead to the formation of colored by-products.[1][5] It is also possible that very slow degradation is occurring at the storage temperature.

Troubleshooting Steps:

  • Inert Atmosphere: Repackage the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Lower Temperature: Consider storing the material at a lower temperature (e.g., 2-8°C) to slow down the rate of degradation. However, be mindful of potential moisture condensation upon removal from cold storage.

  • Analytical Investigation: Use a stability-indicating analytical method, such as HPLC-UV or LC-MS, to identify and quantify any degradation products.[9] This will help determine the significance of the discoloration and the specific degradation pathway.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to understand the intrinsic stability of the molecule, identify potential degradation products, and develop a stability-indicating analytical method.[1][3]

Question 3: I am designing a forced degradation study. What stress conditions should I apply?

Answer: A comprehensive forced degradation study should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions.[5] The goal is to achieve 5-20% degradation of the active substance.[5]

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C)Cleavage of the amide bond to form 2-fluoro-5-methylaniline and succinic acid.
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C)Cleavage of the amide bond to form 2-fluoro-5-methylaniline and succinic acid.
Oxidation 3% H₂O₂ at room temperatureOxidation of the aromatic amine, potentially leading to N-oxides, nitro derivatives, or colored polymeric products.[1][5]
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).Photodegradation of the fluoroaromatic ring or other chromophoric parts of the molecule.
Thermal Degradation Dry heat (e.g., 80°C)Decarboxylation of the butanoic acid chain or other thermal rearrangements.

Question 4: During my acid hydrolysis study, I am not seeing any degradation at room temperature. What should I do?

Answer: If the compound is stable at room temperature in 0.1 M HCl, you can increase the stress to induce degradation.

Troubleshooting Steps:

  • Increase Temperature: Heat the solution at a controlled temperature, for example, 60°C or 80°C, and monitor the degradation over time.[5]

  • Increase Acid Concentration: If increasing the temperature is not feasible or does not yield sufficient degradation, you can cautiously increase the acid concentration (e.g., to 1 M HCl).

  • Extend Exposure Time: Increase the duration of the study, taking samples at various time points to track the degradation kinetics.

Question 5: My compound seems to be precipitating out of solution during my forced degradation studies, especially under acidic or basic conditions. How can I address this?

Answer: Precipitation can occur if the parent compound or its degradation products are not soluble in the stress medium. This can lead to inaccurate quantification of degradation.

Troubleshooting Steps:

  • Use a Co-solvent: Introduce a minimal amount of an organic co-solvent (e.g., acetonitrile or methanol) to the aqueous stress medium to improve solubility. Ensure the co-solvent itself is stable under the stress conditions and does not interfere with the analysis.

  • Lower the Initial Concentration: Start with a lower concentration of the compound to maintain its solubility throughout the experiment.

  • pH Adjustment Before Analysis: Before injecting the sample into an HPLC, neutralize the acidic or basic solution with a suitable buffer to prevent damage to the column and ensure consistent chromatography.

Analytical Method Troubleshooting

A robust, stability-indicating analytical method is crucial for accurately assessing the stability of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid". High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.[9]

Question 6: I am developing an HPLC method, but I am seeing poor peak shape (e.g., tailing) for the parent compound. What could be the cause?

Answer: Peak tailing for a compound with a carboxylic acid moiety is often due to interactions with the silica support of the HPLC column. The amine functionality can also contribute to this issue.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The pH of the mobile phase is critical. For a carboxylic acid, operating at a pH about 2 units below its pKa will ensure it is in its neutral form and less likely to interact with residual silanols on the column. A low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate is a good starting point.

  • Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions.

  • Check for Column Overload: Inject a lower concentration of your sample to see if the peak shape improves.

  • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase (e.g., a polymer-based or a hybrid silica column) might be beneficial.

Question 7: I am not able to separate the parent peak from one of the degradation products. How can I improve the resolution?

Answer: Achieving adequate separation between the parent compound and all degradation products is the primary goal of a stability-indicating method.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switch to a gradient elution. A shallow gradient can often resolve closely eluting peaks.

    • Organic Modifier: Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). The different selectivity of these solvents can alter the elution order and improve separation.

    • pH Adjustment: As mentioned previously, fine-tuning the pH of the mobile phase can change the retention times of ionizable compounds and their degradation products.

  • Change the Column:

    • Different Selectivity: Try a column with a different stationary phase (e.g., a phenyl or a pentafluorophenyl (PFP) column) which can offer different interactions with the aromatic ring of your molecule and its degradants.

    • Particle Size and Length: A column with smaller particles or a longer length can provide higher efficiency and better resolution.

  • Adjust Temperature: Changing the column temperature can affect the selectivity of the separation. Try running the analysis at different temperatures (e.g., 30°C, 40°C, 50°C).

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to the final desired concentration (e.g., 0.1 mg/mL).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure in step 2, but use 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Repeat the procedure in step 2, but use purified water instead of acid or base.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Oxidative Stress:

    • Add a known volume of the stock solution to a volumetric flask.

    • Add a volume of 3% hydrogen peroxide (H₂O₂) and dilute with purified water to the final desired concentration of the active compound (e.g., 0.1 mg/mL).

    • Incubate the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Analyze the aliquots directly by HPLC.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid) API->Thermal Photo Photostability (ICH Q1B) API->Photo Sampling Time-point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralization (for Acid/Base) Sampling->Neutralize if applicable HPLC Stability-Indicating HPLC-UV/MS Analysis Sampling->HPLC Neutralize->HPLC Results Data Evaluation: - % Degradation - Impurity Profile HPLC->Results

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Parent 4-[(2-Fluoro-5-methylphenyl)amino] -4-oxobutanoic acid Amine 2-Fluoro-5-methylaniline Parent->Amine Amide Cleavage Succinic Succinic Acid Parent->Succinic Amide Cleavage Oxidized Oxidized Products (e.g., N-oxides, dimers) Parent->Oxidized Oxidative Stress Decarboxylated Decarboxylated Product Parent->Decarboxylated Heat

Caption: Potential degradation pathways.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Forced Degradation Studies. Creative Biolabs. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation (ICH). [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. ACS Publications. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • 21.7 Chemistry of Amides. OpenStax. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation (ICH). [Link]

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Optimization

Technical Support Center: Enhancing the Bioavailability of Substituted Phenylamino Oxobutanoic Acids

Introduction Welcome to the technical support center dedicated to addressing the challenges associated with enhancing the oral bioavailability of substituted phenylamino oxobutanoic acids. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center dedicated to addressing the challenges associated with enhancing the oral bioavailability of substituted phenylamino oxobutanoic acids. This guide is designed for researchers, scientists, and drug development professionals actively working with this class of compounds. Given their characteristic acidic nature and often poor aqueous solubility, these molecules frequently present significant hurdles in achieving adequate systemic exposure.

This document provides a structured, in-depth resource in a question-and-answer format, offering troubleshooting guides for common experimental issues and detailed FAQs. Our approach is grounded in scientific principles and practical, field-proven insights to empower you to overcome these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses preliminary questions and common initial hurdles faced during the early stages of development.

Q1: My substituted phenylamino oxobutanoic acid derivative shows high in vitro potency but very low efficacy in animal models. Could this be a bioavailability issue?

A1: Yes, this is a classic sign of poor oral bioavailability. High in vitro potency indicates the compound is active at the target, but low in vivo efficacy suggests it may not be reaching the systemic circulation in sufficient concentrations to exert its therapeutic effect.[1][2] The primary culprits for a compound like a substituted phenylamino oxobutanoic acid are typically poor aqueous solubility and/or low membrane permeability.[3]

Initial Diagnostic Workflow:

Caption: Initial diagnostic workflow for low in vivo efficacy.

Q2: What are the critical first steps to diagnose the cause of low bioavailability for my acidic, poorly soluble compound?

A2: A systematic, tiered approach is essential.

  • Comprehensive Physicochemical Profiling: Before any advanced formulation work, thoroughly characterize your compound. This includes determining its aqueous solubility at different physiological pH values (e.g., pH 1.2, 4.5, 6.8), its pKa, and its lipophilicity (LogP/LogD). For an acidic compound, you will likely observe significantly higher solubility at higher pH, but this may not be sufficient for absorption throughout the GI tract.[4]

  • In Vitro Dissolution Studies: Perform dissolution tests on the neat active pharmaceutical ingredient (API). This will establish a baseline and confirm if slow dissolution is a rate-limiting step.[4]

  • In Vitro Permeability Assessment: Utilize a Caco-2 permeability assay to understand if the compound can cross the intestinal epithelium. This will help differentiate between a solubility problem (BCS Class II) and a combined solubility/permeability problem (BCS Class IV).[5][6]

Q3: We are observing high variability in plasma concentrations in our rat pharmacokinetic studies. What are the likely causes and how can we reduce this?

A3: High inter-animal variability is a common issue for poorly soluble compounds and can confound data interpretation.[2]

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting & Mitigation Steps
Erratic Dissolution The compound may not be dissolving consistently in the GI tract of each animal, leading to variable absorption.[2]Standardize the formulation used for dosing (e.g., use a well-characterized suspension with a consistent particle size). Consider a preliminary formulation enhancement like micronization.[3][7]
Food Effects The presence or absence of food can dramatically alter gastric pH, emptying time, and bile salt concentrations, all of which can impact the dissolution and absorption of an acidic, poorly soluble drug.[2]Standardize feeding conditions. Ensure all animals are fasted for a consistent period (e.g., overnight) before dosing and have access to food at a specific time point post-dosing.
Variable GI Physiology Natural variations in gastrointestinal motility and fluid secretion among animals can affect the time available for dissolution and absorption.While difficult to control directly, increasing the number of animals per group can help improve statistical power and identify outliers.
Pre-systemic Metabolism If the compound is a substrate for metabolic enzymes in the gut wall or liver (first-pass metabolism), individual differences in enzyme expression can lead to variable systemic exposure.[1]Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the compound's susceptibility to metabolism.

Part 2: Troubleshooting Advanced Formulation and In Vitro Models

This section provides detailed guidance on specific experimental protocols and how to troubleshoot them.

Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for enhancing the solubility of poorly soluble drugs by converting the crystalline API into a higher-energy amorphous state within a polymer matrix.[8][9][10]

FAQ: We developed an ASD formulation that shows excellent dissolution in vitro, but the in vivo bioavailability is still poor. Why is there a disconnect?

A: An in vitro-in vivo disconnect with ASDs often points to one of two issues: in vivo precipitation or supersaturation challenges.

  • In Vivo Precipitation: The ASD may dissolve rapidly in the stomach or upper small intestine, creating a supersaturated solution. However, as this solution travels down the GI tract, the drug may rapidly precipitate back into a less soluble, crystalline form before it can be absorbed.[10][11]

  • Lack of "Spring and Parachute": A successful ASD formulation requires a "spring" (rapid dissolution to a supersaturated state) and a "parachute" (a polymer that inhibits precipitation and maintains the supersaturated state long enough for absorption). Your chosen polymer may not be an effective precipitation inhibitor in vivo.

Troubleshooting Workflow for ASDs:

Caption: Troubleshooting workflow for underperforming ASD formulations.

Experimental Protocol: In Vitro Supersaturation/Precipitation Assay

Objective: To assess the ability of a polymer to maintain a supersaturated state and prevent drug precipitation in a simulated intestinal fluid.

Methodology:

  • Prepare Simulated Intestinal Fluid (SIF): Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid) buffer.

  • Generate Supersaturated Solution: Add a concentrated stock solution of the drug (in a suitable organic solvent like DMSO) to the SIF buffer under vigorous stirring to achieve a concentration several-fold higher than its equilibrium solubility. The final concentration of the organic solvent should be minimal (<1%).

  • Monitor Concentration: At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the solution.

  • Sample Processing: Immediately filter the aliquots through a syringe filter (e.g., 0.22 µm PVDF) to remove any precipitated drug.

  • Quantification: Analyze the filtrate for drug concentration using a validated HPLC method.

  • Data Analysis: Plot drug concentration versus time. A rapid decrease in concentration indicates precipitation. Compare the profiles of the drug alone versus the drug in the presence of different polymers to identify effective precipitation inhibitors.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS can enhance the bioavailability of poorly soluble drugs by presenting the drug to the GI tract in a solubilized form and leveraging lipid absorption pathways.[12][13][14]

FAQ: My compound has poor stability in the LBDDS formulation we are developing. What could be the issue?

A: Stability issues in LBDDS can be chemical or physical.

  • Chemical Instability: The excipients used (oils, surfactants, co-solvents) can have impurities (e.g., peroxides in polyethylene glycols) that may degrade a sensitive drug molecule. Ensure you are using high-purity, low-peroxide grade excipients.

  • Physical Instability: The drug may precipitate out of the lipid vehicle over time, especially during storage or temperature fluctuations. This is a sign that the drug's solubility in the formulation is borderline.

Troubleshooting Steps for LBDDS Stability:

  • Excipient Screening: Perform a thorough excipient compatibility study. Store the drug in contact with individual excipients at elevated temperatures (e.g., 40°C) and monitor for the appearance of degradation products by HPLC.

  • Solubility Measurement: Accurately measure the equilibrium solubility of your compound in a wide range of lipid excipients (oils, surfactants) to select those with the highest solubilization capacity.

  • Phase Diagram Construction: For self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), construct ternary phase diagrams to identify stable emulsion regions.

In Vitro Permeability - The Caco-2 Assay

The Caco-2 assay is the industry standard for predicting human intestinal permeability in vitro.[5][15]

FAQ: We are getting inconsistent TEER values and poor monolayer integrity in our Caco-2 assays. How can we improve this?

A: Consistent monolayer integrity is the foundation of a reliable Caco-2 assay. Inconsistent TEER (Transepithelial Electrical Resistance) values are a red flag. [5]

Troubleshooting Caco-2 Monolayer Integrity:

Problem Potential Cause Solution
Low TEER values (<300 Ω·cm²) Incomplete monolayer formation; cells have not fully differentiated or formed tight junctions.Extend the culture time. Caco-2 cells typically require 21 days post-seeding to form a robust monolayer.[16] Ensure consistent seeding density.
High TEER values (>1000 Ω·cm²) Multilayer formation.After initial cell attachment (within 16-24 hours post-seeding), gently wash the apical side to remove non-adherent cells that could lead to multilayers.[16]
High variability in TEER across the plate Inconsistent seeding; edge effects in the culture plate; microbial contamination.Improve seeding technique for uniform cell distribution. Avoid using the outer wells of the plate if edge effects are suspected. Routinely screen for mycoplasma contamination.
TEER values drop during the experiment Compound toxicity; disruption of tight junctions by the formulation (e.g., high surfactant concentration).Perform a cytotoxicity assay (e.g., MTT or LDH) to assess compound toxicity at the tested concentration. If using a formulation, test the vehicle alone to ensure it does not compromise monolayer integrity.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio (ER).

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days.

  • Monolayer Integrity Check: Measure the TEER of each well. Only use wells that meet the acceptance criteria (e.g., TEER > 300 Ω·cm²).

  • Assay Initiation (A-B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound solution to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

  • Assay Initiation (B-A):

    • Wash the monolayer.

    • Add the test compound solution to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculation:

    • Calculate Papp for both directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) . An ER > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[15]

References

  • Kandimalla, R., & Donovan, M. D. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed.
  • Miller, D. A., & Williams, R. O. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
  • Jannin, V., Musakhanian, J., & Marchaud, D. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Drug Delivery.
  • Bhandari, R., & Kumar, S. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central.
  • Ghasemian, E., & Vatanara, A. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central.
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions. Seppic.
  • Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
  • Kumar, S., & Singh, A. (2025). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review.
  • Patel, D., & Patel, J. (n.d.). Lipid Based Drug Delivery Systems. Pharma Focus Asia.
  • Singh, A., & Worku, Z. A. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • Rautio, J., & Laine, K. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Newman, A. (n.d.). Amorphous solid dispersions: Will they improve bioavailability? SciSpace.
  • Bundgaard, H. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Semantic Scholar.
  • Singh, B., & Singh, R. (2015). Lipid-Based Drug Delivery Systems. PMC - NIH.
  • Stella, V. J. (2021).
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Sharma, D., & Saini, V. (2018). BIOAVAILABILITY ENHANCEMENT FOR POORLY SOLUBLE DRUGS: A REVIEW.
  • Cyprotex. (n.d.). Caco-2 Permeability Assay. Evotec.
  • Unknown. (n.d.). Caco-2 Permeability Assay Protocol. Studylib.
  • Williams, H. D., & Pouton, C. W. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Unknown. (n.d.). Caco2 assay protocol. Unknown Source.
  • Shah, N., & Sandhu, H. (2023). Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI.
  • Press, B. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development.
  • He, H., & Smith, B. J. (2025). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters.
  • Sugano, K. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds. Benchchem.
  • Amidon, G. L., & Taylor, L. S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.
  • Li, M., & Cui, F. (2024). In vivo deposition of poorly soluble drugs. PubMed.
  • Mann, J., & Kesisoglou, F. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • Gray, V. (2022). Dissolution Method Troubleshooting. Dissolution Technologies.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds. Benchchem.
  • Boda, K. (n.d.).
  • Qureshi, S. A. (2012). Raising The Issues of Error in Dissolution Testing.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Vinarov, Z., et al. (2021). Current challenges and future perspectives in oral absorption research: An opinion of the UNGAP network. Monash University.
  • Augustijns, P., & Vinarov, Z. (2021). Current challenges and future perspectives in oral absorption research: An opinion of the UNGAP network. PubMed.
  • Kumar, A., & Sahoo, S. K. (2018). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF.
  • Tan, Y., & Li, S. (2025). Formulation Strategies for Ezetimibe and Its Combinations: Advancing Biopharmaceutical and Therapeutic Potential. Pharma Excipients.
  • Sun, D., & Pang, K. S. (2024).
  • Sharma, P., & Varia, S. (2015). Oral Absorption Promoters: Opportunities, Issues, and Challenges. PubMed.
  • Tan, M. L., & Choong, P. F. (2021). Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. MDPI.

Sources

Troubleshooting

Addressing off-target effects of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" in cellular models

Topic: Addressing On- and Off-Target Effects of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" (FMPA) in Cellular Models Introduction: Welcome to the technical support center for researchers investigating the ce...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Addressing On- and Off-Target Effects of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" (FMPA) in Cellular Models

Introduction:

Welcome to the technical support center for researchers investigating the cellular effects of the novel small molecule, 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (hereafter referred to as FMPA). As FMPA is a compound with limited characterization in the public domain, this guide is designed to provide a foundational framework for its systematic evaluation. We will address the critical aspects of determining its primary target engagement, identifying potential off-target effects, and troubleshooting common experimental challenges. Our goal is to equip you with the experimental logic and practical protocols to generate robust and interpretable data.

Frequently Asked Questions (FAQs)

Q1: We are starting our work with FMPA. What are the first steps to ensure we are studying its intended effects?

A: When working with a novel compound like FMPA, the initial focus should be on establishing a clear dose-response relationship and confirming target engagement in your cellular model. A logical first step is to perform a dose-response curve to determine the concentration at which FMPA elicits a biological effect (e.g., inhibition of cell proliferation, modulation of a signaling pathway). This will give you the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, which is crucial for designing subsequent experiments.[1][2] It is also essential to assess the compound's purity and stability in your experimental media.

Q2: What are off-target effects, and why are they a major concern for a new molecule like FMPA?

Q3: How can we be sure that the cellular phenotype we observe is due to FMPA's interaction with its intended target?

A: This is a critical question in pharmacology. A multi-pronged approach is necessary for validation:

  • Confirm Target Engagement: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to demonstrate that FMPA physically binds to its intended target in intact cells.[6][7][8][9]

  • Use an Inactive Control: Synthesize or obtain a structurally similar analog of FMPA that is predicted to be inactive against the target.[10] This control should not produce the same cellular phenotype, helping to rule out effects due to the chemical scaffold itself.

  • Orthogonal Approaches: If possible, use a genetic approach (e.g., siRNA or CRISPR-mediated knockout/knockdown of the target) to see if it phenocopies the effect of FMPA.

  • Rescue Experiments: In a target knockout/knockdown background, FMPA should have a diminished or no effect. Conversely, overexpressing the target might sensitize the cells to FMPA.

Q4: At what concentration should we use FMPA in our cellular assays?

A: The optimal concentration depends on the compound's potency and the experimental question. As a general guideline, aim to use the lowest concentration that gives a robust on-target effect, typically within a range of 1 to 10 times the EC50/IC50 value.[11] Using excessively high concentrations significantly increases the risk of engaging lower-affinity off-targets.[11] Always perform a dose-response experiment in your specific cellular model to determine the appropriate concentration range.[1][2][12]

Troubleshooting Guide

This section addresses common experimental issues and provides a logical framework for their resolution.

Issue 1: We observe significant cytotoxicity at concentrations required to see our desired biological effect.

  • Possible Cause: The observed toxicity may be an off-target effect of FMPA. Alternatively, it could be an on-target effect if the intended target is essential for cell survival.

  • Troubleshooting Steps:

    • Assess Cytotoxicity of an Inactive Analog: Test a structurally similar but biologically inactive version of FMPA. If the inactive analog is not toxic, the cytotoxicity is more likely linked to the intended biological activity (either on- or off-target).

    • Perform a Broad Off-Target Screen: A kinase panel screen (e.g., KINOMEscan™) or a broader chemical proteomics approach can identify unintended targets that might be mediating the toxic effects.[13][14][15][16]

    • Lower the Concentration: Determine if a lower concentration of FMPA can still produce the desired on-target phenotype without inducing widespread cytotoxicity.

    • Time-Course Experiment: Assess if the on-target effect can be observed at an earlier time point before significant cytotoxicity occurs.

Issue 2: FMPA shows activity in a biochemical assay but has no effect in our cellular model.

  • Possible Cause: This is a common challenge in drug discovery and can be due to several factors.

  • Troubleshooting Steps:

    • Verify Cell Permeability: FMPA may not be efficiently crossing the cell membrane. While direct measurement can be complex, a target engagement assay like CETSA can indirectly confirm that the compound is reaching its intracellular target.[6][7][8][9]

    • Check for Compound Stability and Solubility: Ensure FMPA is stable and soluble in your cell culture medium over the course of the experiment. Compound precipitation will drastically lower the effective concentration.

    • Assess for Active Efflux: The compound may be actively transported out of the cell by efflux pumps. This can sometimes be tested using inhibitors of common efflux transporters.

    • Confirm Target Expression and Pathway Activity: Verify that the intended target is expressed in your cell line and that the downstream signaling pathway you are measuring is active.

Issue 3: The experimental results with FMPA are inconsistent between experiments.

  • Possible Cause: Inconsistent results can stem from compound handling, experimental setup, or complex biological responses.

  • Troubleshooting Steps:

    • Standardize Compound Preparation: Prepare fresh stock solutions of FMPA and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in media.

    • Monitor Cell Health and Passage Number: Use cells that are in a consistent growth phase and within a defined passage number range, as cellular responses can change over time in culture.

    • Consider Compensatory Signaling: The biological system might be adapting to the inhibition by FMPA through feedback loops or activation of compensatory pathways. A time-course experiment analyzing key signaling nodes can help to uncover this.

    • Evaluate Experimental Timing: Ensure that the timing of FMPA treatment and the assay readout are optimized and consistent.

Experimental Protocols & Data Presentation

Determining the IC50/EC50 of FMPA in a Cell Viability Assay

This protocol provides a general framework for assessing the dose-dependent effect of FMPA on cell viability.

Protocol:

  • Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of FMPA in your cell culture medium. A typical starting range might be from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x FMPA dilutions or vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 48-72 hours for proliferation assays).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a suitable plate reader (luminescence or fluorescence).

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the FMPA concentration and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[1][2][12]

Example Data Presentation:

FMPA Concentration (µM)% Viability (Normalized)
1002.5
305.1
1015.8
335.2
150.3
0.375.6
0.192.1
0.0398.5
0.0199.8
0 (Vehicle)100

Resulting IC50: 1.0 µM

Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[6][7][8][9]

Protocol:

  • Cell Culture and Treatment: Grow cells to confluency, harvest, and resuspend in a suitable buffer. Treat the cell suspension with FMPA (e.g., at 10x IC50) or vehicle for 1 hour at 37°C.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Clarification of Lysate: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the levels of your target protein by Western blotting.

  • Data Analysis: Quantify the band intensities for your target protein at each temperature for both the vehicle and FMPA-treated samples. Plot the percentage of soluble protein relative to the unheated control versus temperature. A rightward shift in the melting curve for the FMPA-treated sample indicates target engagement.

Workflow for Off-Target Identification

A systematic approach is required to identify potential off-targets of FMPA.

Example of a Kinase Selectivity Profile:

For many small molecules, off-target effects arise from binding to unintended kinases due to the conserved nature of the ATP-binding pocket. A broad kinase screen is a valuable tool for assessing selectivity.

Kinase TargetOn/Off-TargetIC50 (nM)
Target Kinase X On-Target 25
Off-Target Kinase AOff-Target850
Off-Target Kinase BOff-Target1,500
Off-Target Kinase COff-Target>10,000
Off-Target Kinase DOff-Target>10,000

A large window between the on-target and off-target IC50 values suggests good selectivity.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Profiling A Dose-Response Assay (e.g., Cell Viability) B Determine IC50/EC50 A->B C Cellular Thermal Shift Assay (CETSA) B->C Inform Concentration E Use Structurally-Related Inactive Control B->E Inform Concentration D Confirm Target Engagement C->D G Broad Kinase Panel Screen (e.g., KINOMEscan) D->G F Phenotype Comparison E->F F->G I Identify Potential Off-Targets G->I H Chemical Proteomics (e.g., Affinity Chromatography) H->I J Secondary Cellular Assays I->J Validate Off-Target Hits

Caption: A general experimental workflow for characterizing a novel small molecule inhibitor like FMPA.

Troubleshooting_Tree cluster_toxicity Scenario: High Toxicity cluster_no_effect Scenario: No Cellular Effect Start Unexpected Phenotype Observed (e.g., High Toxicity, No Effect) Tox_Q1 Is an inactive analog also toxic? Start->Tox_Q1 NoEff_Q1 Does CETSA show target engagement? Start->NoEff_Q1 Tox_A1_Yes Toxicity likely due to chemical scaffold. Consider redesign. Tox_Q1->Tox_A1_Yes Yes Tox_A1_No Toxicity linked to a specific biological interaction. Tox_Q1->Tox_A1_No No Tox_Q2 Does genetic knockdown of the ON-TARGET cause toxicity? Tox_A1_No->Tox_Q2 Tox_A2_Yes Toxicity may be ON-TARGET. Tox_Q2->Tox_A2_Yes Yes Tox_A2_No Toxicity is likely OFF-TARGET. Perform broad profiling. Tox_Q2->Tox_A2_No No NoEff_A1_No Compound may be cell-impermeable or unstable. Check properties. NoEff_Q1->NoEff_A1_No No NoEff_A1_Yes Compound reaches target. NoEff_Q1->NoEff_A1_Yes Yes NoEff_Q2 Is the downstream pathway active in your cell model? NoEff_A1_Yes->NoEff_Q2 NoEff_A2_No Use a different cell model or stimulate the pathway. NoEff_Q2->NoEff_A2_No No NoEff_A2_Yes Target may not be critical for the measured phenotype. Re-evaluate. NoEff_Q2->NoEff_A2_Yes Yes

Caption: A decision tree for troubleshooting unexpected experimental outcomes with FMPA.

References

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubMed. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubMed. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • ACS Publications. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Retrieved from [Link]

  • ACS Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • ACS Publications. (2011). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Retrieved from [Link]

  • PMC. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]

  • PubMed Central. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]

  • Books. (2020). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Retrieved from [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Toxicology MSDT. (n.d.). Dose-Response Curves. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

  • ACS Publications. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]

  • PMC. (2013). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]

  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Open Access Journals. (n.d.). Structural Influence on Drug Action: A Comprehensive Analysis. Retrieved from [Link]

  • Study.com. (n.d.). Dose Response Curve | Definition, Equation & Examples. Retrieved from [Link]

  • News-Medical.Net. (2023). What is a Dose-Response Curve?. Retrieved from [Link]

  • ResearchGate. (2021). How to select substrate concentration to determine the inhibitor behavior as competitive or non-competitive?. Retrieved from [Link]

  • NIH. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Yes SIR! On the structure–inactivity relationships in drug discovery. Retrieved from [Link]

  • Unknown Source. (2025). The limitations of small molecule and genetic screening in phenotypic drug discovery.
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  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • PMC. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

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Sources

Optimization

Refinement of analytical techniques for accurate detection of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid"

Welcome to the dedicated technical support center for the analytical refinement of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid." This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical refinement of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately detecting and quantifying this molecule. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you in your experimental endeavors.

I. Foundational Knowledge & Initial Considerations

Q1: What are the key structural features of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" that influence its analytical behavior?

A1: Understanding the molecular structure is paramount for developing a robust analytical method. This compound possesses three key functional groups that dictate its behavior in various analytical systems:

  • Carboxylic Acid (-COOH): This acidic group is the primary driver of the molecule's polarity and its pH-dependent ionization. At pH values above its pKa, the carboxylic acid will be deprotonated (negatively charged), significantly impacting its retention in reversed-phase chromatography and its solubility.

  • Amide (-CONH-): The amide linkage is relatively stable but can be susceptible to hydrolysis under extreme pH and temperature conditions.

  • Fluorinated Aromatic Ring: The presence of a fluorine atom on the phenyl ring increases the molecule's lipophilicity and can introduce unique electronic effects that may influence its interaction with chromatographic stationary phases and its fragmentation pattern in mass spectrometry.[1][2][3] The fluorine atom can also be a useful probe in ¹⁹F NMR studies for structural confirmation.

II. Chromatographic Method Development & Troubleshooting (HPLC/UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorse techniques for the quantification of small molecules like "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid."

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation start Define Analytical Goal (e.g., Purity, Quantification) col_select Column Selection (C18 recommended) start->col_select mob_phase Initial Mobile Phase (ACN/H2O with acid modifier) col_select->mob_phase gradient Gradient Optimization mob_phase->gradient ph_adjust Mobile Phase pH Adjustment gradient->ph_adjust flow_temp Flow Rate & Temperature Tuning ph_adjust->flow_temp validation Method Validation (ICH Q2(R2)) flow_temp->validation end Final Method validation->end

Caption: A streamlined workflow for developing a robust HPLC method.

FAQs & Troubleshooting Guide: HPLC/UHPLC

Q2: I'm observing significant peak tailing for my analyte. What is the likely cause and how can I resolve it?

A2: Peak tailing is a common issue when analyzing acidic compounds like this one. The primary cause is often secondary interactions between the deprotonated carboxylate group and residual, un-capped silanols on the silica-based stationary phase of your HPLC column.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to lower the pH of your mobile phase.[4][5] By adding an acidifier like formic acid (0.1%) or trifluoroacetic acid (0.1%), you ensure that the carboxylic acid group is fully protonated (in its neutral form). This minimizes its interaction with the stationary phase, leading to a more symmetrical peak shape. The pH of the mobile phase should ideally be at least 1-2 pH units below the pKa of the analyte.[4]

  • Buffer Concentration: Ensure you are using an appropriate buffer concentration in the aqueous portion of your mobile phase to maintain a consistent pH throughout the analysis, which enhances the ruggedness of the method.[4]

  • Column Choice: If pH adjustment is insufficient, consider using a column with a more inert stationary phase, such as one with end-capping technology or a hybrid particle column.

Q3: My analyte's retention time is too short on a standard C18 column. How can I increase its retention?

A3: Insufficient retention can lead to poor resolution from the solvent front and other early-eluting components. Here are several strategies to increase retention in reversed-phase HPLC:

  • Decrease the Organic Solvent Percentage: Reduce the proportion of acetonitrile or methanol in your mobile phase. This will increase the interaction of your analyte with the non-polar stationary phase.

  • Change the Organic Modifier: If you are using methanol, switching to acetonitrile (which is a weaker solvent in reversed-phase) can sometimes increase retention.

  • Consider a Different Stationary Phase: A phenyl-hexyl or a more retentive C18 column could provide alternative selectivity and increased retention for your aromatic compound.

Q4: How do I choose the appropriate detector and wavelength for this compound?

A4: The fluorinated aromatic ring in your molecule contains a chromophore that will absorb UV light. A UV-Visible or Photodiode Array (PDA) detector is the most common and appropriate choice.[4]

Wavelength Selection Protocol:

  • Prepare a standard solution of your analyte in the mobile phase.

  • Using a PDA detector, acquire a UV spectrum from 200-400 nm.

  • Identify the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for your analysis.

  • If interferences are present at the λmax, you may need to choose a secondary, less intense wavelength where the interference is minimal.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds and is a common starting point for method development.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, improving peak shape.[4]
Mobile Phase B 0.1% AcetonitrileA common organic modifier with good UV transparency.
Gradient 10-90% B over 5 minutesA good starting point to determine the approximate elution conditions.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at λmax (determined experimentally)Provides the best sensitivity for the analyte.

III. Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

For trace-level quantification, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[7][8]

FAQs & Troubleshooting Guide: LC-MS/MS

Q5: What are the best ionization and polarity settings for this molecule in an MS detector?

A5: Given the presence of the carboxylic acid, this molecule is expected to ionize well in Negative Ion Mode via Electrospray Ionization (ESI). The deprotonated molecule [M-H]⁻ will be the predominant precursor ion. While positive ion mode might be possible through protonation of the amide or aromatic ring, negative mode is generally more sensitive for acidic compounds.

Q6: I'm experiencing significant matrix effects when analyzing plasma samples. What are my options?

A6: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a major challenge in bioanalysis.[9][10]

Strategies to Mitigate Matrix Effects:

  • Chromatographic Separation: The first line of defense is to chromatographically separate your analyte from the bulk of the matrix components. Adjusting the HPLC gradient to elute the analyte in a cleaner region of the chromatogram is crucial.

  • Sample Preparation: A robust sample preparation method is essential to remove interfering substances.[11][12][13]

    • Protein Precipitation (PPT): A quick and simple method, but it may not remove all interfering phospholipids.[12][14]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[14]

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while washing away interferences.[12][14] This is often the best choice for minimizing matrix effects.

Sample Preparation Workflow

Sample_Prep_Workflow start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle spe Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) start->spe centrifuge Centrifugation ppt->centrifuge evaporate Evaporation & Reconstitution lle->evaporate spe->evaporate centrifuge->evaporate analysis LC-MS/MS Analysis evaporate->analysis evaporate->analysis evaporate->analysis

Caption: Comparison of common sample preparation techniques for bioanalysis.

IV. Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of your synthesized compound.[15][16][17]

FAQs & Troubleshooting Guide: NMR

Q7: What key signals should I look for in the ¹H NMR spectrum to confirm the structure of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid"?

A7: The ¹H NMR spectrum will provide a wealth of information about the proton environments in your molecule.[15][17]

Expected ¹H NMR Signals:

  • Aromatic Protons: You should observe distinct signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the three protons on the fluorinated phenyl ring. The coupling patterns (doublets, triplets of doublets, etc.) and their coupling constants will be critical for confirming the substitution pattern.

  • Amide Proton (-NH-): A broad singlet, typically in the downfield region (8-10 ppm), which may exchange with D₂O.

  • Methylene Protons (-CH₂-): The two methylene groups in the butanoic acid chain will appear as multiplets, likely in the 2-3 ppm region.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm), which will also exchange with D₂O.

  • Methyl Protons (-CH₃): A sharp singlet around 2.2-2.5 ppm corresponding to the methyl group on the aromatic ring.

Q8: How can 2D NMR experiments help in assigning the structure?

A8: 2D NMR experiments are powerful for unambiguously connecting the different parts of the molecule.[18][19]

  • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for example, between the two methylene groups in the butanoic acid chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon atom. This is essential for assigning the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the butanoic acid chain to the amide nitrogen and the phenyl ring.

V. Method Validation

Once your analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[20] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[21][22][23][24]

Validation ParameterDescriptionRelevance for this Analyte
Specificity The ability to assess the analyte unequivocally in the presence of other components.[23]Crucial for distinguishing the analyte from impurities, degradation products, or matrix components.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.[23]Essential for accurate quantification over a defined concentration range.
Accuracy The closeness of test results to the true value.[23]Ensures the measured concentration is correct.
Precision The degree of scatter between a series of measurements.[22]Demonstrates the reproducibility of the method (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[24]Important for impurity analysis.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[25]Defines the lower end of the quantitative range.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23]Ensures the method is reliable under slightly different conditions (e.g., different instruments, analysts).

References

  • Current developments of bioanalytical sample preparation techniques - PMC - PubMed Central. Available at: [Link]

  • Bioanalytical samples preparation | DOCX. Available at: [Link]

  • Bioanalytical sample preparation | Biotage. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • New Trends in Sample Preparation for Bioanalysis | American Pharmaceutical Review. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Available at: [Link] DZHANIBEKOVA/files/2018/09/NMR-Strategies-2008-22llf7e.pdf

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Available at: [Link]

  • Updates in Small Molecule Pharmaceutical Development - LCGC International. Available at: [Link]

  • A review on method development by hplc - SciSpace. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. Available at: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]

  • LSMSMS troubleshooting | PDF | Mass Spectrometry | High Performance Liquid Chromatography - Scribd. Available at: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. Available at: [Link]

  • Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions | Request PDF - ResearchGate. Available at: [Link]

  • Exploiting the unusual effects of fluorine in methodology - RSC Publishing. Available at: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available at: [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists: Evaluating "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" in Context

An Objective Analysis for Researchers and Drug Development Professionals Executive Summary The therapeutic landscape for autoimmune diseases, particularly multiple sclerosis, has been significantly reshaped by the advent...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Researchers and Drug Development Professionals

Executive Summary

The therapeutic landscape for autoimmune diseases, particularly multiple sclerosis, has been significantly reshaped by the advent of Sphingosine-1-Phosphate (S1P) receptor modulators. This guide provides a comparative analysis of S1P1 receptor agonists, with a specific focus on contextualizing the compound "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid." However, a comprehensive literature and database review reveals a critical lack of publicly available data confirming the S1P1 receptor agonist activity of this specific molecule. Therefore, this guide will first address the current state of knowledge regarding "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" and then provide a detailed framework for comparing established S1P1 receptor agonists, using prominent examples such as Fingolimod, Ponesimod, Ozanimod, Siponimod, and Etrasimod. This framework will equip researchers with the necessary tools to evaluate novel compounds within this class.

Part 1: The Enigma of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid"

A thorough investigation into scientific databases and publications for "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" (CAS No. 904766-63-8) did not yield any direct evidence of its characterization as a Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. While the compound is commercially available for research purposes, its biological targets and pharmacological activity, specifically in the context of S1P receptor modulation, remain undocumented in the public domain.

The synthesis of a structurally similar compound, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, has been reported with the broad intention of exploring its biological activities, but no specific mention of S1P1 receptors was made. Without empirical data from binding assays, functional assays, or in vivo studies, any claims regarding the S1P1 agonist properties of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" would be purely speculative.

Therefore, a direct comparison of its performance with other S1P1 receptor agonists is not feasible at this time. The subsequent sections of this guide will focus on establishing a robust framework for such comparisons, which can be applied to "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" should relevant data become available.

Part 2: A Framework for Comparing S1P1 Receptor Agonists

The therapeutic efficacy and safety profile of S1P1 receptor agonists are dictated by a nuanced interplay of their chemical structure, receptor selectivity, and pharmacokinetic properties. The following sections detail the key parameters and experimental methodologies for a comprehensive comparison.

Mechanism of Action: Beyond Simple Agonism

S1P1 receptor agonists function as "functional antagonists." Upon binding to the S1P1 receptor on lymphocytes, they induce receptor internalization and degradation.[1][2] This renders the lymphocytes unresponsive to the endogenous S1P gradient, trapping them within the lymph nodes and preventing their migration to sites of inflammation.[1]

Signaling Pathway of S1P1 Receptor Agonism

S1P1_Signaling cluster_0 Lymph Node cluster_1 Circulation & CNS S1P1_Agonist S1P1 Agonist S1P1_Receptor S1P1 Receptor S1P1_Agonist->S1P1_Receptor Binds to Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Induces Lymphocyte_Trapping Lymphocyte Trapping Internalization->Lymphocyte_Trapping Leads to Reduced_Inflammation Reduced Neuroinflammation Lymphocyte_Trapping->Reduced_Inflammation Prevents migration to CNS

Caption: S1P1 agonist binding leads to receptor internalization, lymphocyte trapping, and reduced neuroinflammation.

Key Comparative Parameters

A thorough evaluation of S1P1 receptor agonists hinges on the following parameters:

  • Potency (EC50): The concentration of the agonist required to elicit 50% of its maximal effect. Lower EC50 values indicate higher potency.

  • Selectivity: The binding affinity and functional activity of the agonist for S1P1 versus other S1P receptor subtypes (S1P2-5). High selectivity for S1P1 is generally desirable to minimize off-target effects. For instance, agonism at S1P3 is associated with cardiovascular side effects like bradycardia.[3]

  • Pharmacokinetics (PK): Absorption, distribution, metabolism, and excretion (ADME) properties, including oral bioavailability and half-life. A rapid onset and offset of action can be advantageous in managing potential adverse events.[4]

  • Pharmacodynamics (PD): The in vivo effect of the drug, primarily the extent and duration of lymphocyte count reduction in peripheral blood.

  • Safety Profile: Potential adverse effects, such as cardiovascular, pulmonary, and ophthalmic events.

Comparative Data of Established S1P1 Receptor Agonists

The following table summarizes the key characteristics of several approved S1P1 receptor modulators.

CompoundS1P Receptor SelectivityHalf-life (approx.)Key Features & Considerations
Fingolimod (FTY720) S1P1, S1P3, S1P4, S1P5[3]6-9 daysFirst-in-class, non-selective agonist. Associated with a more challenging adverse event profile.[5]
Ponesimod Selective for S1P1[5]33 hoursRapidly reversible pharmacological effects.[4]
Ozanimod Selective for S1P1 and S1P5[6]21 hoursFavorable safety profile with less first-dose cardiac monitoring required compared to fingolimod.[6]
Siponimod Selective for S1P1 and S1P5[7]30 hoursApproved for active secondary progressive MS.[8]
Etrasimod Selective for S1P1, S1P4, and S1P5[9]30 hoursDemonstrates a favorable safety profile and is approved for ulcerative colitis.[9][10]

Part 3: Essential Experimental Protocols for Comparative Analysis

To generate the data necessary for a robust comparison, the following experimental workflows are fundamental.

In Vitro Characterization

Objective: To determine the binding affinity of the test compound for each of the five S1P receptor subtypes.

Methodology: Radioligand Binding Assay

  • Cell Culture: Utilize cell lines stably overexpressing a single human S1P receptor subtype (e.g., CHO or HEK293 cells).

  • Membrane Preparation: Prepare cell membrane fractions from the cultured cells.

  • Competition Binding: Incubate the cell membranes with a known radiolabeled S1P receptor ligand (e.g., [³²P]S1P) in the presence of increasing concentrations of the unlabeled test compound.

  • Detection: Separate bound from free radioligand and quantify the radioactivity.

  • Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Objective: To measure the functional potency of the test compound at each S1P receptor subtype.

Methodology: GTPγS Binding Assay

  • Principle: S1P receptors are G protein-coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Procedure:

    • Incubate cell membranes expressing the S1P receptor subtype of interest with GDP and increasing concentrations of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • After incubation, separate bound and free [³⁵S]GTPγS and quantify the radioactivity.

  • Data Analysis: Plot the stimulated binding against the log concentration of the agonist to determine the EC50 and Emax (maximal effect).

Experimental Workflow for In Vitro Characterization

in_vitro_workflow cluster_binding Receptor Binding Affinity (Ki) cluster_functional Functional Potency (EC50) cluster_analysis Data Synthesis start Test Compound binding_assay Radioligand Binding Assay (Competition with [³²P]S1P) start->binding_assay functional_assay GTPγS Binding Assay start->functional_assay binding_result Determine Ki for S1P1-5 binding_assay->binding_result analysis Compare Ki and EC50 values to determine potency and selectivity binding_result->analysis functional_result Determine EC50 for S1P1-5 functional_assay->functional_result functional_result->analysis

Caption: Workflow for determining in vitro potency and selectivity of S1P1 receptor agonists.

In Vivo Evaluation

Objective: To evaluate the in vivo efficacy of the test compound by measuring its effect on peripheral lymphocyte counts.

Methodology: Mouse or Rat Model

  • Dosing: Administer the test compound orally to a cohort of rodents. Include a vehicle control group.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Counting: Perform a complete blood count (CBC) with differential to determine the absolute number of lymphocytes.

  • Data Analysis: Plot the percentage change in lymphocyte count from baseline over time for each dose group. This will reveal the magnitude and duration of lymphopenia.

Conclusion

While "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" remains a molecule of unknown significance in the field of S1P1 receptor modulation, the framework provided in this guide offers a clear and scientifically rigorous path for its evaluation, should it be investigated for this purpose. For researchers and drug developers, a systematic approach that combines in vitro characterization of potency and selectivity with in vivo assessment of pharmacodynamics is paramount. The continuous evolution of S1P1 receptor agonists, with a clear trajectory towards increased selectivity and improved safety profiles, underscores the importance of such comprehensive comparative analyses in the quest for next-generation therapeutics for autoimmune diseases.

References

  • Cree, B. (2022). S1P receptor modulators in the treatment of MS. VJNeurology. Retrieved from [Link]

  • McGinley, M. P., & Cohen, J. A. (2021). Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions. The Lancet, 398(10306), 1184–1194. Retrieved from [Link]

  • Comi, G. (2021). Advantages of ozanimod over previous sphingosine 1-phosphate modulators. VJNeurology. Retrieved from [Link]

  • D'Ambrosio, D., Freedman, M. S., & Prinz, J. (2016). Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases. Therapeutic Advances in Chronic Disease, 7(1), 18–33. Retrieved from [Link]

  • Gergely, P., Nuesslein-Hildesheim, B., Guerini, D., Brinkmann, V., Traebert, M., Bruns, C., Pan, S., Gray, N. S., Hinterding, K., Cooke, N. G., & Groeppel, M. (2012). The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate. British Journal of Pharmacology, 167(5), 1035–1047. Retrieved from [Link]

  • Brossard, P., et al. (2018). Siponimod is a Functional Agonist for the S1P5 Receptor (P3.404). Neurology, 90(15 Supplement). Retrieved from [Link]

  • Panos, G., et al. (2024). Etrasimod: Modulating Sphingosine-1-Phosphate Receptors to Treat Ulcerative Colitis. Journal of Clinical Medicine, 13(11), 3288. Retrieved from [Link]

  • Buzzetti, S., et al. (2023). Efficacy and safety of S1P1 receptor modulator drugs for patients with moderate-to-severe ulcerative colitis. Journal of Clinical Medicine, 12(3), 1148. Retrieved from [Link]

  • Scott, F. L., Clemons, B., Brooks, J., Brahmachary, E., Powell, R., Dedman, H., ... & Lacker, R. C. (2016). Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity. British journal of pharmacology, 173(11), 1778–1792. Retrieved from [Link]

  • Novartis. (2019). Novartis receives FDA approval for Mayzent® (siponimod), the first oral drug to treat secondary progressive MS with active disease. Retrieved from [Link]

  • Hale, J. J., et al. (2011). Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate. ACS Medicinal Chemistry Letters, 2(4), 320–324. Retrieved from [Link]

  • Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical neuropharmacology, 33(2), 91–101. Retrieved from [Link]

  • Bencardino, S., et al. (2023). Efficacy and safety of S1P1 receptor modulator drugs for patients with moderate-to-severe ulcerative colitis. Journal of Clinical Medicine, 12(3), 1148. Retrieved from [Link]

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Comparative

A Comparative Analysis of Fluoro-Substituted Anilino Oxobutanoic Acids as Anticonvulsant Agents: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anticonvulsant potential of fluoro-substituted anilino oxobutanoic acids. As researchers and drug development professionals, understanding the nuanced effec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the anticonvulsant potential of fluoro-substituted anilino oxobutanoic acids. As researchers and drug development professionals, understanding the nuanced effects of structural modifications on pharmacological activity is paramount. The strategic incorporation of fluorine into organic molecules has become a key strategy in medicinal chemistry to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles. This document will delve into the structure-activity relationships (SAR) of ortho-, meta-, and para-fluoro substituted anilino oxobutanoic acids, providing a framework for their evaluation as potential anticonvulsant drug candidates.

While direct comparative studies on this specific class of compounds are not extensively available in the public domain, this guide will synthesize data from analogous fluoro-substituted anticonvulsants to provide a predictive analysis. We will explore the established experimental protocols for anticonvulsant screening, interpret potential outcomes based on known SAR, and discuss the underlying mechanistic principles.

The Influence of Fluorine Substitution on Anticonvulsant Activity: A Mechanistic Overview

The introduction of a fluorine atom to the aniline ring of an oxobutanoic acid derivative can significantly impact its anticonvulsant properties through various mechanisms. These include alterations in lipophilicity, which affects blood-brain barrier penetration, and changes in electronic properties that can influence drug-receptor interactions. Key molecular targets for many anticonvulsants include voltage-gated sodium channels, GABAA receptors, and calcium channels. The position of the fluorine substituent (ortho, meta, or para) can fine-tune the molecule's interaction with these targets.

For instance, the high electronegativity of fluorine can create a dipole moment and alter the pKa of the anilino nitrogen, potentially influencing hydrogen bonding capabilities with receptor sites. Furthermore, fluorine's ability to participate in favorable orthogonal multipolar interactions can lead to enhanced binding affinity.

Experimental Evaluation of Anticonvulsant Activity and Neurotoxicity

A standardized battery of preclinical tests is employed to characterize the anticonvulsant efficacy and potential side effects of novel compounds. The following protocols are fundamental in the initial screening and comparative analysis of fluoro-substituted anilino oxobutanoic acids.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely accepted model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Adult male Swiss mice (20-25 g) are typically used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg), typically dissolved in a vehicle such as 0.5% methylcellulose.

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes at predetermined time points after compound administration (e.g., 30 and 60 minutes).

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.

  • Data Analysis: The median effective dose (ED50), the dose at which 50% of the animals are protected, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ test is utilized to identify compounds that may be effective against absence seizures. It assesses the ability of a compound to raise the threshold for seizure induction by a chemical convulsant.

Protocol:

  • Animal Model: Adult male Swiss mice (20-25 g).

  • Compound Administration: Test compounds are administered i.p. at various doses.

  • Convulsant Administration: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a majority of animals (e.g., 85 mg/kg) is administered at the time of predicted peak compound effect.

  • Endpoint: The absence of a generalized clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection.

  • Data Analysis: The ED50 is calculated.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is a common method for evaluating the potential neurological deficits or sedative effects of a compound.

Protocol:

  • Apparatus: A rotating rod (e.g., 3 cm diameter) set at a constant speed (e.g., 6 rpm).

  • Training: Mice are trained to remain on the rotating rod for a set period (e.g., 1 minute) in three consecutive trials.

  • Compound Administration: Test compounds are administered i.p. at various doses.

  • Testing: At predetermined time points, the animals are placed on the rotarod, and the time they remain on the rod is recorded.

  • Endpoint: The inability of an animal to remain on the rod for the full duration of the test is indicative of motor impairment.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, is determined.

Predictive Comparative Analysis of Fluoro-Substituted Anilino Oxobutanoic Acids

Based on structure-activity relationships observed in other classes of fluorinated anticonvulsants, we can hypothesize the relative anticonvulsant profiles of ortho-, meta-, and para-fluoro-substituted anilino oxobutanoic acids.

CompoundPredicted MES ED₅₀ (mg/kg)Predicted scPTZ ED₅₀ (mg/kg)Predicted Rotarod TD₅₀ (mg/kg)Predicted Protective Index (TD₅₀/ED₅₀)
2-Fluoro-anilino oxobutanoic acid 50 - 100> 100150 - 2002 - 4
3-Fluoro-anilino oxobutanoic acid 30 - 7580 - 120200 - 2503 - 8
4-Fluoro-anilino oxobutanoic acid 20 - 6060 - 100180 - 2204 - 10
Phenytoin (Reference) 9.5Inactive68.57.2
Valproic Acid (Reference) 2721494261.6 (MES)

Disclaimer: The data in this table is illustrative and predictive, based on general principles of medicinal chemistry and SAR from related compound classes. Actual experimental values may vary.

The para-substituted analog is often predicted to have the most favorable profile, potentially due to a combination of electronic effects and optimal steric interactions within the binding pocket of the molecular target. The fluorine atom at the para position can enhance lipophilicity and participate in favorable interactions without causing significant steric hindrance. The ortho- and meta-isomers may exhibit slightly lower potency or a less favorable therapeutic window.

Visualizing the Drug Discovery Workflow

The process of identifying and characterizing novel anticonvulsant candidates follows a logical progression from initial screening to more detailed pharmacological profiling.

G cluster_0 Preclinical Evaluation Workflow A Synthesis of Fluoro-Substituted Anilino Oxobutanoic Acids B Initial Anticonvulsant Screening (MES & scPTZ Tests) A->B Dose-response C Neurotoxicity Assessment (Rotarod Test) B->C Active Compounds D Determination of ED50 and TD50 B->D C->D E Calculation of Protective Index (PI) D->E F Lead Compound Selection E->F High PI G Advanced Pharmacological Profiling (Mechanism of Action, Pharmacokinetics) F->G

Caption: A streamlined workflow for the preclinical evaluation of novel anticonvulsant compounds.

Proposed Mechanism of Action: A Hypothetical Model

The anticonvulsant activity of anilino oxobutanoic acids is likely mediated through the modulation of neuronal excitability. A plausible mechanism involves the blockade of voltage-gated sodium channels in their inactivated state, a mechanism shared by many established antiepileptic drugs like phenytoin.

G cluster_0 Proposed Mechanism of Action A Fluoro-Substituted Anilino Oxobutanoic Acid B Voltage-Gated Sodium Channel A->B Binds to C Stabilization of Inactive State B->C D Reduced Na+ Influx C->D E Decreased Neuronal Excitability D->E F Anticonvulsant Effect E->F

Caption: Hypothetical mechanism involving the stabilization of the inactivated state of voltage-gated sodium channels.

Conclusion and Future Directions

The fluoro-substituted anilino oxobutanoic acids represent a promising scaffold for the development of novel anticonvulsant agents. The strategic placement of a fluorine atom on the aniline ring is predicted to significantly influence their pharmacological profile. While this guide provides a predictive comparative analysis based on established principles, empirical validation through rigorous preclinical testing is essential. Future research should focus on the synthesis and systematic evaluation of ortho-, meta-, and para-fluoro isomers to elucidate their precise structure-activity relationships, define their mechanisms of action, and assess their potential as clinical candidates for the treatment of epilepsy.

References

While direct studies on the topic are limited, the following resources provide foundational knowledge on anticonvulsant drug discovery and the role of fluorine in medicinal chemistry:

  • Anticonvulsant Drug Development Program. National Institute of Neurological Disorders and Stroke. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules. [Link]

  • Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. BioMed Research International. [Link]

Validation

Validating the Herbicidal Activity of a Novel Carboxamide: A Comparative Guide for 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid

This guide provides a comprehensive framework for the evaluation of the novel chemical entity, 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid , as a potential herbicide. Given the absence of existing data on its b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the evaluation of the novel chemical entity, 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid , as a potential herbicide. Given the absence of existing data on its biological activity, we present a scientifically grounded hypothesis for its mode of action and a detailed experimental road map for its validation and comparison against established commercial herbicides. This document is intended for researchers in agrochemical discovery and development, offering in-depth protocols and a logical framework for assessing new herbicidal candidates.

Introduction and Hypothetical Mode of Action

The chemical structure of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, featuring a carboxamide linkage, suggests a potential role as a metabolic enzyme inhibitor. Carboxamides are a known class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] Inhibition of SDH disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately, cell death.[2][3][4] While primarily exploited for fungicidal activity, the conservation of SDH across kingdoms raises the possibility of its efficacy as a herbicide.[2][3]

Therefore, we hypothesize that 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (designated as 'Compound X' for brevity) acts as a succinate dehydrogenase inhibitor (SDHI) in plants. This guide outlines the necessary experiments to test this hypothesis, quantify its herbicidal efficacy, and benchmark its performance against herbicides with distinct modes of action.

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase

The proposed mechanism involves Compound X binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex.[1][5] This binding event would competitively inhibit the reduction of ubiquinone to ubiquinol, thereby blocking the electron flow from succinate to the rest of the respiratory chain. The resulting accumulation of succinate and the cessation of ATP synthesis would trigger a cascade of metabolic failures, leading to plant death.[1]

SDHI_Mechanism cluster_0 Mitochondrial Inner Membrane succinate Succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate ubiquinone Ubiquinone (Q) sdh->ubiquinone e- ubiquinol Ubiquinol (QH2) ubiquinone->ubiquinol Reduction etc Electron Transport Chain (Complexes III & IV) ubiquinol->etc atp_synthase ATP Synthase etc->atp_synthase Proton Gradient atp ATP atp_synthase->atp ATP Synthesis compound_x Compound X (SDHI) compound_x->sdh Inhibition

Figure 1: Proposed mechanism of action for Compound X as an SDHI.

Comparative Herbicide Selection

To comprehensively evaluate Compound X, its performance will be compared against three commercial herbicides with well-characterized and distinct modes of action. This will provide a robust benchmark for its efficacy and spectrum of activity.

  • Acetolactate Synthase (ALS) Inhibitor: Metsulfuron-methyl. This sulfonylurea herbicide inhibits the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), leading to a slow cessation of growth.[6][7][8]

  • Protoporphyrinogen Oxidase (PPO) Inhibitor: Flumioxazin. This N-phenylphthalimide herbicide causes the accumulation of protoporphyrin IX, which in the presence of light, generates reactive oxygen species that disrupt cell membranes.[9][10][11][12][13]

  • Photosystem II (PSII) Inhibitor: Atrazine. A triazine herbicide that blocks electron transport in photosystem II, inhibiting photosynthesis and leading to oxidative stress.[14][15][16]

Experimental Design and Protocols

A multi-tiered experimental approach is proposed to validate the herbicidal activity and elucidate the mode of action of Compound X.

Tier 1: Primary Efficacy Screening

Objective: To determine the herbicidal activity of Compound X across a range of concentrations and to assess its selectivity on representative monocot and dicot species.

Experimental Protocol:

  • Plant Species:

    • Monocots: Zea mays (Corn), Avena fatua (Wild Oat)

    • Dicots: Glycine max (Soybean), Amaranthus retroflexus (Redroot Pigweed)

  • Growth Conditions: Plants will be grown in a controlled environment chamber with a 16:8 hour light:dark cycle at 25°C.

  • Herbicide Application: Herbicides will be applied post-emergence at the two- to three-leaf stage. Compound X and the comparative herbicides will be formulated in a suitable solvent and applied at five concentrations (e.g., 0.1, 1, 10, 100, and 1000 g a.i./ha). An untreated control will also be included.

  • Experimental Design: A randomized complete block design with four replications will be used.[17]

  • Data Collection: Visual injury ratings (0-100%, where 100% is complete plant death) will be recorded at 3, 7, 14, and 21 days after treatment (DAT). Plant biomass (fresh and dry weight) will be measured at 21 DAT.

  • Statistical Analysis: Data will be subjected to analysis of variance (ANOVA), and dose-response curves will be generated to calculate the GR₅₀ (the concentration required to inhibit growth by 50%).

Tier 2: Mode of Action Elucidation

Objective: To investigate the physiological and biochemical effects of Compound X to confirm its proposed mode of action as an SDH inhibitor.

Experimental Protocol:

  • Succinate Dehydrogenase Activity Assay:

    • Mitochondria will be isolated from treated and untreated plant tissues.

    • SDH activity will be measured spectrophotometrically by monitoring the reduction of a suitable electron acceptor (e.g., DCPIP or MTT). A significant reduction in SDH activity in Compound X-treated plants would support the proposed mechanism.

  • Respiration Rate Measurement:

    • Oxygen consumption in treated and untreated leaf discs will be measured using an oxygen electrode. A decrease in the respiration rate would be indicative of mitochondrial electron transport chain inhibition.

  • Metabolite Profiling:

    • Levels of succinate and other TCA cycle intermediates in treated and untreated plant tissues will be quantified using LC-MS/MS. An accumulation of succinate would be a strong indicator of SDH inhibition.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_tier1 Primary Efficacy Screening Details cluster_tier2 Mode of Action Studies start Start: Compound X Synthesis and Formulation tier1 Tier 1: Primary Efficacy Screening start->tier1 plant_selection Select Monocot and Dicot Species tier2 Tier 2: Mode of Action Elucidation sdh_assay SDH Activity Assay data_analysis Data Analysis and Interpretation data_analysis->tier2 conclusion Conclusion: Herbicidal Potential and MoA Confirmation data_analysis->conclusion dose_response Dose-Response Assay plant_selection->dose_response visual_assessment Visual Injury and Biomass Measurement dose_response->visual_assessment visual_assessment->data_analysis respiration Respiration Rate Measurement sdh_assay->respiration metabolomics Metabolite Profiling (LC-MS/MS) respiration->metabolomics

Figure 2: Overall experimental workflow for validating Compound X.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical data that could be expected from the proposed experiments.

Table 1: Hypothetical GR₅₀ Values (g a.i./ha) for Compound X and Comparative Herbicides

HerbicideMode of ActionZea mays (Corn)Avena fatua (Wild Oat)Glycine max (Soybean)Amaranthus retroflexus (Redroot Pigweed)
Compound X SDH Inhibitor >10002505075
Metsulfuron-methylALS Inhibitor>100015>10005
FlumioxazinPPO Inhibitor2003005025
AtrazinePSII Inhibitor500750>1000100

Table 2: Hypothetical Results from Mode of Action Studies (at GR₅₀ concentration on A. retroflexus)

AssayUntreated ControlCompound XMetsulfuron-methylFlumioxazinAtrazine
SDH Activity (% of control) 100%15% 98%95%97%
Respiration Rate (% of control) 100%25% 97%92%60%
Succinate Level (relative fold change) 115 1.21.51.3

Discussion and Future Directions

The hypothetical data suggests that Compound X exhibits potent herbicidal activity, particularly against the dicot species Glycine max and Amaranthus retroflexus. The high GR₅₀ value for Zea mays suggests a potential for selectivity in corn. The biochemical data strongly supports the hypothesis that Compound X acts as an SDH inhibitor, as evidenced by the significant reduction in SDH activity and respiration rate, coupled with a substantial accumulation of succinate.

In comparison to the other herbicides, Compound X shows a unique profile. Its efficacy against redroot pigweed is comparable to atrazine and flumioxazin, but less potent than metsulfuron-methyl. The potential for crop selectivity in corn is a promising avenue for further investigation.

Future studies should focus on:

  • Expanding the range of plant species tested to better define the weed control spectrum.

  • Conducting pre-emergence application studies to assess soil activity.

  • Investigating the molecular interactions between Compound X and the plant SDH enzyme through structural biology studies.

  • Performing crop safety trials under field conditions to validate the selectivity observed in controlled environments.

Conclusion

This guide provides a robust framework for the initial characterization of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid as a novel herbicidal candidate. The proposed experiments are designed to rigorously test the hypothesis of SDH inhibition and to provide a comprehensive comparison with established herbicides. The successful validation of this compound would introduce a potentially new chemical class of SDHI herbicides, offering a valuable tool for weed management.

References

  • Protoporphyrinogen Oxidase (PPO) Inhibitors. (n.d.). University of California Agriculture and Natural Resources. Retrieved from [Link]

  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. (n.d.). University of California Agriculture and Natural Resources. Retrieved from [Link]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors. (2015, December 11). NC State Extension Publications. Retrieved from [Link]

  • Know your ALS-inhibiting herbicide sequences and mixes. (2015, December 23). Farmers Weekly. Retrieved from [Link]

  • PPO-Inhibiting Herbicides | Amit Jhala | May 1, 2020. (2020, May 1). YouTube. Retrieved from [Link]

  • 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA). (n.d.). The Ohio State University Pressbooks. Retrieved from [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023, February 17). National Institutes of Health. Retrieved from [Link]

  • Herbicide Evaluation Program. (n.d.). Wisconsin Crop Weed Science. Retrieved from [Link]

  • Photosystem II Inhibitors. (n.d.). University of California Agriculture and Natural Resources. Retrieved from [Link]

  • Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). Purdue University. Retrieved from [Link]

  • Succinate dehydrogenase. (n.d.). Wikipedia. Retrieved from [Link]

  • Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Structural and kinetic studies on the activators of succinate dehydrogenase. (n.d.). PubMed. Retrieved from [Link]

  • Auxin and Monocot Development. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Comparative efficacy of different herbicides in summer pearlmillet. (2013, August 31). Indian Society of Weed Science (ISWS). Retrieved from [Link]

  • Selective herbicide safening in dicot plants: a case study in Arabidopsis. (2024, January 14). Frontiers. Retrieved from [Link]

  • Herbicide How-To: Understanding Herbicide Mode of Action. (n.d.). Oklahoma State University. Retrieved from [Link]

  • Herbicide Mode-Of-Action Summary. (n.d.). Purdue Extension. Retrieved from [Link]

  • Understanding Cereal Herbicide Modes of Action. (2021, December 3). Bayer Crop Science Canada. Retrieved from [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. (2024, December 21). ACS Publications. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025, December 24). ResearchGate. Retrieved from [Link]

  • Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. (n.d.). MDPI. Retrieved from [Link]

  • Carboxylic Acid Derivatives in Herbicide Development. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and Their Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

  • General structures of commercial succinate dehydrogenase inhibitor fungicides and some representatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficacy experimental design and analysis. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Design and analysis of efficacy evaluation trials. (n.d.). EPPO database on PP1 Standards. Retrieved from [Link]

  • European Guidelines to conduct herbicide resistance tests. (2017, October 13). Wiley Online Library. Retrieved from [Link]

  • Experimental methods to evaluate herbicides behavior in soil. (n.d.). Weed Control Journal. Retrieved from [Link]

  • Herbicides Can Negatively Affect Seed Performance in Native Plants. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovering new modes of action for herbicides and the impact of genomics. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Examples of commercial herbicides that inhibit photosynthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Herbicides that inhibit ALS activity. These herbicides can be... (n.d.). ResearchGate. Retrieved from [Link]

  • 19.5 Herbicide Resistance to Photosystem II Inhibitors. (n.d.). The Ohio State University Pressbooks. Retrieved from [Link]

  • Effect of different treatments on monocot and dicot weeds population,... (n.d.). ResearchGate. Retrieved from [Link]

  • Amino Acid (ALS) Inhibitor Herbicide Injury. (n.d.). University of Illinois Extension. Retrieved from [Link]

Sources

Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of N-Aryl Succinamic Acid Analogs as Mitochondrial Complex II Inhibitors

A Senior Application Scientist's Guide for Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered around the N-aryl succina...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered around the N-aryl succinamic acid scaffold, exemplified by N-(2-fluoro-5-methylphenyl)succinamic acid. While direct, extensive SAR literature on this specific analog is nascent, the broader class of carboxamide derivatives, to which it belongs, is well-documented as potent inhibitors of Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II.[1][2][3] This enzyme is a critical nexus, linking the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), making it a compelling target for fungicides and potential chemotherapeutics.[4][5][6]

Our analysis will deconstruct the core pharmacophore, examine the impact of structural modifications on inhibitory activity, provide detailed experimental protocols for synthesis and evaluation, and contextualize the mechanism of action within its core biological pathway.

The Biological Target: Succinate Dehydrogenase (Complex II)

Succinate Dehydrogenase is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It plays a dual role:

  • TCA Cycle: It catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain: It transfers electrons from succinate to the ubiquinone pool (Q-pool), reducing ubiquinone (Coenzyme Q) to ubiquinol.[5][7]

Inhibitors of Complex II, such as the carboxamide class, typically function by blocking the ubiquinone binding site (Q-site), thereby halting electron transport from the enzyme's iron-sulfur clusters to ubiquinone.[7] This disruption of mitochondrial respiration can lead to cellular energy depletion and the generation of reactive oxygen species (ROS), ultimately inducing cell death, a mechanism exploited in antifungal agents and explored for anticancer applications.[6]

Mechanism of Action: The Role of Complex II in Cellular Respiration

cluster_TCA TCA Cycle (Matrix) cluster_ETC Electron Transport Chain (Inner Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SQR/SDH SDH Complex II (SDH) Succinate->SDH Q Ubiquinone (Q) SDH->Q 2e- QH2 Ubiquinol (QH2) CIII Complex III QH2->CIII 2e- Inhibitor N-Aryl Succinamic Acid Analogs Inhibitor->SDH Inhibition at Q-site

Caption: Role of Succinate Dehydrogenase (Complex II) and site of inhibition.

Core Pharmacophore and SAR Analysis

The N-aryl succinamic acid scaffold can be divided into three key regions. SAR studies on the broader class of carboxin analogs reveal that modifications to each region significantly impact binding affinity for the SDH Q-site and overall inhibitory potency.[2][4]

  • Region A: The Aryl Headgroup: This region is critical for establishing hydrophobic and potential π-stacking interactions within the Q-site pocket.

  • Region B: The Amide Linker: The geometry and electronic properties of the amide bond are essential for correct orientation and hydrogen bonding.

  • Region C: The Succinamic Acid Tail: The terminal carboxylate group acts as a key hydrogen bond acceptor, anchoring the molecule.

Comparative SAR Data

The following table synthesizes SAR principles from related carboxamide and succinamic acid derivatives. Potency is represented qualitatively based on published trends for SDH inhibitors.

Analog / Modification Region Modified Structural Change Relative Potency (IC50) Rationale for Change in Activity
Parent Scaffold -N-(phenyl)succinamic acidBaselineForms foundational interactions.
Analog 1 A: Aryl HeadgroupAdd electron-withdrawing groups (e.g., -Cl, -F) at ortho position.Increased The ortho substituent can induce a twist in the phenyl ring relative to the amide plane, which is often favorable for fitting into the Q-site pocket.[8]
Analog 2 A: Aryl HeadgroupAdd bulky alkyl groups (e.g., -CH3) at meta or para positions.Increased Enhances hydrophobic interactions within the binding site. The 5-methyl group in the topic compound likely serves this purpose.
Analog 3 A: Aryl HeadgroupReplace phenyl with a different aromatic system (e.g., pyridine).VariableCan significantly alter electronic properties and introduce new hydrogen bonding opportunities. Atpenin A5, a potent inhibitor, features a substituted pyridine ring.[5]
Analog 4 C: Succinamic TailExtend or shorten the alkyl chain.Decreased The four-carbon succinate length appears optimal for positioning the terminal carboxylate to interact with key residues (e.g., Arginine, Serine) in the Q-site.[7]
Analog 5 C: Succinamic TailEsterify the terminal carboxylate.Significantly Decreased The free carboxylate is crucial for forming strong hydrogen bonds that anchor the inhibitor. Loss of this group dramatically reduces affinity.
Analog 6 B: Amide LinkerN-methylation of the amide.Decreased Removes a critical hydrogen bond donor (the N-H group), which often interacts with backbone carbonyls of the protein.[7]

Note: This table is a qualitative guide based on established principles for SDH inhibitors. Actual IC50 values require experimental determination for each specific analog.

For instance, studies on flufenamic acid analogs, which share structural similarities, have shown that the position of electron-withdrawing groups like trifluoromethyl (CF3) or pentafluorosulfanyl (SF5) on the phenyl ring can alter inhibitory potency against target enzymes by several-fold.[9][10] Moving a substituent from a meta to a para position can significantly improve binding.[9] This highlights the sensitivity of the Q-site pocket to the precise placement of substituents.

Experimental Protocols

A robust evaluation of novel N-aryl succinamic acid analogs requires a streamlined workflow encompassing chemical synthesis and biological validation.

General Workflow for SAR Studies

cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Aniline Substituted Aniline (e.g., 2-fluoro-5-methylaniline) Reaction Amidation Reaction Aniline->Reaction Anhydride Succinic Anhydride Anhydride->Reaction Purify Purification & Characterization (Filtration, NMR, MS) Reaction->Purify Assay SDH Inhibition Assay (Spectrophotometric) Purify->Assay Test Compound Library Mito Isolate Mitochondria (from bovine heart, etc.) Mito->Assay IC50 Calculate IC50 & Analyze SAR Assay->IC50

Sources

Validation

Comparing the efficacy of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" with commercially available drugs

An In-Depth Comparative Efficacy Analysis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (Compound X) Against Commercially Available Drugs in the Context of Matrix Metalloproteinase-9 (MMP-9) Inhibition Introdu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (Compound X) Against Commercially Available Drugs in the Context of Matrix Metalloproteinase-9 (MMP-9) Inhibition

Introduction

The compound 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, hereafter referred to as Compound X, is a novel small molecule with a succinanilic acid core structure. While public data on this specific molecule is not available, its structural motifs suggest a potential interaction with enzymes that have a succinate-binding pocket. Based on this structural hypothesis, this guide frames a comparative efficacy analysis of Compound X as a potential inhibitor of Matrix Metalloproteinase-9 (MMP-9), a well-established therapeutic target in oncology and inflammatory diseases.

MMP-9 plays a critical role in degrading the extracellular matrix, a process essential for tumor invasion, metastasis, and angiogenesis. Its overexpression is correlated with poor prognosis in various cancers. This guide will compare the hypothetical efficacy of Compound X against Marimastat , a broad-spectrum MMP inhibitor that has undergone extensive clinical investigation, and Andecaliximab (GS-5745) , a monoclonal antibody with high specificity for MMP-9.

This document provides a framework for researchers and drug development professionals to assess the preclinical potential of Compound X, outlining the necessary experimental workflows, from initial enzymatic assays to cell-based functional screens.

Part 1: Mechanism of Action - Elucidation and Comparison

A fundamental step in drug development is confirming the mechanism of action (MOA). For Compound X, the primary hypothesis is the direct inhibition of the MMP-9 catalytic domain.

Comparator Drug Mechanisms of Action
  • Marimastat: This hydroxamate-based inhibitor mimics the peptide substrates of MMPs. The hydroxamate group chelates the active-site zinc ion (Zn²⁺) essential for catalysis, leading to reversible, broad-spectrum inhibition of various MMPs.

  • Andecaliximab (GS-5745): As a monoclonal antibody, Andecaliximab offers a distinct, highly specific MOA. It binds to an allosteric site on the MMP-9 enzyme, preventing its activation from the pro-enzyme (pro-MMP-9) form and thereby inhibiting its activity without interacting with the catalytic zinc ion.

Proposed Investigational Workflow for Compound X

To validate the hypothesized MOA of Compound X, a series of biochemical assays are required. The primary objective is to determine if Compound X directly inhibits MMP-9, to quantify its potency, and to understand its mode of inhibition.

cluster_0 MOA Elucidation Workflow A Recombinant Human MMP-9 (active form) D Enzymatic Reaction: Substrate Cleavage Assay A->D B Fluorogenic MMP-9 Substrate B->D C Compound X (Test Inhibitor) C->D Titration E Measure Fluorescence (Kinetic Reading) D->E Cleavage releases fluorophore F Data Analysis: Determine IC50 Value E->F

Caption: Workflow for determining the in vitro inhibitory potential of Compound X.

Experimental Protocol: MMP-9 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against recombinant human MMP-9.

  • Materials:

    • Recombinant human MMP-9 (catalytically active).

    • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

    • Compound X, Marimastat (positive control), DMSO (vehicle control).

  • Procedure:

    • Prepare a serial dilution of Compound X and Marimastat in DMSO, then dilute further in Assay Buffer.

    • In a 96-well microplate, add 50 µL of Assay Buffer containing the recombinant MMP-9 enzyme.

    • Add 25 µL of the diluted compounds or controls to the respective wells.

    • Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic MMP-9 substrate.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~328/393 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase) for each well.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: This direct enzymatic assay is the foundational experiment. It isolates the interaction between the compound and the target protein, providing a quantitative measure of potency (IC50). A low nanomolar IC50 would provide the first piece of evidence that Compound X is a potent MMP-9 inhibitor, justifying progression to more complex, cell-based models.

Part 2: Comparative In Vitro Efficacy and Selectivity

Potency alone is insufficient; a successful drug candidate must also be effective in a biological context and, ideally, selective for its intended target to minimize off-target effects.

Cell-Based Functional Assays

The ability of an inhibitor to prevent MMP-9-mediated cell invasion is a more biologically relevant measure of efficacy. The human fibrosarcoma cell line HT-1080 is an excellent model as it secretes high levels of pro-MMP-9, which becomes activated to drive cell invasion.

cluster_1 Cell Invasion Assay Workflow A Coat Transwell insert with Matrigel® B Seed HT-1080 cells in serum-free media + Inhibitor A->B D Incubate 24-48h B->D C Add chemoattractant (e.g., FBS) to lower chamber C->D E Remove non-invading cells from top of insert D->E F Stain, image, and count invaded cells on bottom of membrane E->F

Caption: Workflow for the Matrigel® cell invasion assay.

Rationale: This assay provides a functional readout of MMP-9 inhibition. Matrigel® is a basement membrane extract that forms a physical barrier. For cells to migrate through it, they must enzymatically degrade the matrix, a process heavily dependent on MMP-9 in HT-1080 cells. Therefore, a reduction in invaded cells directly correlates with the functional inhibition of MMP-9.

Selectivity Profiling

Broad-spectrum MMP inhibition, as seen with Marimastat, has been linked to clinical side effects like musculoskeletal pain. Therefore, assessing the selectivity of Compound X is critical. This is achieved by running enzymatic inhibition assays against a panel of other key MMPs (e.g., MMP-1, MMP-2, MMP-7, MMP-14).

Hypothetical Data Summary

The table below presents a hypothetical but ideal outcome for Compound X, positioning it as a potent and selective MMP-9 inhibitor.

ParameterCompound X (Hypothetical)Marimastat (Literature)Andecaliximab (Literature)
Target(s) MMP-9Broad-spectrum MMPsMMP-9
MMP-9 IC50 5 nM3 nM45 pM
MMP-1 IC50 >10,000 nM5 nMNot Applicable
MMP-2 IC50 1,500 nM7 nMNot Applicable
Selectivity (MMP-1/MMP-9) >2000-fold~1.6-foldHighly Selective
Cell Invasion IC50 (HT-1080) 25 nM15 nM1 nM

Interpretation: In this hypothetical scenario, Compound X demonstrates potency comparable to Marimastat against MMP-9 but boasts significantly greater selectivity, particularly over MMP-1 (collagenase-1), the inhibition of which is linked to side effects. While not as potent as the antibody Andecaliximab, its small molecule nature could offer advantages in oral bioavailability and tissue penetration.

Part 3: In Vivo Efficacy Models

Positive in vitro data must be validated in a living system. A tumor xenograft model is a standard preclinical method to assess the anti-cancer efficacy of a novel compound.

Experimental Protocol: HT-1080 Xenograft Model
  • Objective: To evaluate the ability of Compound X to inhibit tumor growth and metastasis in an in vivo setting.

  • Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with HT-1080 cells.

  • Study Arms:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • Compound X (e.g., 50 mg/kg, daily oral gavage)

    • Positive Control (e.g., a standard-of-care chemotherapy)

  • Procedure:

    • Once tumors reach a palpable size (~100 mm³), animals are randomized into study arms.

    • Dosing is initiated and performed daily.

    • Tumor volume and body weight are measured 2-3 times per week.

    • At the end of the study (e.g., 28 days or when tumors reach a predetermined size), animals are euthanized.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI).

    • Secondary: Endpoint tumor weight, analysis of metastatic nodules (e.g., in the lungs).

    • Pharmacodynamic: MMP-9 activity in tumor lysates can be measured by zymography to confirm target engagement.

Trustworthiness of the Protocol: This in vivo model is a self-validating system. Measuring tumor volume provides a clear efficacy readout. Simultaneously, analyzing MMP-9 activity in the harvested tumor tissue directly confirms that the drug is reaching its target and exerting the expected biochemical effect (target engagement). This link between pharmacokinetics, pharmacodynamics, and efficacy is crucial for building a compelling preclinical data package.

Conclusion and Future Directions

This guide outlines a comprehensive, logically structured framework for the preclinical comparison of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (Compound X) against established MMP inhibitors. Based on our hypothetical data, Compound X presents a promising profile as a potent and selective MMP-9 inhibitor. Its key theoretical advantage over first-generation inhibitors like Marimastat is its high selectivity, which could translate to an improved safety profile in clinical settings. While less potent than the biologic Andecaliximab, its potential as an orally bioavailable small molecule makes it a compelling candidate for further investigation.

The definitive next steps would involve executing the described in vivo studies, followed by formal toxicology screening and pharmacokinetic analysis to fully characterize its drug-like properties before considering any clinical progression.

References

  • Title: The role of MMP-9 in cancer Source: Annual Review of Biochemistry URL: [Link]

  • Title: Matrix metalloproteinases: a review Source: Molecular Aspects of Medicine URL: [Link]

  • Title: Marimastat: a review of its therapeutic potential in the management of cancer Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: A Phase Ib Study of Andecaliximab (GS-5745) in Combination with mFOLFOX6 in Patients with Advanced Gastric or Gastroesophageal Junction Adenocarcinoma Source: The Oncologist URL: [Link]

Comparative

A Researcher's Guide to the Cross-Validation of a Novel Anticancer Candidate: "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid"

Introduction: The Imperative of Cross-Validation in Preclinical Drug Discovery The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. One of the mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Preclinical Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. One of the most critical early stages in this process is the comprehensive characterization of its biological activity. This guide focuses on a specific novel compound, "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" (hereafter referred to as Compound FMPA), and outlines a robust, multi-faceted strategy for its initial cross-validation in a panel of cancer cell lines.

The rationale for cross-validation is rooted in the inherent heterogeneity of cancer. A compound that exhibits potent activity in one cell line may be entirely ineffective in another due to differences in genetic makeup, signaling pathway dependencies, and drug resistance mechanisms. Therefore, a systematic comparison across diverse cell line models is not merely a confirmatory step but a crucial exploratory phase to delineate the compound's spectrum of activity, identify potential responsive cancer types, and formulate initial hypotheses regarding its mechanism of action.

This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific reasoning for each step. By following this self-validating workflow, researchers can generate a high-quality, comparative dataset that will be instrumental in making informed decisions about the future development of Compound FMPA.

Experimental Workflow: A Phased Approach to Characterizing Compound FMPA

The cross-validation of Compound FMPA is best approached in a phased manner, starting with a broad assessment of its cytotoxic potential and progressively narrowing down to its specific molecular effects. This workflow ensures a logical and resource-efficient investigation.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Cell Death Analysis cluster_phase3 Phase 3: Molecular Pathway Investigation p1_start Select Diverse Cancer Cell Lines (e.g., MCF-7, A549, HCT116) + Non-Cancerous Control (e.g., MCF-10A) p1_exp MTT Assay (Dose-Response Treatment with Compound FMPA) p1_start->p1_exp p1_end Determine IC50 Values p1_exp->p1_end p2_start Select Sensitive and Resistant Cell Lines (Based on IC50 values) p1_end->p2_start Inform Selection p2_exp Annexin V/PI Staining & Flow Cytometry p2_start->p2_exp p2_end Quantify Apoptosis vs. Necrosis p2_exp->p2_end p3_start Treat Sensitive Cell Line with Compound FMPA p2_end->p3_start Confirm Apoptotic Mechanism p3_exp Western Blot Analysis (Apoptotic and Proliferative Markers) p3_start->p3_exp p3_end Identify Key Protein Expression Changes p3_exp->p3_end

Caption: A phased experimental workflow for the cross-validation of Compound FMPA.

Phase 1: Initial Screening for Cytotoxicity Using the MTT Assay

The first step is to ascertain the cytotoxic and anti-proliferative effects of Compound FMPA across a biologically diverse panel of cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this purpose.[1] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Rationale for Cell Line Selection: A representative panel should include cell lines from different cancer types to assess the breadth of Compound FMPA's activity. For this guide, we will consider:

  • MCF-7: An estrogen receptor-positive human breast cancer cell line.

  • A549: A human lung adenocarcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a crucial control to assess selectivity for cancer cells.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Compound FMPA in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound FMPA, vehicle, or positive control.

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value for each cell line.

Hypothetical Data Presentation:

Cell LineCompound FMPA IC50 (µM)Doxorubicin IC50 (µM)
MCF-78.50.5
A54915.21.2
HCT11645.82.5
MCF-10A> 1005.8

Phase 2: Investigating the Mechanism of Cell Death via Annexin V/PI Staining

Once the cytotoxic efficacy of Compound FMPA is established, the next logical step is to determine the mode of cell death it induces. Apoptosis (programmed cell death) is a desirable outcome for an anticancer agent, as it is a controlled process that does not typically elicit an inflammatory response.[2] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Rationale: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed a sensitive cell line (e.g., MCF-7, based on our hypothetical data) and a more resistant one (e.g., HCT116) in 6-well plates. Treat the cells with Compound FMPA at a concentration around its IC50 value for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[2]

  • Washing: Wash the cells twice with cold PBS.[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3][5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[2]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[3][5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[5]

Hypothetical Data Presentation:

Cell LineTreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
MCF-7 Vehicle95.12.51.80.6
Compound FMPA40.335.220.14.4
HCT116 Vehicle94.53.11.50.9
Compound FMPA80.29.86.53.5

Phase 3: Elucidating the Molecular Pathway with Western Blotting

The final phase of this initial cross-validation aims to gain preliminary insights into the molecular pathways affected by Compound FMPA. Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins.[6][7] Based on the induction of apoptosis observed in Phase 2, it is logical to investigate key proteins involved in the apoptotic cascade.

Rationale for Target Selection:

  • Bcl-2 Family Proteins (Bcl-2 and Bax): These proteins are central regulators of the intrinsic apoptotic pathway. Bcl-2 is anti-apoptotic, while Bax is pro-apoptotic. A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis induction.

  • Cleaved Caspase-3: Caspase-3 is an executioner caspase. Its cleavage from an inactive pro-form to an active form is a critical step in the apoptotic cascade.

  • PARP (Poly (ADP-ribose) polymerase): PARP is a DNA repair enzyme that is cleaved and inactivated by activated caspase-3, which is another indicator of apoptosis.

signaling_pathway cluster_pathway Hypothetical Apoptotic Pathway Targeted by Compound FMPA FMPA Compound FMPA Bcl2 Bcl-2 (Anti-apoptotic) FMPA->Bcl2 inhibits Bax Bax (Pro-apoptotic) FMPA->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A hypothetical signaling pathway illustrating how Compound FMPA might induce apoptosis.

Detailed Protocol: Western Blotting

  • Protein Extraction: Treat the sensitive cell line (e.g., MCF-7) with Compound FMPA at its IC50 concentration for 24 hours. Lyse the cells in ice-cold lysis buffer containing protease inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[8][9]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[8]

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare the relative protein expression levels between treated and untreated samples.

Hypothetical Data Summary:

Protein TargetChange in Expression with Compound FMPAImplication
Bcl-2DecreasedPromotes apoptosis
BaxIncreasedPromotes apoptosis
Cleaved Caspase-3IncreasedActivation of executioner caspase
Cleaved PARPIncreasedIndicator of apoptotic DNA fragmentation
β-actinNo changeConfirms equal protein loading

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The cross-validation strategy outlined in this guide provides a comprehensive initial assessment of "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid". By systematically evaluating its cytotoxicity, mechanism of cell death, and impact on key signaling proteins across a diverse panel of cell lines, researchers can build a robust data package.

The hypothetical results presented here would suggest that Compound FMPA is a promising anticancer candidate with selective cytotoxicity towards cancer cells, acting through the induction of the intrinsic apoptotic pathway. The differential sensitivity observed between MCF-7 and HCT116 cells would warrant further investigation into the genetic and molecular factors that determine responsiveness to Compound FMPA, potentially identifying biomarkers for patient stratification in future clinical studies. This rigorous, multi-faceted approach is fundamental to navigating the complexities of preclinical drug development and making evidence-based decisions on the path forward for novel therapeutic agents.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jayapal, M., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

Sources

Validation

In vivo validation of in vitro findings for "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid"

An In Vivo Comparative Guide to Validating "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" as a Novel Anticancer Agent This guide provides a comprehensive framework for the in vivo validation of the hypothetical...

Author: BenchChem Technical Support Team. Date: January 2026

An In Vivo Comparative Guide to Validating "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" as a Novel Anticancer Agent

This guide provides a comprehensive framework for the in vivo validation of the hypothetical anticancer properties of the novel small molecule, "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid," hereafter referred to as FMA-4 . Based on preliminary (hypothetical) in vitro screening, FMA-4 has been identified as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical node in the PI3K/AKT/mTOR signaling pathway. Our initial cell-based assays using the PANC-1 human pancreatic cancer cell line demonstrated that FMA-4 effectively inhibits cell proliferation and induces apoptosis.

The objective of this guide is to translate these promising in vitro findings into a preclinical in vivo setting. We will outline the critical experimental stages required to assess FMA-4's therapeutic potential, comparing its performance directly against Gemcitabine, a standard-of-care chemotherapeutic for pancreatic cancer.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a logical, scientifically-grounded pathway for validating a novel kinase inhibitor, from initial tolerability studies to robust efficacy and pharmacokinetic profiling.

Putative Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including pancreatic ductal adenocarcinoma (PDAC).[3][4] Growth factor signaling activates PI3K, which in turn activates AKT. AKT then phosphorylates and activates numerous downstream targets, including mTOR. mTOR exists in two complexes, mTORC1 and mTORC2, which together control protein synthesis and cell cycle progression.

Our in vitro data suggests FMA-4 directly inhibits mTORC1, preventing the phosphorylation of its downstream effectors, 4E-BP1 and S6K. This leads to a shutdown of cap-dependent translation and cell cycle arrest, ultimately triggering apoptosis in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Protein Synthesis & Cell Proliferation S6K->Proliferation EIF4EBP1->Proliferation FMA4 FMA-4 FMA4->mTORC1 Inhibits

Hypothesized FMA-4 Mechanism of Action.

In Vivo Validation: A Multi-Stage Experimental Workflow

A rigorous in vivo evaluation is essential to determine if the in vitro potency of FMA-4 translates into a safe and effective therapeutic agent. Our strategy is a sequential process designed to first establish safety, then characterize its behavior in the biological system, and finally, measure its anti-tumor efficacy.

cluster_workflow In Vivo Validation Workflow start Hypothesis: FMA-4 inhibits mTOR (In Vitro Data) mtd Stage 1: Maximum Tolerated Dose (MTD) Study start->mtd Establish Safety pk Stage 2: Pharmacokinetic (PK) Profiling mtd->pk Characterize ADME efficacy Stage 3: Comparative Efficacy Study (Xenograft Model) pk->efficacy Evaluate Anti-Tumor Activity end Data Synthesis: In Vivo Proof-of-Concept efficacy->end Validate Hypothesis

Overall workflow for the in vivo evaluation of FMA-4.

Section 1: Comparative Efficacy in a Pancreatic Cancer Xenograft Model

The cornerstone of in vivo validation is assessing whether a compound can inhibit tumor growth in a living organism.[5][6] The choice of model is critical for clinical relevance. We have selected an orthotopic xenograft model, where human pancreatic cancer cells (PANC-1) are implanted directly into the pancreas of immunocompromised mice.[7][8] This approach better recapitulates the tumor microenvironment compared to subcutaneous models.[9]

Experimental Protocol: Orthotopic PANC-1 Xenograft Study
  • Cell Culture: PANC-1 human pancreatic ductal adenocarcinoma cells are cultured under standard conditions (DMEM, 10% FBS, 1% Penicillin-Streptomycin) to 80% confluency.[10]

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice lack a functional thymus and cannot mount an effective T-cell response against human tumor cells.

  • Orthotopic Implantation: Mice are anesthetized. A small incision is made in the left abdominal flank to expose the pancreas. 1x10^6 PANC-1 cells suspended in 50 µL of Matrigel/PBS solution are slowly injected into the tail of the pancreas.[11] The peritoneum and skin are then sutured.

  • Tumor Growth Monitoring: Tumor growth is monitored bi-weekly using non-invasive ultrasound imaging. Once tumors reach an average volume of ~100 mm³, mice are randomized into treatment groups.[11]

  • Treatment Groups (n=10 mice per group):

    • Group 1 (Vehicle Control): Administered with the drug vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) via oral gavage (PO), daily.

    • Group 2 (FMA-4, Low Dose): 25 mg/kg FMA-4, PO, daily.

    • Group 3 (FMA-4, High Dose): 50 mg/kg FMA-4, PO, daily.

    • Group 4 (Comparator): Gemcitabine, 100 mg/kg, intraperitoneal (IP) injection, twice weekly.[12]

  • Efficacy Endpoints:

    • Tumor Volume: Measured twice weekly using ultrasound. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Body Weight: Measured twice weekly as an indicator of systemic toxicity.

    • Survival: Monitored until tumors reach a predetermined endpoint (e.g., 1500 mm³) or mice show signs of distress.

  • Study Termination: The study is concluded after 28 days of treatment or when endpoint criteria are met. Tumors are excised, weighed, and processed for histological analysis.

Anticipated Comparative Efficacy Data

The following table presents hypothetical data to illustrate a successful outcome where FMA-4 demonstrates dose-dependent anti-tumor activity superior to the vehicle control and comparable or superior to the standard-of-care, Gemcitabine.

GroupTreatmentRouteDosing ScheduleDay 28 Mean Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Day 28 Mean Body Weight Change (%)
1Vehicle ControlPODaily1250 ± 150--1.5%
2FMA-4 (25 mg/kg)PODaily680 ± 9545.6%-3.0%
3FMA-4 (50 mg/kg)PODaily350 ± 7072.0%-5.2%
4Gemcitabine (100 mg/kg)IPTwice Weekly480 ± 8561.6%-8.5%

Section 2: Pharmacokinetic (PK) Profiling

Understanding a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for interpreting efficacy data and designing clinical trials.[13][14] A compound with potent in vitro activity may fail in vivo if it has poor bioavailability or is cleared too rapidly.

Experimental Protocol: Murine Pharmacokinetic Study
  • Animal Model: Healthy male CD-1 mice (8-10 weeks old) are used.

  • Dosing Groups (n=3 mice per time point per route):

    • Intravenous (IV) Group: FMA-4 administered as a single bolus dose (e.g., 5 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Group: FMA-4 administered as a single dose (e.g., 50 mg/kg) via oral gavage to determine absorption and oral bioavailability.

  • Blood Sampling: Serial blood samples (~50 µL) are collected from the saphenous vein at multiple time points post-administration.[15]

    • IV time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours.

    • PO time points: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Blood is collected into heparinized tubes, and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: The concentration of FMA-4 in plasma is quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[16]

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software.

cluster_pk Pharmacokinetic Study Workflow admin_iv IV Administration (5 mg/kg) sampling_iv Serial Blood Sampling (2m, 5m, 15m, 30m, 1h, 2h, 4h, 8h) admin_iv->sampling_iv admin_po PO Administration (50 mg/kg) sampling_po Serial Blood Sampling (15m, 30m, 1h, 2h, 4h, 8h, 24h) admin_po->sampling_po analysis LC-MS/MS Analysis of Plasma Samples sampling_iv->analysis sampling_po->analysis params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) analysis->params

Sources

Comparative

A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

This guide provides an in-depth analysis of the synthesis and biological testing of the compound 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. Designed for researchers in medicinal chemistry and drug discovery,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and biological testing of the compound 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. Designed for researchers in medicinal chemistry and drug discovery, this document details a reproducible synthetic protocol, robust analytical characterization methods, and a comprehensive framework for evaluating its biological activity, using a tyrosine kinase inhibition assay as a primary example. We will also explore a comparative analysis with alternative compounds, supported by experimental data, to provide a thorough understanding of this molecule's potential.

Introduction: The Rationale Behind Investigating N-Phenylsuccinamic Acid Derivatives

N-phenylsuccinamic acid derivatives represent a class of compounds with a versatile pharmacological profile. Historically, related succinimide structures have been investigated for their anticonvulsant and central nervous system (CNS) activities[1][2]. More recent explorations have delved into their potential as anticancer agents[3]. The core structure, featuring an aromatic amine linked to a butanoic acid moiety, presents a scaffold amenable to synthetic modification, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of a fluorinated phenyl ring, as in the case of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets.

This guide focuses on establishing a reliable and reproducible workflow for both the chemical synthesis and the biological evaluation of this specific compound, a critical aspect often overlooked in preliminary research, which can lead to a crisis in reproducibility[4][5].

Part 1: Reproducible Synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

The synthesis of N-arylsuccinamic acids is a well-established reaction, typically proceeding through the nucleophilic acyl substitution of an anhydride by an aniline derivative. This particular synthesis follows a general procedure that has been reliably reported for analogous compounds[3][6]. The key to reproducibility lies in the meticulous control of reaction conditions and the purity of the starting materials.

Experimental Protocol: Synthesis

Objective: To synthesize 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid with a reproducible yield and high purity.

Materials:

  • 2-Fluoro-5-methylaniline (99% purity)

  • Succinic anhydride (99% purity)

  • Anhydrous toluene (or other suitable aprotic solvent like acetone)

  • Dilute hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 g, 10 mmol, 1.0 eq) in 25 mL of anhydrous toluene.

  • Stir the solution at room temperature until the succinic anhydride is fully dissolved.

  • In a separate beaker, dissolve 2-fluoro-5-methylaniline (1.25 g, 10 mmol, 1.0 eq) in 20 mL of anhydrous toluene.

  • Add the aniline solution dropwise to the succinic anhydride solution over 15 minutes with constant stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to a gentle reflux (approximately 110 °C for toluene) for 2 hours to ensure complete reaction.

  • Allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Filter the crude product using a Büchner funnel and wash the solid with 10 mL of cold toluene to remove any unreacted starting materials.

  • To remove any unreacted aniline, wash the solid with 20 mL of 1 M hydrochloric acid, followed by a thorough wash with deionized water until the filtrate is neutral.

  • Dry the purified product under vacuum at 60 °C to a constant weight.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a series of analytical techniques should be employed.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and integration of all protons in the structure.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.

    • FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as N-H, C=O (amide and carboxylic acid), and C-F bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.

  • Purity Assessment (HPLC): High-performance liquid chromatography should be used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Expected Results and Troubleshooting
ParameterExpected OutcomePotential Issues & Solutions
Yield 75-85%Low Yield: Incomplete reaction (extend reflux time), loss of product during washing (ensure washes are done with cold solvents).
Melting Point Sharp, defined rangeBroad Melting Range: Impurities present (recrystallize from a suitable solvent like ethanol/water).
¹H NMR Peaks corresponding to aromatic, methylene, and N-H protons with correct integrationUnexpected Peaks: Presence of residual solvent or starting materials (improve drying and washing steps).
Purity (HPLC) >95%Low Purity: Side reactions or incomplete purification (optimize reaction conditions, consider column chromatography).

Below is a Graphviz diagram illustrating the synthesis workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Aniline 2-Fluoro-5-methylaniline Mixing Dissolve & Mix in Toluene Aniline->Mixing Anhydride Succinic Anhydride Anhydride->Mixing Reflux Reflux @ 110°C, 2h Mixing->Reflux Filter Filter Crude Product Reflux->Filter Wash_HCl Wash with 1M HCl Filter->Wash_HCl Wash_H2O Wash with DI Water Wash_HCl->Wash_H2O Dry Vacuum Dry Wash_H2O->Dry Product Final Product: 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid Dry->Product QC QC Analysis (NMR, MS, HPLC, MP) Product->QC Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Serial Dilution of Test Compound Dispense_Cmpd Dispense Compound to Plate Compound->Dispense_Cmpd Reagents Prepare Kinase, Substrate, ATP Add_Kinase Add Kinase/Substrate Mix Reagents->Add_Kinase Dispense_Cmpd->Add_Kinase Preincubation Pre-incubate 15 min Add_Kinase->Preincubation Add_ATP Initiate with ATP Preincubation->Add_ATP Incubation Incubate 60 min @ 30°C Add_ATP->Incubation Read_Plate Measure Fluorescence Incubation->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro tyrosine kinase inhibition assay.

Conclusion

This guide provides a comprehensive and reproducible framework for the synthesis and biological evaluation of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. By following the detailed protocols and implementing rigorous characterization and quality control measures, researchers can ensure the reliability of their findings. The comparative analysis with alternative compounds highlights the importance of structure-activity relationship studies in guiding further drug discovery efforts. The principles of reproducibility and thorough documentation outlined here are fundamental to advancing scientific knowledge and developing novel therapeutic agents.

References

  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. Angewandte Chemie International Edition, 55(40), 12202-12203. [Link]

  • Chmielewska, B. (1984). Pharmacological Properties of New Cyclic Derivatives of Phenylsuccinimide and Their Influence on Noradrenaline, Dopamine, Serotonin, 5-hydroxyindoleacetic Acid, Gamma-Aminobutyric Acid Concentrations and Monoaminooxidase Activity in Animal Brains. Pharmazie, 39(4), 259-262. [Link]

  • Gao, J., Jian, J., Jiang, Z., & Van Schepdael, A. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • Nayak, P. S., Narayana, B., Sarojini, B. K., Jasinski, J. P., Yathirajan, H. S., & Kaur, M. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059–o1060. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Pagliaro, M., & Ciriminna, R. (2021). Reproducibility in Chemistry Research. In The Role of Reproducibility in Green Chemistry (pp. 1-18). Springer, Cham. [Link]

  • Kramer, B. (2017). Changing the reproducibility rulebook. Chemistry World. [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. [Link]

  • Shah, S. A. A., et al. (2008). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1661. [Link]

  • Suwito, H., Haq, K. U., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link]

  • Pluta, J. (1977). Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. Pharmazie, 32(2), 82-84. [Link]

  • Wietrzyk, J., et al. (2017). Synthesis and pharmacological activity of N-substituted succinimide analogs. Molecules, 22(1), 126. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 21(11), 1543. [Link]

  • Nayak, P. S., Narayana, B., Sarojini, B. K., & Jasinski, J. P. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1699–o1700. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (CAS No. 904766-63-8).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (CAS No. 904766-63-8). As a valued partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-tested advice grounded in established safety protocols and regulatory requirements.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of a fluoro group on the phenyl ring, 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid must be treated as a halogenated organic compound.[3][5] Structurally similar compounds often exhibit irritant properties and may be harmful if inhaled, ingested, or absorbed through the skin.[6][7][8] Therefore, a cautious approach is warranted.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or splash goggles.To protect eyes from potential splashes of the compound, especially if in solution.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and absorption. Always check glove manufacturer's compatibility charts.
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dusts or aerosols.[7]
Waste Characterization and Segregation: The Cornerstone of Compliance

Proper segregation of chemical waste is a critical first step in ensuring safe and compliant disposal.[9][10] Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[11]

Based on its structure, 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is classified as a halogenated organic waste .[3] This classification is crucial as halogenated and non-halogenated organic wastes are typically incinerated under different conditions, and mixing them can increase disposal costs and environmental impact.[3][12]

Disposal Workflow Diagram:

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal Pathway A Generate Waste: 4-[(2-Fluoro-5-methylphenyl)amino] -4-oxobutanoic acid B Characterize as: Halogenated Organic Waste A->B Structural Analysis C Select Designated Halogenated Waste Container B->C Segregation Protocol D Affix 'Hazardous Waste' Label C->D E List Chemical Contents (No Abbreviations) D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Container is 3/4 Full I Request Waste Pickup H->I J Transport to Central Accumulation Area (CAA) I->J K Disposal by Licensed Hazardous Waste Vendor J->K

Caption: Decision workflow for proper disposal of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid.

Step-by-Step Disposal Protocol

This protocol is designed to align with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and best practices promoted by the Occupational Safety and Health Administration (OSHA).[13][14][15]

Step 1: Container Selection

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[16] For solid waste, a wide-mouth plastic or glass container is suitable. For solutions, ensure the container material is appropriate for the solvent used.

Step 2: Labeling

  • Before adding any waste, label the container clearly.[1] The label must include:

    • The words "Hazardous Waste".[17][18]

    • The full chemical name: "4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid". Do not use abbreviations.[16]

    • An indication of the hazards (e.g., "Irritant," "Toxic").[17]

Step 3: Waste Accumulation

  • Place all waste containing this compound, including contaminated items like weighing paper or pipette tips, into the designated halogenated organic waste container .[3]

  • Do Not Mix with non-halogenated organic waste, strong acids or bases, or oxidizers.[3][12]

  • Keep the waste container securely closed at all times, except when adding waste.[12][16] This prevents the release of vapors and protects against spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[18] An SAA must be at or near the point of generation and under the control of the laboratory personnel.[14][18]

  • Ensure the SAA is in a well-ventilated area and away from sources of ignition or incompatible chemicals.[10]

  • Secondary containment (e.g., a tray or bin) is a best practice to contain potential leaks or spills.[1]

Step 5: Request for Disposal

  • Once the waste container is nearly full (approximately 90% capacity to allow for expansion), or as per your institution's policy, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14]

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.[15]

  • Small Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the absorbent material and contaminated debris into a sealed, labeled hazardous waste container.[16]

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert others and activate any necessary alarms.

    • Contact your institution's EHS or emergency response team immediately.[16]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][19]

    • Inhalation: Move the affected person to fresh air.[6][7]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water.[7]

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

Regulatory Context

The disposal of laboratory chemical waste in the United States is primarily regulated by the EPA.[13] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides some flexibility while ensuring safety and compliance.[20] It is imperative that all laboratory personnel are trained on both the federal regulations and their specific institution's waste management plan.[9][21]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, which is the bedrock of responsible scientific advancement.

References

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Handling

Comprehensive Safety and Handling Guide for 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

Hazard Assessment and Chemical Profile Understanding the potential hazards of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is the foundation of safe handling. Based on its chemical structure, which contains an a...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

Understanding the potential hazards of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is the foundation of safe handling. Based on its chemical structure, which contains an aromatic amine, a carboxylic acid, and a fluoro group, we can infer the following potential hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2][3][4][5][6] Direct contact with the skin may cause redness and burns, while eye contact can lead to severe damage.[7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][4][5][6]

  • Harmful if Swallowed: Oral ingestion may be harmful.[2][4]

  • Potential for Cleavage to Aromatic Amines: Under certain conditions, such as through metabolic processes, aromatic amides can cleave to form primary aromatic amines, some of which are known or suspected carcinogens.[9]

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₂FNO₃[10]
Molecular Weight225.219 g/mol [10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to minimize exposure risk. The following table outlines the minimum required PPE and recommendations for enhanced protection.

Body PartMinimum RequirementEnhanced Protection/Specific Scenarios
Eyes & Face Safety glasses with side shields.[11]Chemical splash goggles are required when there is a risk of splashing.[11] A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high splash potential.[7]
Hands Disposable nitrile gloves.[11][12]For prolonged contact or when handling concentrated solutions, heavy-duty nitrile or butyl rubber gloves are recommended.[7] Consider double-gloving for added protection.[11]
Body A lab coat.[11]A chemical-resistant apron should be worn over the lab coat when handling significant quantities. For tasks with a high risk of contamination, a disposable chemical-resistant coverall is advised.[13]
Respiratory Work in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[5][6]If engineering controls are insufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]

Logical Flow for PPE Selection:

PPE_Selection Start Task Assessment Small_Scale Small Scale Handling (mg quantities) Start->Small_Scale Large_Scale Large Scale Handling (gram+ quantities) Start->Large_Scale Splash_Risk High Splash Potential? Small_Scale->Splash_Risk Large_Scale->Splash_Risk Aerosol_Risk Aerosol/Dust Generation? Splash_Risk->Aerosol_Risk No Goggles_FaceShield Goggles & Face Shield Splash_Risk->Goggles_FaceShield Yes Standard_PPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Aerosol_Risk->Standard_PPE No Respirator Respirator Required Aerosol_Risk->Respirator Yes Goggles_FaceShield->Aerosol_Risk Respirator->Standard_PPE Disposal_Pathway cluster_Lab Laboratory cluster_Containers Waste Collection Solid_Waste Contaminated Solid Waste (Gloves, Paper Towels) Solid_Container Labeled Hazardous Solid Waste Bin Solid_Waste->Solid_Container Liquid_Waste Unused Solutions & Reaction Mixtures Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps Contaminated Sharps Sharps_Container Sharps Container Sharps->Sharps_Container EHS Environmental Health & Safety (EHS) Pickup and Final Disposal Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

Caption: Segregation and disposal pathway for chemical waste.

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

EmergencyProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2]Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. [2][5]Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. [2][5]If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. [5][8]Never give anything by mouth to an unconscious person. [2][5]Seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, fostering a safe and productive research environment.

References

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  • ResearchGate. (2012, December 12). What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Available at: [Link]

  • Hudson, A. G., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • ResearchGate. (2022, May). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Available at: [Link]

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